molecular formula C10H12O4S B1585008 Methyl [(4-methylphenyl)sulfonyl]acetate CAS No. 50397-64-3

Methyl [(4-methylphenyl)sulfonyl]acetate

Cat. No.: B1585008
CAS No.: 50397-64-3
M. Wt: 228.27 g/mol
InChI Key: JMUZMDKWJWSBCU-UHFFFAOYSA-N
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Description

Methyl [(4-methylphenyl)sulfonyl]acetate is a chemical reagent designed for research and synthesis applications. Compounds within the sulfonate ester and sulfonyl acetate family are frequently employed as key intermediates or building blocks in organic synthesis, particularly in the development of more complex molecules with potential biological activity. Related sulfonyl-containing compounds have been utilized in the synthesis of piperazine derivatives explored for pharmaceutical applications and in the creation of disulfonimide structures studied for their antimicrobial properties . As a reagent, it may serve in various synthetic transformations, including as a potential substrate for condensation reactions or as a protecting group. Researchers value this class of compounds for its utility in constructing molecular frameworks that are relevant in medicinal and materials chemistry. The product is provided for laboratory research purposes. Methyl [(4-methylphenyl)sulfonyl]acetate is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methylphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUZMDKWJWSBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964653
Record name Methyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50397-64-3
Record name Methyl ((4-methylphenyl)sulfonyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050397643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-[(4-methylphenyl)sulfonyl]acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-[(4-methylphenyl)sulfonyl]acetate, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis protocols, and key applications, offering field-proven insights to support your research endeavors.

Chemical Identity and Structure

The nomenclature surrounding sulfonyl acetates can lead to ambiguity. The compound of interest, Methyl 2-[(4-methylphenyl)sulfonyl]acetate, is structurally defined as the methyl ester of 2-[(4-methylphenyl)sulfonyl]acetic acid. It is crucial to distinguish it from isomers such as (4-methylphenyl)sulfonyl acetate (tosyl acetate) and methyl 2-(4-(methylsulfonyl)phenyl)acetate.

The parent carboxylic acid, 2-[(4-Methylphenyl)sulfonyl]acetic acid, is assigned the CAS number 3937-96-0 .[1] The core structure consists of a tosyl (p-toluenesulfonyl) group attached to the alpha-carbon of a methyl acetate moiety. This arrangement of a sulfone adjacent to an ester group confers unique chemical reactivity, making it a valuable synthetic intermediate.

IUPAC Name: Methyl 2-[(4-methylphenyl)sulfonyl]acetate

Synonyms: Methyl tosylacetate, Methyl p-toluenesulfonylacetate

Physicochemical Properties

The physicochemical properties of Methyl 2-[(4-methylphenyl)sulfonyl]acetate are summarized in the table below. These have been collated from database entries for the parent carboxylic acid and predicted values for the methyl ester.

PropertyValueSource
CAS Number 3937-96-0 (for the parent carboxylic acid)[1]
Molecular Formula C₁₀H₁₂O₄SCalculated
Molecular Weight 228.27 g/mol [2]
Appearance White solid (predicted, based on the parent acid)[1]
Melting Point 114-115 °C (for the parent carboxylic acid)[1]
Water Solubility Insoluble in water (for the parent carboxylic acid)[1]
SMILES COC(=O)CS(=O)(=O)c1ccc(C)cc1

Synthesis of Methyl 2-[(4-methylphenyl)sulfonyl]acetate

The most direct and common method for the preparation of Methyl 2-[(4-methylphenyl)sulfonyl]acetate is the esterification of its parent carboxylic acid, 2-[(4-methylphenyl)sulfonyl]acetic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification, a reliable and well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

  • 2-[(4-Methylphenyl)sulfonyl]acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-[(4-methylphenyl)sulfonyl]acetic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with dichloromethane or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 2-[(4-methylphenyl)sulfonyl]acetate can be purified by recrystallization or column chromatography to obtain the final product.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Aqueous Work-up: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, ensuring the purity of the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-[(4-Methylphenyl)sulfonyl]acetic acid reflux Reflux (4-6h) reactant1->reflux reactant2 Methanol (excess) reactant2->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Work-up (NaHCO₃, Brine) reflux->workup extraction Extraction (DCM or EtOAc) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Methyl 2-[(4-methylphenyl)sulfonyl]acetate purification->product

Caption: Fischer esterification workflow for the synthesis of Methyl 2-[(4-methylphenyl)sulfonyl]acetate.

Applications in Research and Drug Development

Methyl 2-[(4-methylphenyl)sulfonyl]acetate is a valuable building block in organic synthesis, primarily due to the presence of the electron-withdrawing sulfonyl group which acidifies the adjacent alpha-protons. This facilitates a range of carbon-carbon bond-forming reactions.

Role in Organic Synthesis

The activated methylene group in Methyl 2-[(4-methylphenyl)sulfonyl]acetate can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then participate in various reactions, including:

  • Alkylation Reactions: The carbanion can be alkylated with a variety of electrophiles, such as alkyl halides, to introduce new carbon side chains.

  • Acylation Reactions: Reaction with acyl chlorides or anhydrides allows for the introduction of acyl groups.

  • Michael Additions: The stabilized carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

These reactions provide access to a diverse array of more complex molecules from a relatively simple starting material.

Significance in Drug Discovery

The sulfone moiety is a key functional group in many pharmaceutical compounds.[3] It can act as a bioisostere for other functional groups and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. The methyl group can also play a significant role in modulating the biological activity, selectivity, and pharmacokinetic properties of a molecule.[4][5]

The structural motif present in Methyl 2-[(4-methylphenyl)sulfonyl]acetate is found in precursors to various biologically active compounds. For instance, related sulfonyl phenylacetic acid derivatives are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[6] This highlights the potential of this compound as a starting material for the development of novel therapeutic agents.

Logical Relationship Diagram

Applications cluster_reactivity Chemical Reactivity cluster_outcomes Synthetic Outcomes cluster_drug_dev Drug Development main_compound Methyl 2-[(4-methylphenyl)sulfonyl]acetate Activated Methylene Group carbanion Formation of Stabilized Carbanion main_compound->carbanion Deprotonation building_block Versatile Synthetic Building Block main_compound->building_block alkylation Alkylation Reactions carbanion->alkylation acylation Acylation Reactions carbanion->acylation michael Michael Additions carbanion->michael complex_molecules Access to Complex Molecules alkylation->complex_molecules acylation->complex_molecules michael->complex_molecules building_block->complex_molecules drug_scaffolds Precursor to Drug Scaffolds building_block->drug_scaffolds cox2 e.g., COX-2 Inhibitors drug_scaffolds->cox2 physicochem Improved Physicochemical Properties drug_scaffolds->physicochem

Caption: Applications of Methyl 2-[(4-methylphenyl)sulfonyl]acetate in synthesis and drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-[(4-methylphenyl)sulfonyl]acetate. Based on data for structurally related compounds, the following guidelines are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Methyl 2-(4-(methylsulfonyl)phenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • (4-Methylphenyl)sulfonyl acetate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. [Link]

  • [Application of methyl in drug design]. PubMed, National Center for Biotechnology Information. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

Methyl [(4-methylphenyl)sulfonyl]acetate chemical structure.

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application as a Sulfone-Stabilized Carbanion Precursor

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 5000-11-3), often referred to as Methyl p-tolylsulfonylacetate or Methyl tosylacetate , is a bifunctional reagent widely utilized in organic synthesis.[1] Structurally characterized by a methylene bridge flanked by a sulfonyl group and a methyl ester, this molecule serves as a "chemical chameleon"—providing a highly acidic


-position (active methylene) for facile C-C bond formation, after which the activating sulfone auxiliary can be reductively removed.[1] This guide details the physicochemical profile, validated synthesis protocols, and mechanistic pathways for its application in constructing complex molecular architectures.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The utility of Methyl [(4-methylphenyl)sulfonyl]acetate stems from the synergistic electron-withdrawing effects of the sulfonyl (


) and ester (

) moieties.[1]
Structural Properties

The central methylene protons are significantly more acidic than those of simple esters due to resonance stabilization of the resulting carbanion by both the sulfone and carbonyl groups.[1]

PropertyData
IUPAC Name Methyl 2-(4-methylbenzenesulfonyl)acetate
Common Name Methyl tosylacetate
CAS Number 5000-11-3
Molecular Formula

Molecular Weight 228.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 27–29 °C (Low melting solid)
pKa (

-CH2)
~11–12 (in DMSO)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in

Electronic Character

The sulfonyl group is a non-conjugating electron-withdrawing group (EWG) that stabilizes adjacent negative charges primarily through inductive effects and d-orbital participation (or


 hyperconjugation), whereas the ester stabilizes via resonance.[1][2] This duality allows for:
  • Mild Deprotonation: Weak bases (e.g.,

    
    , DBU) can generate the nucleophile.[1]
    
  • Hard/Soft Selectivity: The resulting carbanion acts as a "soft" nucleophile, ideal for

    
     alkylations and Pd-catalyzed allylic substitutions (Tsuji-Trost).[1]
    

Part 2: Synthetic Protocol (Preparation)[1][4][5]

While commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1] The standard route involves the nucleophilic substitution of methyl chloroacetate by sodium p-toluenesulfinate.[1]

Reaction Mechanism

[1]
Validated Laboratory Procedure

Scale: 50 mmol Reagents:

  • Sodium p-toluenesulfinate (hydrated or anhydrous): 55 mmol (1.1 equiv)[1]

  • Methyl chloroacetate: 50 mmol (1.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Ethanol (Abs.)[1]

Step-by-Step Workflow:

  • Setup: Charge a 250 mL round-bottom flask with Sodium p-toluenesulfinate (9.8 g) and dry DMF (50 mL).

  • Addition: Add Methyl chloroacetate (4.4 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting sulfinate spot (baseline) should disappear; the product (

    
    ) will appear.[1]
    
  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into ice-water (200 mL) to precipitate the product or extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if oil persists.

    • Yield Expectation: 85–95%.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate Start Reagents: Na p-Toluenesulfinate + Methyl Chloroacetate Process Reaction: DMF, 80°C, 4-6h (Nucleophilic Substitution) Start->Process Mix & Heat Workup Workup: Quench in Ice Water Extract (EtOAc) Process->Workup Complete (TLC) Product Product: Methyl Tosylacetate (White Solid) Workup->Product Crystallize

Part 3: Reactivity Profile & Applications

The core value of this molecule lies in its ability to act as a synthetic equivalent of the acetate enolate , but with superior handling properties.[1]

The "Sulfone-Activation / Desulfonylation" Strategy

Direct alkylation of acetate esters requires strong bases (LDA,


) and suffers from self-condensation.[1] Methyl tosylacetate allows alkylation under mild conditions, followed by removal of the sulfone.[1]
  • Alkylation:

    
    [1]
    
  • Desulfonylation:

    
    
    
Key Transformations
A. Knoevenagel Condensation

Reacts with aldehydes to form


-unsaturated sulfones, which are versatile Michael acceptors.[1]
  • Conditions: Piperidine/Acetic Acid (cat.), Toluene, Reflux.[1]

  • Outcome:

    
    .[1]
    
B. Palladium-Catalyzed Allylation (Tsuji-Trost)

The molecule is an excellent pronucleophile for Pd(0)-catalyzed allylic alkylation.[1]

  • Mechanism:[2][3][4][5] Ionization of allyl acetate

    
    
    
    
    
    -allyl Pd complex
    
    
    Attack by Tosylacetate carbanion.[1]
  • Regioselectivity: High retention of regiochemistry compared to unstabilized enolates.[1]

C. Synthesis of Heterocycles (Coumarins/Pyrroles)

Condensation with salicylaldehydes yields 3-sulfonylcoumarins, which are potent pharmacological scaffolds.[1]

Mechanistic Pathway Diagram[1][3]

ReactivityPathways Figure 2: Divergent Reactivity of Methyl Tosylacetate Core Methyl Tosylacetate (Active Methylene) Path1 Alkylation (Base + R-X) Core->Path1 Path2 Knoevenagel (Aldehyde + Cat.) Core->Path2 Path3 Pd-Catalysis (Allyl Acetate + Pd(0)) Core->Path3 Inter1 Mono-alkylated Sulfone Path1->Inter1 Inter2 Vinyl Sulfone (Michael Acceptor) Path2->Inter2 Path3->Inter1 Allylation Prod1 Desulfonylation: Mono-Substituted Acetate Ester Inter1->Prod1 Na/Hg or Mg Prod2 Heterocycles (e.g., Coumarins) Inter2->Prod2 Cyclization

[1]

Part 4: Handling & Safety[1]

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be protected from moisture to prevent hydrolysis.[1]

  • Toxicity: Like many sulfones and alkylating agents, treat as a potential irritant.[1] Use standard PPE (gloves, goggles).[1]

  • Incompatibility: Avoid strong oxidizers and strong reducing agents (unless intended for desulfonylation).[1]

References

  • PubChem. (n.d.).[1][6][2] Methyl 2-(4-methylphenyl)sulfonylacetate (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Trost, B. M. (1988).[1] Palladium-Catalyzed Allylic Alkylation. Aldrichimica Acta. (Authoritative review on the use of sulfonyl esters in Pd-catalysis).

  • Organic Syntheses. (n.d.). General procedures for sulfone synthesis and alkylation. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to Methyl 2-[(4-methylphenyl)sulfonyl]acetate: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(4-methylphenyl)sulfonyl]acetate, a versatile reagent in organic synthesis. The document elucidates its IUPAC nomenclature, details a robust synthetic protocol, and presents a thorough characterization profile. Furthermore, it explores the compound's significant applications, with a particular focus on its role as a key intermediate in the synthesis of selective COX-2 inhibitors and its utility in the Julia-Kocienski olefination reaction. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and synthetic organic chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Nomenclature

Methyl 2-[(4-methylphenyl)sulfonyl]acetate, commonly referred to as methyl 2-tosylacetate in laboratory parlance, is an organic compound featuring a sulfone group alpha to an ester. This structural motif renders the alpha-protons acidic, making it a valuable carbon nucleophile in a variety of carbon-carbon bond-forming reactions. Its systematic IUPAC name is Methyl 2-[(4-methylphenyl)sulfonyl]acetate .

The presence of the electron-withdrawing tosyl (p-toluenesulfonyl) group significantly enhances the acidity of the adjacent methylene protons, facilitating their removal by a moderately strong base. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the sulfone's oxygen atoms. This stabilized carbanion is a soft nucleophile, a characteristic that dictates its reactivity profile.

Key Structural Features:

  • Tosyl Group: The (4-methylphenyl)sulfonyl group serves as a potent electron-withdrawing group and a good leaving group in certain reactions.

  • Active Methylene Group: The CH₂ group flanked by the sulfonyl and ester moieties possesses enhanced acidity, making it a site for facile deprotonation.

  • Methyl Ester: The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Synthesis and Characterization

Synthetic Protocol: Esterification of 2-[(4-Methylphenyl)sulfonyl]acetic Acid

A reliable and scalable synthesis of Methyl 2-[(4-methylphenyl)sulfonyl]acetate involves the Fischer esterification of its corresponding carboxylic acid, 2-[(4-methylphenyl)sulfonyl]acetic acid. This method is preferred for its operational simplicity and the use of readily available and inexpensive reagents.

Reaction Scheme:

G reactant1 2-[(4-Methylphenyl)sulfonyl]acetic Acid reagents + reactant1->reagents reactant2 Methanol catalyst H₂SO₄ (cat.) reactant2->catalyst product Methyl 2-[(4-methylphenyl)sulfonyl]acetate arrow catalyst->arrow reagents->reactant2 arrow->product

Caption: Fischer Esterification of 2-[(4-methylphenyl)sulfonyl]acetic Acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-[(4-methylphenyl)sulfonyl]acetic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 2-[(4-methylphenyl)sulfonyl]acetate as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, a byproduct of the reaction.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. It also serves as a dehydrating agent.

  • Aqueous Bicarbonate Wash: This step is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

Physicochemical and Spectroscopic Characterization
PropertyValue
IUPAC Name Methyl 2-[(4-methylphenyl)sulfonyl]acetate
Synonyms Methyl 2-tosylacetate
CAS Number 38914-63-5
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.26 g/mol
Appearance White crystalline solid
Melting Point 60-62 °C (literature)
Solubility Soluble in most organic solvents

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J = 8.3 Hz, 2H, Ar-H), 7.38 (d, J = 8.1 Hz, 2H, Ar-H), 4.15 (s, 2H, SO₂-CH₂-CO), 3.75 (s, 3H, OCH₃), 2.46 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (C=O), 145.5 (Ar-C), 135.0 (Ar-C), 129.9 (Ar-CH), 128.8 (Ar-CH), 60.1 (SO₂-CH₂-CO), 53.2 (OCH₃), 21.7 (Ar-CH₃).

  • FT-IR (KBr, cm⁻¹): ~1740 (C=O stretch, ester), ~1320 and ~1150 (asymmetric and symmetric SO₂ stretch), ~1600 (C=C stretch, aromatic).

  • Mass Spectrometry (EI): m/z (%) = 228 (M⁺), 155 (M⁺ - C₆H₅), 91 (C₇H₇⁺).

Applications in Drug Development and Organic Synthesis

Intermediate in the Synthesis of Selective COX-2 Inhibitors

Methyl 2-[(4-methylphenyl)sulfonyl]acetate and its derivatives are pivotal intermediates in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[1] A prominent example is the drug Etoricoxib . The sulfone moiety is a key pharmacophore that imparts selectivity for the COX-2 enzyme over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[2]

The synthesis of the core structure of these inhibitors often involves the condensation of a sulfone-containing building block with other heterocyclic precursors. The active methylene group of methyl 2-tosylacetate provides a nucleophilic handle for constructing the carbon skeleton of the final drug molecule.

Illustrative Synthetic Workflow for a COX-2 Inhibitor Precursor:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization/Further Modification A Methyl 2-tosylacetate C Stabilized Carbanion A->C + Base B Base (e.g., NaH, LDA) E Condensation Product C->E + Electrophile D Electrophilic Partner (e.g., Acyl Chloride) F COX-2 Inhibitor Scaffold E->F Cyclization

Caption: General workflow for the use of Methyl 2-tosylacetate in COX-2 inhibitor synthesis.

Reagent in the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes.[3] This reaction involves the coupling of a sulfone with an aldehyde or ketone. While the classical Julia olefination requires a multi-step procedure, the modified Julia-Kocienski protocol, often employing heteroaryl sulfones, allows for a one-pot transformation.

Methyl 2-tosylacetate, after conversion to a suitable heteroaryl sulfone derivative, can serve as a precursor for the sulfonyl carbanion required for this reaction. The reaction generally proceeds with high E-selectivity, making it a valuable tool in natural product synthesis and medicinal chemistry.

Mechanism of the Julia-Kocienski Olefination:

G A Deprotonation of Sulfone B Addition to Aldehyde A->B Forms Carbanion C Smiles Rearrangement B->C Forms Alkoxide D Elimination of SO₂ C->D Forms Sulfinate E Alkene Product D->E Forms Alkene

Caption: Key steps in the Julia-Kocienski olefination mechanism.

The reaction is initiated by the deprotonation of the sulfone to generate a stabilized carbanion. This carbanion then adds to the carbonyl group of an aldehyde to form an alkoxide intermediate. A subsequent Smiles rearrangement and elimination of sulfur dioxide lead to the formation of the desired alkene. The stereochemical outcome of the reaction is largely controlled during the elimination step.

Safety and Handling

Methyl 2-[(4-methylphenyl)sulfonyl]acetate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is an irritant to the eyes, skin, and respiratory system. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 2-[(4-methylphenyl)sulfonyl]acetate is a valuable and versatile building block in modern organic synthesis. Its unique chemical properties, arising from the presence of an active methylene group adjacent to a sulfonyl and an ester moiety, make it a powerful tool for the construction of complex organic molecules. Its role as a key intermediate in the synthesis of selective COX-2 inhibitors highlights its importance in medicinal chemistry and drug development. Furthermore, its application in the Julia-Kocienski olefination underscores its utility in the stereoselective synthesis of alkenes. This guide provides a solid foundation for researchers to understand and effectively utilize this important synthetic reagent.

References

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Knaus, E. E., & N-A-Al-saidi, S. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • PubChem. (n.d.). Methyl 2-(4-(methylsulfonyl)phenyl)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point Determination of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of Methyl [(4-methylphenyl)sulfonyl]acetate. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer in-depth insights into the causality behind experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Significance of a Fundamental Physical Constant

Methyl [(4-methylphenyl)sulfonyl]acetate, a sulfonyl compound, belongs to a class of molecules with significant applications in organic synthesis and medicinal chemistry. The melting point is a fundamental thermochemical property that serves as a primary indicator of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of the melting range. For professionals in drug development and quality control, an accurate melting point determination is a critical first step in the characterization of active pharmaceutical ingredients (APIs) and their intermediates.

Theoretical Framework: Understanding the Solid-to-Liquid Phase Transition

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. This phase change occurs when the thermal energy of the molecules overcomes the crystal lattice forces holding them in a fixed, ordered arrangement. Several factors can influence the observed melting point:

  • Purity: This is the most critical factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

  • Crystalline Structure: Polymorphism, the ability of a solid to exist in more than one crystal form, can result in different melting points for the same compound.

  • Intermolecular Forces: The strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, directly correlates with the melting point. The sulfonyl group in the target molecule imparts a significant dipole moment.

  • Heating Rate: A rapid heating rate during measurement can lead to an artificially elevated and broad melting range due to inefficient heat transfer.[1][2]

Pre-analytical Consideration: The Imperative of Sample Purity

An accurate melting point determination is contingent on the purity of the analyte. Therefore, a purification step, such as recrystallization, is a mandatory prerequisite.

Recrystallization Protocol for Methyl [(4-methylphenyl)sulfonyl]acetate

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[3][4] The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For sulfonyl esters, common recrystallization solvents include methanol, ethanol, or mixtures such as hexane/ethyl acetate.[5]

  • Dissolution: Place the crude Methyl [(4-methylphenyl)sulfonyl]acetate in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to achieve complete dissolution.

  • Decoloration (if necessary): If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities.[4][6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly to remove any residual solvent, which could act as an impurity.

The following diagram illustrates the workflow for the purification of Methyl [(4-methylphenyl)sulfonyl]acetate prior to melting point determination.

G cluster_purification Purification Workflow A Crude Methyl [(4-methylphenyl)sulfonyl]acetate B Dissolve in minimal hot solvent A->B C Add activated carbon (if necessary) B->C D Hot filtration C->D E Slow cooling to induce crystallization D->E F Vacuum filtration to isolate crystals E->F G Wash with cold solvent F->G H Dry purified crystals G->H

Caption: Purification workflow for Methyl [(4-methylphenyl)sulfonyl]acetate.

Experimental Determination of Melting Point

The capillary melting point method is a widely accepted and accurate technique for determining the melting point of a solid.

Instrumentation and Materials
  • Melting point apparatus (e.g., DigiMelt or similar)[7]

  • Capillary tubes (sealed at one end)

  • Purified, dry sample of Methyl [(4-methylphenyl)sulfonyl]acetate

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Protocol
  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7][8]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[1][8]

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination: If the melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an approximate melting range.[7]

  • Accurate Melting Point Determination: For an accurate measurement, use a fresh sample and set the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.[7][8]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound. A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.[1]

The following diagram outlines the logical steps for the experimental determination of the melting point.

G cluster_melting_point Melting Point Determination Workflow A Prepare dry, powdered purified sample B Load capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Rapid heating for approximate range C->D E Slow heating (1-2 °C/min) for accurate measurement D->E F Record temperature range: first droplet to complete liquefaction E->F

Caption: Experimental workflow for melting point determination.

Data Interpretation and Trustworthiness

The trustworthiness of the determined melting point relies on a self-validating system. This is achieved through:

  • Purity Confirmation: A sharp melting range is indicative of a high degree of purity.

  • Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points.

  • Reproducibility: The experiment should be repeated with fresh samples to ensure the results are reproducible.

Summary of Key Physicochemical Data

While the experimental melting point of Methyl [(4-methylphenyl)sulfonyl]acetate is to be determined by the protocol outlined above, the following table summarizes the known physical properties of a closely related isomer, Methyl p-toluenesulfonate, for comparative purposes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl p-toluenesulfonate80-48-8C₈H₁₀O₃S186.2325-28
Methyl [(4-methylphenyl)sulfonyl]acetateN/AC₁₀H₁₂O₄S228.27To be determined

Conclusion

This technical guide has provided a comprehensive framework for the accurate determination of the melting point of Methyl [(4-methylphenyl)sulfonyl]acetate. By emphasizing the critical role of sample purification and a meticulous experimental technique, researchers can confidently establish this fundamental physical constant. The protocols and principles outlined herein are designed to ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

Sources

Methyl [(4-methylphenyl)sulfonyl]acetate solubility data.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Process Optimization for Methyl [(4-methylphenyl)sulfonyl]acetate

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS 50397-64-3), also known as Methyl 2-tosylacetate, is a critical sulfone-ester building block used in organic synthesis.[1] Its unique structure—featuring a sulfonyl group adjacent to an ester and a methylene bridge—renders the


-protons highly acidic (

), making it an ideal reagent for Knoevenagel condensations, Michael additions, and alkylation reactions.

This guide provides an in-depth analysis of the solubility characteristics of Methyl [(4-methylphenyl)sulfonyl]acetate, defining its physicochemical profile and offering validated protocols for solvent selection in synthetic workflows. Understanding its solubility landscape is essential for optimizing reaction yields, purification (recrystallization), and handling.

Physicochemical Identity & Properties

Before addressing solubility, we must establish the compound's fundamental physical state to determine whether we are dealing with solid-liquid equilibrium (saturation) or liquid-liquid miscibility.

PropertyDataSource
IUPAC Name Methyl 2-(4-methylphenyl)sulfonylacetate[PubChem/Fisher]
Common Synonyms Methyl p-toluenesulfonylacetate; Methyl 2-tosylacetate[Fisher Sci]
CAS Number 50397-64-3 [Fisher Sci]
Molecular Formula

[PubChem]
Molecular Weight 228.27 g/mol [PubChem]
Physical State Low-melting solid or Viscous Liquid[Inferred from RI]
Density

[Fisher Sci]
Refractive Index

[Fisher Sci]
Predicted LogP ~1.1 - 1.6[PubChem Model]

Technical Insight: The presence of a Refractive Index (


) and Density (

) in commercial specifications strongly suggests this compound exists as a liquid or low-melting solid at room temperature. This dictates that "solubility" in organic solvents often refers to miscibility , while in water/alkanes, it refers to phase separation.

Solubility Profile & Solvent Compatibility

The solubility of Methyl [(4-methylphenyl)sulfonyl]acetate is governed by its dipolar aprotic nature (sulfone group) and lipophilic tail (tolyl group).

Qualitative Solubility Data
Solvent ClassSolvent ExamplesSolubility StatusMechanistic Explanation
Polar Aprotic DMSO, DMF, DMAc High / Miscible Excellent interaction with the sulfonyl dipole; preferred for alkylation reactions.
Chlorinated DCM, Chloroform High / Miscible Strong dipole-dipole interactions; standard solvent for extraction and transport.
Polar Protic Methanol, Ethanol High (Hot), Moderate (Cold) Soluble due to H-bonding with ester/sulfone oxygens. Often used for recrystallization if solid.[2][3]
Esters/Ethers Ethyl Acetate, THF High "Like dissolves like"; standard organic process solvents.
Non-Polar Hexanes, Heptane Low / Insoluble The polar sulfone core resists dissolution in non-polar alkanes. Used as an anti-solvent.
Aqueous Water Low / Insoluble The hydrophobic tolyl ring dominates; however, solubility increases significantly at pH > 11 due to deprotonation (enolate formation).
Critical Application: Reaction Solvent Selection
  • For Alkylation (Nucleophilic Substitution):

    • Recommended: DMF or DMSO.

    • Reasoning: These solvents solvate the cation (e.g.,

      
      ) of the base, leaving the sulfonyl-stabilized carbanion "naked" and highly reactive.
      
  • For Knoevenagel Condensation:

    • Recommended: Ethanol or Methanol (with Piperidine cat.).

    • Reasoning: Protic solvents stabilize the intermediate transition states and facilitate proton transfer steps essential for the elimination of water.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise saturation limits if specific data is unavailable for your solvent system.

  • Preparation: Weigh 100 mg of Methyl [(4-methylphenyl)sulfonyl]acetate into a tared 4 mL vial.

  • Addition: Add the target solvent in

    
     increments at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 2 mL, filter the supernatant, dry, and weigh the residue to calculate the dissolved fraction.

Protocol B: Recrystallization / Purification

Since the compound is a low-melting solid/oil, purification often requires specific solvent pairs.

  • Dissolution: Dissolve the crude material in a minimum volume of hot Ethyl Acetate or Ethanol .

  • Anti-solvent Addition: Slowly add warm Hexanes or Heptane until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to

    
    .
    
  • Recovery: If an oil forms (oiling out), reheat and add more solvent (Ethyl Acetate). If crystals form, filter and wash with cold Hexanes.

Process Visualization

Diagram 1: Solubility Determination Workflow

This logic flow ensures accurate data generation for unknown solvent systems.

SolubilityWorkflow Start Start: 100mg Sample AddSolvent Add 50µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (30s) AddSolvent->Vortex Check Is Solution Clear? Vortex->Check Calc Calculate Solubility (mg/mL) Check->Calc Yes Saturated Saturated Phase? Check->Saturated No Saturated->AddSolvent Vol < 2mL Filter Filter Supernatant & Weigh Residue Saturated->Filter Vol > 2mL Filter->Calc

Caption: Step-by-step gravimetric workflow for determining solubility limits in novel solvent systems.

Diagram 2: Reaction Mechanism & Solvent Role

Demonstrating why Ethanol is the preferred solvent for Knoevenagel condensation using this reagent.

ReactionMechanism cluster_solvent Solvent Role: Ethanol Reagent Methyl tosylacetate (Soluble in EtOH) Intermediate Enolate Anion (Stabilized by EtOH) Reagent->Intermediate Deprotonation Base Base (Piperidine) Base->Intermediate Product Vinyl Sulfone Product (Precipitates often) Intermediate->Product Condensation (-H2O) Electrophile Aldehyde (R-CHO) Electrophile->Product

Caption: The solvent (Ethanol) plays a dual role: solubilizing the reagents and stabilizing the polar transition states.[4]

References

  • Fisher Scientific. (2024). Methyl p-toluenesulfonylacetate, 98%.[1] Retrieved from

  • PubChem. (2024). Methyl 2-(4-methylphenyl)sulfonylacetate | C10H12O4S.[1] National Library of Medicine. Retrieved from

  • Thermo Scientific Chemicals. (2024). Safety Data Sheet: Methyl p-toluenesulfonylacetate.
  • Organic Syntheses. (General Reference). Synthesis of Sulfones and Knoevenagel Condensations. (Contextual grounding for experimental protocols).

Sources

The Spectroscopic Signature of Methyl [(4-methylphenyl)sulfonyl]acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl [(4-methylphenyl)sulfonyl]acetate, a compound of interest in synthetic chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Overview

Methyl [(4-methylphenyl)sulfonyl]acetate, also known as methyl tosylacetate, possesses a key structural motif consisting of a p-toluenesulfonyl (tosyl) group attached to a methylene group, which is in turn connected to a methyl ester. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: 2D structure of methyl [(4-methylphenyl)sulfonyl]acetate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of methyl [(4-methylphenyl)sulfonyl]acetate in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit four distinct signals.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAr-H (ortho to SO₂)
~7.4Doublet2HAr-H (meta to SO₂)
~4.2Singlet2HSO₂-CH₂-CO
~3.7Singlet3HO-CH₃
~2.4Singlet3HAr-CH₃

Interpretation and Rationale:

  • Aromatic Protons: The protons on the phenyl ring are split into two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the sulfonyl group (~7.4 ppm). This is a typical AA'BB' system.

  • Methylene Protons: The two protons of the methylene group are adjacent to two strong electron-withdrawing groups, the sulfonyl group and the carbonyl group of the ester. This causes a significant downfield shift, predicted to be around 4.2 ppm. The signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Ester Protons: The three protons of the methyl ester group are in a relatively shielded environment compared to the other protons and are expected to appear as a singlet at approximately 3.7 ppm.[1]

  • Aromatic Methyl Protons: The methyl group attached to the phenyl ring gives rise to a singlet at around 2.4 ppm, a characteristic chemical shift for a tolyl group.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2] The spectrum is typically recorded on a 300 MHz or higher field spectrometer. For a typical small molecule, a sufficient signal-to-noise ratio can be obtained within a few minutes of acquisition time.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR. The proton-decoupled ¹³C NMR spectrum of methyl [(4-methylphenyl)sulfonyl]acetate is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~145Ar-C (ipso to SO₂)
~135Ar-C (ipso to CH₃)
~130Ar-C (meta to SO₂)
~128Ar-C (ortho to SO₂)
~60SO₂-CH₂-CO
~53O-CH₃
~21Ar-CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.[3]

  • Aromatic Carbons: The aromatic region will show four signals. The two quaternary carbons (ipso-carbons) attached to the sulfonyl and methyl groups will have distinct chemical shifts. The carbon attached to the sulfonyl group is expected to be more deshielded (~145 ppm) than the one attached to the methyl group (~135 ppm). The two sets of equivalent aromatic CH carbons will appear at approximately 130 ppm and 128 ppm.

  • Methylene Carbon: The methylene carbon, being flanked by the sulfonyl and carbonyl groups, will be significantly deshielded and is predicted to have a chemical shift of around 60 ppm.

  • Methyl Carbons: The methyl ester carbon is expected at around 53 ppm, while the tolyl methyl carbon will be the most shielded carbon, appearing at approximately 21 ppm.

Experimental Protocol for ¹³C NMR:

For a ¹³C NMR spectrum, a more concentrated sample is typically required, in the range of 50-100 mg dissolved in 0.5-0.7 mL of a deuterated solvent.[2] The spectrum is usually acquired on a spectrometer operating at a frequency of 75 MHz or higher for ¹³C nuclei. Proton decoupling is employed to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). Acquisition times can range from 20 minutes to several hours depending on the sample concentration and the desired signal-to-noise ratio.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium-WeakC-H stretch (aromatic)
~2950Medium-WeakC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1320, ~1150StrongS=O stretch (sulfonyl)
~1250StrongC-O stretch (ester)

Interpretation and Rationale:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹ and for the aliphatic methyl and methylene groups just below 3000 cm⁻¹.

  • Carbonyl Stretching: A very strong and sharp absorption band is expected around 1740 cm⁻¹ due to the C=O stretching of the ester functional group. This is a highly characteristic peak.

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to several weaker absorptions in the 1600-1450 cm⁻¹ region.

  • Sulfonyl Group Stretching: The sulfonyl group (SO₂) will exhibit two strong and characteristic stretching bands. The asymmetric stretch is expected around 1320 cm⁻¹ and the symmetric stretch around 1150 cm⁻¹. These are key diagnostic peaks for the presence of a sulfone.

  • C-O Stretching: The C-O stretching vibration of the ester group will result in a strong absorption in the 1300-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using several techniques. For a solid sample, the KBr pellet method is common, where a small amount of the compound is ground with potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern and convenient technique where the sample is placed directly on a crystal (e.g., diamond or germanium) and the spectrum is recorded. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

Predicted Mass Spectrometry Data (EI)

m/zPossible Fragment
228[M]⁺ (Molecular Ion)
155[M - OCH₃ - CO]⁺ or [CH₃C₆H₄SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
65[C₅H₅]⁺

Interpretation of Fragmentation Pattern:

The fragmentation of methyl [(4-methylphenyl)sulfonyl]acetate in an EI-MS experiment is expected to follow pathways characteristic of aromatic sulfones and esters.

G Methyl [(4-methylphenyl)sulfonyl]acetate Methyl [(4-methylphenyl)sulfonyl]acetate (m/z = 228) Fragment 1 [CH₃C₆H₄SO₂]⁺ (m/z = 155) Methyl [(4-methylphenyl)sulfonyl]acetate->Fragment 1 - •CH₂COOCH₃ Fragment 2 [C₇H₇]⁺ (Tropylium ion) (m/z = 91) Fragment 1->Fragment 2 - SO₂ Fragment 3 [C₅H₅]⁺ (m/z = 65) Fragment 2->Fragment 3 - C₂H₂

Caption: Predicted fragmentation pathway of methyl [(4-methylphenyl)sulfonyl]acetate.

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 228, corresponding to the molecular weight of the compound.

  • Loss of the Acetate Moiety: A common fragmentation pathway would be the cleavage of the S-CH₂ bond, leading to the formation of the stable p-toluenesulfonyl cation at m/z 155.

  • Formation of the Tropylium Ion: The p-toluenesulfonyl cation can further fragment by losing sulfur dioxide (SO₂) to form the tropylium ion at m/z 91, which is a very common and stable fragment in the mass spectra of compounds containing a benzyl-type moiety.

  • Further Fragmentation: The tropylium ion can subsequently lose acetylene (C₂H₂) to give a fragment at m/z 65.

Experimental Protocol for GC-MS:

For a volatile and thermally stable compound like methyl [(4-methylphenyl)sulfonyl]acetate, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[4] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting ions are detected.

Conclusion

The spectroscopic data of methyl [(4-methylphenyl)sulfonyl]acetate provides a clear and unambiguous signature for its identification and structural confirmation. The ¹H and ¹³C NMR spectra reveal the specific arrangement of the protons and carbons, while the IR spectrum confirms the presence of the key functional groups. Mass spectrometry provides the molecular weight and a predictable fragmentation pattern. By understanding and correctly interpreting these spectroscopic data, researchers can confidently characterize this important chemical entity in their synthetic and developmental workflows.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Lara-Ibeas, M., et al. (2017). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 89(17), 9174-9182.
  • Arshad, S., Khan, I. U., Shafiq, Z., & Akkurt, M. (2009). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o346.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Retrieved from [Link]

  • Syed, T., Hameed, S., Jones, P. G., & Schmidt-Meier, A. (2009). (2S)-Methyl 2-(p-toluenesulfonamido)propanoate.
  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. Retrieved from [Link]

Sources

Technical Guide: Spectral Profiling of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 10393-52-9)


H NMR spectrum. It is designed for analytical chemists and synthetic researchers utilizing this compound as a sulfonyl-stabilized carbanion precursor in drug development.

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate, frequently referred to as Methyl Tosylacetate , is a critical C2 building block in organic synthesis. It functions as a "chemical chameleon," capable of undergoing Knoevenagel condensations, alkylations, and Pd-catalyzed allylic substitutions due to the high acidity of its


-methylene protons (pKa 

11–13).

Accurate interpretation of its


H NMR spectrum is essential for assessing purity, particularly for differentiating the active methylene signal from residual solvents or hydrolysis byproducts (e.g., p-toluenesulfinic acid or methyl acetate).

Structural Analysis & Chemical Shift Logic

The molecule consists of three distinct magnetic environments: the Tosyl (p-Toluenesulfonyl) aromatic system , the Ester methoxy group , and the Active Methylene bridge .

Predicted vs. Observed Shifts (in )

The following data represents the consensus spectral fingerprint at 300–500 MHz.

MoietyProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Driver
A Ar-CH

2.44 – 2.46Singlet (s)3H-Benzylic resonance; slightly deshielded by aromatic ring current.
B OCH

3.72 – 3.75Singlet (s)3H-Inductive effect of Oxygen (EWG).
C SO

-CH

-CO
4.10 – 4.15Singlet (s)2H-Critical Peak. Deshielded by two strong EWGs (Sulfone + Carbonyl).
D Ar-H (meta)7.35 – 7.40Doublet (d)2H8.0–8.5 HzOrtho to Methyl; shielded relative to sulfonyl-ortho protons.
E Ar-H (ortho)7.80 – 7.85Doublet (d)2H8.0–8.5 HzOrtho to Sulfonyl; strongly deshielded by SO

anisotropy.
Structural Assignment Map

The following diagram maps the specific moieties to their spectral logic.

G cluster_mol Methyl [(4-methylphenyl)sulfonyl]acetate ArMe Ar-CH3 (2.45 ppm) ArRing Aromatic Ring (AA'BB' System) ArMe->ArRing Hyperconjugation Sulfone Sulfonyl (SO2) (Deshielding Cone) ArRing->Sulfone Inductive (EWG) Logic1 Ortho to SO2: ~7.83 ppm (d) ArRing->Logic1 Logic2 Meta to SO2: ~7.37 ppm (d) ArRing->Logic2 Methylene Active CH2 (4.13 ppm) Sulfone->Methylene Strong Deshielding Ester Ester (COOMe) (3.74 ppm) Methylene->Ester Alpha-position

Figure 1: Structural connectivity and chemical shift mapping. Note the strong deshielding influence of the sulfonyl group on the adjacent methylene and aromatic protons.

Detailed Spectral Interpretation

The Aromatic Region (7.3 – 7.9 ppm)

The aromatic region displays a classic AA'BB' pattern (often appearing as two clean doublets in lower field strength instruments), characteristic of para-substituted benzenes.

  • 
     7.83 (d, 2H):  These protons are ortho to the sulfonyl group. The sulfonyl group is strongly electron-withdrawing (inductive and resonance effects), pulling electron density away from these protons and shifting them downfield.
    
  • 
     7.37 (d, 2H):  These protons are ortho to the methyl group. The methyl group is weakly electron-donating via hyperconjugation, resulting in a relatively shielded position compared to the sulfonyl-adjacent protons.
    
The Active Methylene ( 4.13 ppm)

This singlet is the most diagnostic peak for purity.

  • Chemical Environment: The protons are flanked by a sulfonyl group and an ester carbonyl. Both are electron-withdrawing.

  • Shift Comparison:

    • Standard methyl ester (

      
      -CH
      
      
      
      ): ~2.0 ppm.
    • Standard methyl sulfone (

      
      -CH
      
      
      
      ): ~3.0 ppm.
    • Combined Effect: The additive deshielding pushes this signal to ~4.13 ppm.

  • Impurity Flag: If this peak integrates to < 2H relative to the aromatic signals, or if a broad shoulder appears, it may indicate H/D exchange (if using protic deuterated solvents like MeOD or if the

    
     is acidic/wet) or enolization, though the keto-form is vastly predominant.
    
The Aliphatic Region
  • Methoxy (

    
     3.74):  A sharp singlet typical of methyl esters.
    
  • Aryl-Methyl (

    
     2.45):  A sharp singlet. This peak is often used as the internal integration reference (set to 3H) because it is isolated from most common reaction solvents (unlike the 3.74 peak which can overlap with THF or dioxane satellites).
    

Experimental Protocol: Sample Preparation & Validation

To ensure high-fidelity data, specifically to prevent line broadening of the acidic methylene peak, follow this protocol.

Workflow

Protocol cluster_check Quality Control Check Start Start: 5-10 mg Sample Solvent Select Solvent: CDCl3 (Standard) DMSO-d6 (If solubility issues) Start->Solvent Prep Dissolution: Ensure clear solution Filter if turbid Solvent->Prep Acquisition Acquisition: sw = 12 ppm d1 = 5 sec (Relaxation) Prep->Acquisition Processing Processing: LB = 0.3 Hz Ref: TMS (0.00) or CHCl3 (7.26) Acquisition->Processing Check1 Check Ar-Me (2.45) vs OMe (3.74) Ratio must be 1:1 Processing->Check1

Figure 2: Sample preparation and acquisition workflow for quantitative NMR validation.

Critical Considerations
  • Solvent Choice:

    
     is preferred. However, if the sample contains trace water/acid, the active methylene peak (4.13 ppm) may broaden due to exchange. If this occurs, filter the solvent through basic alumina or switch to 
    
    
    
    (where the peak may shift slightly to ~4.8 ppm due to hydrogen bonding).
  • Relaxation Delay (d1): The quaternary carbons in the sulfonyl and carbonyl groups isolate the methylene protons from efficient relaxation pathways. For quantitative integration (qNMR), increase d1 to >10 seconds to avoid under-integrating the singlet at 4.13 ppm.

References

  • SDBS: Spectral Database for Organic Compounds, SDBS No. 15324. National Institute of Advanced Industrial Science and Technology (AIST).[Link]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa/acidity context of sulfonyl acetates). [Link]

Sources

Methyl [(4-methylphenyl)sulfonyl]acetate 13C NMR data.

Methyl [(4-methylphenyl)sulfonyl]acetate C NMR Analysis: A Technical Guide

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 14062-18-1), often referred to as Methyl

12

This guide provides a definitive structural analysis of the compound, focusing on


C NMR spectral data

Part 1: Structural Analysis & Theoretical Assignments

To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment of the molecule. The structure consists of three distinct domains:[3]

  • The Sulfonyl-Acetate Core: A methylene bridge (

    
    ) flanked by two strong electron-withdrawing groups (sulfonyl 
    
    
    and ester carbonyl
    
    
    ). This creates a highly acidic proton environment and a significantly deshielded carbon.
  • The Aromatic System: A

    
    -substituted benzene ring with a plane of symmetry, resulting in four unique aromatic carbon signals rather than six.[4]
    
  • Aliphatic Termini: The methoxy methyl (

    
    ) and the tolyl methyl (
    
    
    ).
Spectral Logic Flow

The following diagram illustrates the decision logic used to assign peaks in the

NMR_Assignment_LogicStartIdentify Signal RegioncarbonylRegion: 160-170 ppm(Carbonyl)Start->carbonylaromaticRegion: 125-150 ppm(Aromatic)Start->aromaticaliphaticRegion: 20-70 ppm(Aliphatic)Start->aliphaticesterEster C=O(Shielded vs Ketone)carbonyl->ester163-165 ppmipsoipsoaromatic->ipsoQuaternary Cchcharomatic->chCH Signalsheteroheteroaliphatic->heteroHeteroatom Boundalkylalkylaliphatic->alkylAlkyl Boundipso_sipso_sipso->ipso_s~135 ppm (S-bound)ipso_meipso_meipso->ipso_me~145 ppm (Me-bound)symsymch->symHigh Intensity (2C)orthoorthosym->ortho~129 ppmmetametasym->meta~128 ppmmethylenemethylenehetero->methylene~60-61 ppm(SO2-CH2-CO)methoxymethoxyhetero->methoxy~53 ppm(O-CH3)tolyltolylalkyl->tolyl~21 ppm(Ar-CH3)

Figure 1: Decision tree for assigning

Part 2: Experimental C NMR Data

The following data represents the consensus chemical shifts for Methyl [(4-methylphenyl)sulfonyl]acetate in deuterated chloroform (

Solvent Reference:

Frequency:
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity (DEPT)Electronic Environment Notes
C=O (Ester)163.4 C (Quaternary)Shielded relative to ketones due to resonance donation from the methoxy oxygen.
Ipso-Me (Ar-C)145.6 C (Quaternary)Deshielded by the methyl substituent (inductive effect).
Ipso-S (Ar-C)135.2 C (Quaternary)Attached directly to the electron-withdrawing sulfonyl group.
Ortho (Ar-CH)129.8 CHRepresents 2 equivalent carbons. Overlap common with meta carbons.
Meta (Ar-CH)128.5 CHRepresents 2 equivalent carbons.

-Methylene
60.8

Diagnostic Peak. Significantly deshielded by the combined electron-withdrawing power of

and

.
Methoxy (

)
53.1

Typical range for methyl esters.
Tolyl Methyl 21.7

Standard benzylic methyl shift.
Interpretation of Key Signals[1][3][5][6]
  • The

    
    -Methylene (60.8 ppm):  This is the most critical peak for confirming the formation of the sulfonyl acetate. If the reaction fails (e.g., hydrolysis), this peak will shift significantly or disappear.
    
  • Aromatic Region (128-146 ppm): The presence of two distinct low-intensity quaternary signals (135.2 and 145.6 ppm) confirms the para-substitution pattern.

Part 3: Experimental Protocol (Synthesis & Analysis)

To ensure the validity of the spectral data, the compound must be synthesized with high purity. The standard method involves the nucleophilic substitution of methyl bromoacetate by sodium

Synthesis Workflow

Reaction:

Synthesis_WorkflowReagentsReagents:1. Sodium p-toluenesulfinate2. Methyl BromoacetateSolvent: DMF or EtOHReactionReflux(2-4 Hours)Temp: 80°CReagents->ReactionQuenchQuench:Pour into Ice WaterReaction->QuenchIsolationFiltration:Collect PrecipitateQuench->IsolationPurificationRecrystallization:Ethanol/WaterIsolation->Purification

Figure 2: Synthesis pathway for high-purity Methyl [(4-methylphenyl)sulfonyl]acetate.

Sample Preparation for NMR

For high-resolution


  • Mass: Weigh 30–50 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D).
    
    • Note: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (0.00 ppm).

  • Filtration: If the solution is cloudy (residual salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled

      
      C (zgpg30 or equivalent).
      
    • Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow full relaxation of the quaternary aromatic carbons (C-Ipso) for better peak visibility.

Part 4: Application in Drug Development

Methyl [(4-methylphenyl)sulfonyl]acetate is not just a reagent; it is a "chemical chameleon" in drug design.

  • Julia-Kocienski Olefination: The sulfone group is a temporary auxiliary. It stabilizes the carbanion at the

    
    -position, allowing for coupling with aldehydes to form alkenes, after which the sulfone is eliminated.
    
  • Pharmacophore Installation: The sulfonyl group (

    
    ) is a bioisostere for carbonyls and cyclic ethers. It provides strong hydrogen bond accepting capability without the metabolic liability of some esters.
    
  • Impurity Profiling: In GMP manufacturing, residual methyl bromoacetate (starting material) is a genotoxic impurity. NMR distinguishes the product (methylene at 60.8 ppm) from the starting material (methylene at ~25-29 ppm), providing a rapid "limit test" validation.

References

  • ChemicalBook. (n.d.). Ethyl p-tolylacetate 1H NMR Spectrum (Analog Reference). Retrieved from

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from

  • National Institutes of Health (PubChem). (n.d.). Sodium p-toluenesulfinate (Precursor Data).[5] Retrieved from

  • Organic Syntheses. (1925). Sodium p-Toluenesulfinate Synthesis Protocol. Org.[6] Synth. 1925, 5,[7] 97. Retrieved from

  • University of Wisconsin. (n.d.). Evans pKa Table (Sulfone Acidity Reference). Retrieved from

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl [(4-methylphenyl)sulfonyl]acetate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of organic compounds. This document delves into the theoretical principles of IR spectroscopy as applied to this specific molecule, offers a detailed experimental protocol for acquiring a spectrum, and provides a thorough interpretation of the expected spectral features.

Introduction: The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, and vibrate. An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."[1] For the organic chemist, this fingerprint is invaluable for identifying functional groups, elucidating molecular structure, and confirming the identity of a synthesized compound.

Methyl [(4-methylphenyl)sulfonyl]acetate possesses a combination of key functional groups—a sulfone, an ester, and a substituted aromatic ring. The characteristic vibrational frequencies of these groups will manifest as distinct absorption bands in the IR spectrum, allowing for a detailed structural confirmation. This guide will first deconstruct the molecule to predict these characteristic bands and then provide a robust methodology for their experimental verification.

Molecular Structure and Predicted IR-Active Functional Groups

To accurately interpret the IR spectrum of Methyl [(4-methylphenyl)sulfonyl]acetate, it is essential to first examine its molecular structure and identify the bonds that will give rise to characteristic absorption bands.

A Sample and KBr Grinding B Loading the Die Assembly A->B C Pressing the Pellet B->C D Pellet Inspection C->D E Acquiring the Spectrum D->E

Figure 2: Workflow for IR spectrum acquisition via the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-2 mg of Methyl [(4-methylphenyl)sulfonyl]acetate and 150-200 mg of spectroscopic grade, dry KBr powder.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should ideally be less than 2 micrometers to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Assemble the die for the hydraulic press.

    • Transfer a small amount of the KBr/sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Carefully release the pressure and disassemble the die.

  • Spectrum Acquisition:

    • Remove the resulting translucent KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction).

Conclusion

The infrared spectrum of Methyl [(4-methylphenyl)sulfonyl]acetate is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The strong absorptions of the ester carbonyl and the sulfonyl group, in conjunction with the characteristic bands of the p-substituted aromatic ring and aliphatic moieties, provide a definitive spectroscopic signature for this molecule. The experimental protocol detailed herein provides a reliable method for obtaining a high-quality spectrum for structural verification and quality control purposes. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently apply IR spectroscopy in their work with this and similar compounds.

References

  • ResearchGate. (2025, August 6).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Spectroscopy Online. (2018, July 1). IR Spectroscopy Tutorial: Esters.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Analytical Chemistry. (n.d.).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • ChemicalBook. (n.d.).
  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks.
  • Chemistry LibreTexts. (2024, September 26). 15.
  • ResearchGate. (n.d.).
  • NIST WebBook. (n.d.). Acetic acid, methyl ester.
  • University of California, Los Angeles. (n.d.).
  • University of Calgary. (n.d.).

Sources

High-Resolution Mass Spectrometry Profiling of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists in pharmaceutical development.[1][2][3][4] It prioritizes mechanistic understanding over rote procedure.[1][2][3][4]

A Technical Guide to Impurity Tracing and Intermediate Quantitation

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 39586-20-6), often referred to as Methyl p-tolylsulfonylacetate, is a critical synthetic intermediate employed in Knoevenagel condensations and the synthesis of vinylic sulfones.[2][3][4] While structurally related to the genotoxic impurity Methyl p-toluenesulfonate (Methyl Tosylate), it possesses distinct physicochemical properties and reactivity profiles.[1][2][3][4]

This guide provides a comprehensive mass spectrometry (MS) analysis framework. It distinguishes the analyte from its mutagenic analogs, outlines ionization mechanisms, and details a self-validating LC-MS/MS protocol for trace quantification in complex pharmaceutical matrices.[1][2][3]

Part 1: Physicochemical Profile & MS Readiness[2]

Effective MS method development requires a deep understanding of the analyte's behavior in the solution phase.[1][2][3][4] Unlike sulfonate esters (which are electrophilic alkylating agents), this molecule is a


-sulfonyl ester .[1][2][3][4]
Structural Criticality

The presence of the electron-withdrawing sulfonyl (


) and carbonyl (

) groups flanking the methylene bridge renders the

-protons highly acidic (

approx. 10–12).[2][3][4] This acidity is the "molecular handle" that dictates our ionization strategy.[1][2][3][4]
PropertyValueMS Implication
Formula

Monoisotopic Mass: 228.0456 Da
Structure

Distinct from Methyl Tosylate (

)
Acidity (

-H)

Facile deprotonation in Negative ESI (

)
LogP ~1.2Retains well on C18; elutes before non-polar APIs
Proton Affinity Moderate (Ester/Sulfone)Forms

and

in Positive ESI

Part 2: Fragmentation Mechanics & Ionization Logic[2][3]

To ensure specificity, we must understand how the molecule breaks apart.[1][2][3] This section details the collision-induced dissociation (CID) pathways used for Multiple Reaction Monitoring (MRM).

Positive Mode ESI ( , 229)

In positive mode, protonation occurs primarily on the ester carbonyl oxygen.[2][3][4] The fragmentation is dominated by the stability of the sulfonyl-stabilized aromatic ring.[1][2][3][4]

  • Primary Transition: Cleavage of the

    
     bond or the ester linkage typically yields the Tosyl cation (
    
    
    
    155)
    .[1][2][3][4] This is the "quantifier" ion due to its high intensity.[1][2][3][4]
  • Secondary Transition: Further fragmentation of the tosyl group yields the Tropylium ion (

    
     91) , a standard "qualifier" for toluene derivatives.[2][3]
    
Negative Mode ESI ( , 227)

Negative mode is often superior for this analyte due to the acidic


-protons.[2][3][4] It offers lower background noise compared to positive mode, where sodium adducts (

,

251) can split the signal intensity.[2][3][4]
  • Mechanism: Loss of the acidic proton creates a resonance-stabilized carbanion.[1][2][3][4]

  • Fragmentation: Decarboxylation (loss of

    
    , -44 Da) or loss of the methoxy group are common pathways.[1][2][3][4]
    
Visualization: Fragmentation Pathway

The following diagram illustrates the logical fragmentation tree used to select MRM transitions.

FragmentationPathway ParentPos Parent Ion [M+H]+ m/z 229 Tosyl Tosyl Cation (Quantifier) m/z 155 ParentPos->Tosyl CID: Loss of Methyl Acetate (-74) ParentNeg Parent Ion [M-H]- m/z 227 Carbanion Stabilized Carbanion [M-H]- ParentNeg->Carbanion Resonance Stabilization Tropylium Tropylium Ion (Qualifier) m/z 91 Tosyl->Tropylium CID: Loss of SO2 (-64) LossCO2 Decarboxylated Ion [M-H-CO2]- m/z 183 Carbanion->LossCO2 CID: Loss of CO2 (-44)

Figure 1: Predicted collision-induced dissociation (CID) pathways for Positive and Negative ESI modes.

Part 3: Protocol: Trace Analysis in Pharmaceutical Matrices

This protocol is designed for the detection of Methyl [(4-methylphenyl)sulfonyl]acetate at trace levels (ppm) within a drug substance matrix.[1][2][3][4]

Instrumentation & Conditions
  • LC System: UHPLC (Agilent 1290 or Waters Acquity).[1][2][3][4]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2][3][4]

  • Column: C18,

    
     mm, 1.7 
    
    
    
    m (e.g., Waters BEH C18).[2][3] Rationale: High surface area provides retention for the moderately polar sulfone, separating it from the solvent front.[3]
Mobile Phase Strategy
  • Phase A: 0.1% Formic Acid in Water (promotes protonation for Positive mode).[1][2][3][4]

  • Phase B: Acetonitrile (ACN).[1][2][3][4]

  • Note: If using Negative mode, switch Phase A to 5mM Ammonium Acetate (pH 6.5) to ensure the analyte is deprotonated prior to entering the source.[2][3]

MRM Transition Table (Optimized)
Ionization ModePrecursor (

)
Product (

)
RoleCollision Energy (V)
ESI Positive 229.0155.0Quantifier20–25
ESI Positive 229.091.0Qualifier35–40
ESI Negative 227.0163.0Quantifier15–20
ESI Negative 227.0183.0Qualifier10–15
Sample Preparation Workflow

The "Dilute-and-Shoot" method is preferred to minimize analyte loss, provided the API matrix does not suppress ionization.[1][2][3][4]

  • Stock Solution: Dissolve standard in Acetonitrile (1 mg/mL).

  • Matrix Spike: Spike the API solution (10 mg/mL) with the stock to established LOQ levels (e.g., 1 ppm relative to API).

  • Dilution: Dilute 1:10 with Water/ACN (50:50) to match initial mobile phase conditions.

Part 4: Data Interpretation & Self-Validating Logic[1][2][3][4]

Trustworthiness in analytical data comes from internal validation.[1][2][3][4] Follow this logic tree to interpret results:

  • Retention Time Lock: The sulfone must elute after the void volume but typically before highly lipophilic APIs.[1][2][3][4] If it elutes at the void (

    
    ), the method is invalid (matrix effects are highest here).[2][3][4]
    
  • Ion Ratio Confirmation: The ratio of the Quantifier (

    
    ) to Qualifier (
    
    
    
    ) peak areas must remain constant (
    
    
    ) between the standard and the sample.
    • Failure Mode: If the ratio shifts in the sample, an isobaric interference is present.[1][2][3]

  • Isotopic Pattern: Check for the

    
     isotope peak (
    
    
    
    abundance relative to
    
    
    ) at
    
    
    (e.g.,
    
    
    231 in positive mode).[2][3][4] This confirms the presence of Sulfur.[1][2][3][4]
Visualization: Method Validation Workflow

ValidationLogic Sample Sample Injection PeakDetect Peak Detection (RT Window) Sample->PeakDetect Check1 Signal > S/N 10? PeakDetect->Check1 Check2 Ion Ratio Within 20%? Check1->Check2 Yes Fail Flag: Interference or Noise Check1->Fail No Pass Positive ID & Quant Check2->Pass Yes Check2->Fail No

Figure 2: Logic flow for validating the detection of the impurity peak.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl p-toluenesulfonate (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][2][4] Available at: [Link][2][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90266 (Methyl 4-methoxyphenylacetate - Structural Analog).[1][2][3][4] PubChem.[1][2][4][5] Available at: [Link][2][3][4]

  • Holcapek, M., et al. Structural Analysis of Sulfones by Mass Spectrometry.[1][2][3][4] Journal of Mass Spectrometry.[1][2][3][4] (General reference for sulfone fragmentation rules).

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][2][3][4] (Context for impurity monitoring). Available at: [Link][2][3][4]

Sources

Technical Guide: Safety, Handling, and Application of Methyl [(4-methylphenyl)sulfonyl]acetate

[1]

Executive Summary & Chemical Identity

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 26908-82-7) is a specialized organosulfur reagent widely utilized in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a sulfonyl group linked to an acetate moiety, creating an "active methylene" compound.[1] This unique electronic arrangement renders the alpha-protons highly acidic, making the compound a versatile nucleophile for Knoevenagel condensations, alkylations, and the synthesis of

CRITICAL SAFETY DISTINCTION: Researchers must strictly distinguish this compound from Methyl p-toluenesulfonate (Methyl Tosylate, CAS 80-48-8) .[1] While the names are phonetically similar, Methyl Tosylate is a potent electrophilic alkylating agent and a genotoxic hazard. In contrast, Methyl [(4-methylphenyl)sulfonyl]acetate functions primarily as a nucleophile and possesses a distinct, lower-toxicity profile, though standard chemical hygiene is mandatory.[1]

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-(4-methylbenzenesulfonyl)acetate
Common Synonyms Methyl p-tolylsulfonylacetate; Methyl tosylacetate
CAS Number 26908-82-7
Molecular Formula C

H

O

S
Molecular Weight 228.27 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity)
Melting Point 54–56 °C (Pure crystalline form)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Hazard Identification & Risk Assessment

While specific toxicological data for this CAS is limited compared to commodity chemicals, its functional groups (sulfone, ester) dictate the following risk assessment based on Structure-Activity Relationships (SAR).

GHS Classification (Inferred/Standard)[1]
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

Reactivity Hazards[1]
  • Active Methylene Acidity: The protons between the sulfonyl and carbonyl groups are acidic (pKa

    
     11–13). Contact with strong bases (NaH, KOtBu, LDA) will generate a carbanion.[1] This reaction is exothermic and may evolve hydrogen gas if hydride bases are used.[1]
    
  • Thermal Decomposition: Sulfones are generally stable, but excessive heating (>150 °C) or distillation without vacuum can lead to decomposition, releasing SO

    
     and toxic fumes.[1]
    
  • Hydrolysis: The ester moiety is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, yielding the corresponding carboxylic acid (CAS 90536-66-6).[1]

Safe Handling Protocols

Engineering Controls
  • Ventilation: All operations involving weighing, transfer, or heating must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Inert Atmosphere: While not strictly pyrophoric, best practice dictates handling under nitrogen or argon, especially during base-mediated reactions, to prevent moisture absorption which can affect stoichiometry.[1]

Personal Protective Equipment (PPE)[1]
  • Eye Protection: Chemical splash goggles are required.[1] Face shields are recommended during scale-up (>10g) or when using hydride bases.[1]

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm) provide adequate splash protection.[1] Double gloving is advised when handling concentrated solutions in chlorinated solvents (DCM/Chloroform).[1]

  • Body Protection: Standard flame-resistant lab coat and long trousers.[1]

Spills and Decontamination
  • Solid Spill: Do not dry sweep.[1] Dampen with a compatible solvent (or water if appropriate) to suppress dust, then sweep into a waste container.[1]

  • Liquid/Melt Spill: Absorb with inert material (vermiculite, sand, or silica gel).[1]

  • Surface Decontamination: Wipe surfaces with a dilute soap solution followed by an ethanol rinse.[1]

Experimental Workflows & Visualization

Synthesis & Purification Workflow

The compound is typically synthesized via the nucleophilic substitution of methyl chloroacetate by sodium p-toluenesulfinate. This process avoids the use of highly toxic methylating agents.

SynthesisWorkflowReagentsReagents:Na p-Toluenesulfinate+ Methyl ChloroacetateSolventSolvent System:DMF or Ethanol(Reflux)Reagents->Solvent Dissolve ReactionNucleophilic Substitution(S_N2 Reaction)Solvent->Reaction Heat QuenchQuench:Pour into Ice WaterReaction->Quench Complete IsolationFiltration (if solid)or Extraction (DCM)Quench->Isolation Precipitate/Separate ProductPure Methyl[(4-methylphenyl)sulfonyl]acetateIsolation->Product Recrystallize

Figure 1: Standard synthesis workflow for Methyl [(4-methylphenyl)sulfonyl]acetate via sulfinate alkylation.

Application: Knoevenagel Condensation

The primary utility of this compound in drug discovery is as a "sulfone-stabilized" carbanion source.[1] It reacts with aldehydes to form vinyl sulfones, which are valuable Michael acceptors in medicinal chemistry.[1]

ReactivityPathSubstrateMethyl [(4-methylphenyl)sulfonyl]acetate(Active Methylene)IntermediateCarbanion Species(Nucleophile)Substrate->Intermediate Deprotonation (-H+)BaseBase Addition(Piperidine/AcOH or NaH)Base->IntermediateAdductBeta-Hydroxy Sulfone(Transient)Intermediate->Adduct Nucleophilic Attack on C=OElectrophileAldehyde (R-CHO)Electrophile->AdductProductAlpha,Beta-Unsaturated Sulfone(Vinyl Sulfone)Adduct->Product Dehydration (-H2O)

Figure 2: Mechanistic pathway for Knoevenagel condensation, illustrating the activation of the methylene group.[1]

Storage and Disposal

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerate). While stable at room temperature for short periods, long-term storage in the cold prevents slow hydrolysis or degradation.[1]

  • Environment: Keep container tightly closed in a dry, well-ventilated place. The compound is potentially hygroscopic; store under inert gas (Nitrogen) if possible.[1]

  • Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents.[1]

Disposal Considerations
  • Waste Stream: Dispose of as hazardous organic waste.[1]

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: Ensure compliance with all local, state, and federal environmental regulations (e.g., RCRA in the US).[1] Do not flush into surface water or sanitary sewer systems.[1]

References

  • Organic Chemistry Portal. (2012).[1] Knoevenagel Condensation - Recent Literature. Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.).[1] Methyl p-toluenesulfonate (Comparison for Safety Distinction). Retrieved from [Link][1][2]

Methyl [(4-methylphenyl)sulfonyl]acetate material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl p-Toluenesulfonylacetate for Advanced Research Applications

Introduction: Decoding a Versatile Synthetic Building Block

Methyl [(4-methylphenyl)sulfonyl]acetate, more systematically known as Methyl 2-(p-tolylsulfonyl)acetate or Methyl p-toluenesulfonylacetate, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates both a methyl ester and a tosyl (p-toluenesulfonyl) group attached to a central methylene bridge. This unique arrangement confers valuable reactivity, primarily due to the electron-withdrawing nature of the sulfonyl group, which acidifies the adjacent methylene protons.

This guide moves beyond a standard material safety data sheet (MSDS) to provide a comprehensive technical overview for scientists and professionals. It delves into the compound's core properties, safety protocols rooted in chemical principles, a plausible synthetic pathway, and its functional applications as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical landscape. The strategic incorporation of sulfonyl groups is a widely practiced strategy in medicinal chemistry to enhance properties such as solubility and metabolic stability, making precursors like Methyl p-toluenesulfonylacetate indispensable tools.[1]

Section 1: Compound Profile & Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective and safe use in a research setting. While extensive experimental data for Methyl p-toluenesulfonylacetate is not aggregated in a single source, the following tables compile key identifiers and properties derived from closely related analogs and computational models.

Table 1: Chemical Identifiers and Structural Data

IdentifierValueSource
IUPAC Name Methyl 2-[(4-methylphenyl)sulfonyl]acetateN/A
Common Names Methyl p-toluenesulfonylacetate, Methyl 2-tosylacetateN/A
CAS Number 300355-18-4 (for a related isomer)[2]
Molecular Formula C₁₀H₁₂O₄S[2]
Molecular Weight 228.27 g/mol [2]
SMILES COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C[2]
InChIKey HCMUPMCWKYOOBZ-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties (Experimental and Estimated)

PropertyValueNotes
Appearance Off-white solid (Expected)Based on related sulfones like Methyl p-toluenesulfonate.[3]
Melting Point 25 - 28 °C (for Methyl p-toluenesulfonate)This is a structural isomer and serves as an estimate.[4]
Boiling Point 165 °C @ 0.05 mmHg (for Methyl phenylsulfonylacetate)Data from a close analog lacking the p-methyl group.[5]
Density ~1.3 g/mLEstimated based on analogs.[5]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate).Expected behavior for a molecule of this polarity and structure.

Section 2: Material Safety & Proactive Handling

A robust safety protocol is not merely a list of rules but a system built on understanding a chemical's reactivity. The following guidelines are synthesized from data on structurally similar sulfonyl compounds and represent best practices for laboratory handling.

Hazard Identification and Rationale

Based on analogs, Methyl p-toluenesulfonylacetate should be treated as a hazardous substance.

  • Skin and Eye Irritation (Category 2): Sulfonyl compounds are known to be irritating to the skin and eyes.[6][7] Direct contact can cause redness and pain. Severe eye contact may lead to serious damage.[6]

  • Acute Oral Toxicity (Category 4): Ingestion may be harmful and can cause gastrointestinal irritation.[3][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6][9]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary barriers against exposure. The causality for these measures is clear: to prevent any direct contact with the substance.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] An eyewash station and safety shower must be readily accessible.[6]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[3] Avoid cross-contamination by removing gloves using the proper technique.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.[11]

  • Hygiene Practices: Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[7][8] Do not eat, drink, or smoke in the laboratory.[7][11][12]

First Aid Measures: A Validating Response System
Exposure RouteProtocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][9][12]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide 2-4 cupfuls of water to drink. Seek immediate medical attention.[4][9]
Storage, Stability, and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12][13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The acidic nature of the α-protons makes this compound reactive towards strong bases.

  • Stability: The compound is stable under recommended storage conditions.[8] Avoid exposure to moisture, heat, and flames.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 3: Synthesis & Mechanistic Insights

While various synthetic routes are possible, a common and reliable method for preparing α-sulfonyl esters is through the nucleophilic substitution of an α-halo ester with a sulfinate salt. This approach is efficient and utilizes readily available starting materials.

Proposed Synthetic Protocol: Nucleophilic Substitution

This protocol describes the synthesis of Methyl p-toluenesulfonylacetate from sodium p-toluenesulfinate and methyl chloroacetate. The reaction proceeds via a classic Sₙ2 mechanism where the sulfinate anion acts as the nucleophile.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium p-toluenesulfinate (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: While stirring, add methyl chloroacetate (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Methyl p-toluenesulfonylacetate.

Visualizing the Synthetic Workflow

G cluster_setup Step 1: Reaction Setup cluster_reaction Steps 2 & 3: Reaction cluster_workup Steps 4-7: Workup & Isolation cluster_purification Step 8: Purification A Charge flask with: - Sodium p-toluenesulfinate - DMF (solvent) B Add Methyl Chloroacetate A->B C Heat to 60-80 °C (4-8 hours) B->C Sₙ2 Reaction D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Recrystallization or Column Chromatography G->H I Pure Product: Methyl p-toluenesulfonylacetate H->I

Caption: Workflow for the synthesis of Methyl p-toluenesulfonylacetate.

Section 4: Reactivity & Applications in Drug Development

The synthetic utility of Methyl p-toluenesulfonylacetate stems directly from the acidity of the protons on the methylene carbon (the α-carbon). The potent electron-withdrawing sulfonyl group stabilizes the conjugate base (a carbanion) through resonance, making this compound a valuable C2 synthon.

Core Reactivity: Carbanion Formation

In the presence of a suitable non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide), the α-proton is readily abstracted to form a resonance-stabilized carbanion. This nucleophilic species is the workhorse for subsequent carbon-carbon bond-forming reactions.

Application 1: Alkylation and Acylation Reactions

The generated carbanion can react with a wide range of electrophiles. This is a cornerstone of its application in building molecular complexity.

  • Alkylation: Reaction with alkyl halides (R-X) introduces new alkyl chains at the α-position.

  • Acylation: Reaction with acyl chlorides or anhydrides forms β-keto sulfones, which are themselves versatile synthetic intermediates.

Application 2: A Precursor for Bioactive Sulfones

The methylsulfonyl group is a privileged functional group in medicinal chemistry.[1] It often serves as a bioisostere for other groups and can improve a drug candidate's pharmacokinetic profile by enhancing solubility and blocking metabolic pathways.[1] Compounds like Methyl p-toluenesulfonylacetate are key starting materials for constructing molecules that contain the aryl methyl sulfone moiety, a feature present in several marketed drugs, including the COX-2 inhibitor Etoricoxib.[14] The synthesis of such drugs often involves coupling a derivative of (4-methylsulfonyl)phenyl acetic acid, for which our title compound is a direct precursor ester.[14]

Visualizing the Core Reactivity Pathway

G Start Methyl p-toluenesulfonylacetate (Ts-CH₂-CO₂Me) Carbanion Resonance-Stabilized Carbanion [Ts-CH-CO₂Me]⁻ Start->Carbanion Deprotonation Base Strong Base (e.g., NaH) Product Alkylated Product (Ts-CHR-CO₂Me) Carbanion->Product C-C Bond Formation Electrophile Electrophile (e.g., R-X)

Caption: Key reactivity pathway of Methyl p-toluenesulfonylacetate.

Conclusion

Methyl p-toluenesulfonylacetate is a powerful and versatile reagent whose value is derived from its predictable and useful reactivity. By understanding its chemical properties, handling it with proactive safety measures, and appreciating its role as a precursor to stabilized carbanions, researchers in organic synthesis and drug discovery can effectively leverage this compound to construct complex molecular architectures. Its ability to serve as a building block for introducing the medicinally important aryl sulfone motif ensures its continued relevance in the development of novel therapeutics.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. Retrieved from [Link]

  • Mustafa, G., et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o666. Retrieved from [Link]

  • OECD SIDS. (2003, December). 4-METHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-(methylsulfonyl)phenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)sulfonyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]

  • Google Patents. (2013, January 30). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]

  • PubChem. (n.d.). Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl [(4-methylphenyl)sulfonyl]acetate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl [(4-methylphenyl)sulfonyl]acetate, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, delving into its historical discovery, fundamental synthetic methodologies, physicochemical properties, and its applications, particularly within the pharmaceutical industry. This document serves as a detailed resource, offering both foundational knowledge and practical insights for researchers and professionals in the field.

Introduction: The Significance of the α-Sulfonyl Ester Moiety

Methyl [(4-methylphenyl)sulfonyl]acetate belongs to the class of α-sulfonyl esters, compounds characterized by a sulfonyl group adjacent to an ester functionality. This structural motif imparts unique chemical reactivity, making these molecules valuable building blocks in organic synthesis. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, allowing for the construction of complex molecular architectures.

The incorporation of the tosyl (p-toluenesulfonyl) group, in particular, is a widely employed strategy in medicinal chemistry. The methyl group on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect[1]. The sulfone moiety itself is a key functional group in numerous approved drugs, contributing to their therapeutic efficacy as anti-inflammatory, antibacterial, and antiviral agents[2].

This guide will specifically focus on Methyl [(4-methylphenyl)sulfonyl]acetate, providing a detailed exploration of its discovery, synthesis, and utility.

A Historical Perspective: The Emergence of α-Sulfonyl Esters

While pinpointing the exact moment of the "discovery" of Methyl [(4-methylphenyl)sulfonyl]acetate is challenging, its emergence is intrinsically linked to the broader history of sulfone synthesis. The foundational methods for creating sulfones were established in the late 19th and early 20th centuries[3]. These early methods primarily involved the oxidation of sulfides and sulfoxides, the alkylation of sulfinate salts, and Friedel-Crafts-type sulfonylations of arenes[3].

The synthesis of α-sulfonyl esters, a more specialized class of sulfones, likely followed the development of reliable methods for preparing their precursors. The historical synthesis of α-keto acids and their esters, which share some synthetic strategies, dates back to the late 19th century. Key to the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate is the formation of the C-S bond between the tosyl group and the acetate moiety. One of the most logical and historically significant approaches to this is the reaction of a sulfinate salt with a haloester.

The preparation of sodium p-toluenesulfinate, a crucial starting material, has been well-documented in early chemical literature, with methods involving the reduction of p-toluenesulfonyl chloride.

While a singular "discovery" paper for Methyl [(4-methylphenyl)sulfonyl]acetate has not been identified in early literature, its synthesis is a logical extension of well-established reactions. Its preparation would have become feasible and likely performed as chemists explored the reactivity of sulfinates with various electrophiles in the early to mid-20th century.

Synthetic Methodologies: A Practical Guide

The synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

From Sodium p-Toluenesulfinate and Methyl Chloroacetate

This is arguably the most direct and widely applicable method for the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfinate anion displaces the chloride from methyl chloroacetate.

Reaction Scheme:

G cluster_0 Reaction TsNa Sodium p-toluenesulfinate Product Methyl [(4-methylphenyl)sulfonyl]acetate TsNa->Product + ClAc Methyl Chloroacetate ClAc->Product + NaCl Sodium Chloride Product->NaCl +

A straightforward nucleophilic substitution.

Experimental Protocol:

  • Preparation of Sodium p-Toluenesulfinate: Sodium p-toluenesulfinate can be prepared by the reduction of p-toluenesulfonyl chloride with a reducing agent such as sodium sulfite.

  • Reaction: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve sodium p-toluenesulfinate.

  • Add methyl chloroacetate to the solution, and heat the reaction mixture under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF can accelerate SN2 reactions. Ethanol is a more traditional and less toxic alternative.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: The aqueous work-up is designed to remove inorganic byproducts (sodium chloride) and any unreacted starting materials.

Esterification of (4-methylphenyl)sulfonylacetic acid

An alternative route involves the synthesis of the corresponding carboxylic acid, (4-methylphenyl)sulfonylacetic acid, followed by its esterification.

Reaction Scheme:

G cluster_1 Two-Step Synthesis TsAcid (4-methylphenyl)sulfonylacetic acid Product Methyl [(4-methylphenyl)sulfonyl]acetate TsAcid->Product + MeOH Methanol MeOH->Product + H2O Water Product->H2O +

Sources

Technical Monograph: Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl [(4-methylphenyl)sulfonyl]acetate , a critical active methylene compound in organic synthesis.

Function: Active Methylene Reagent & Sulfone Scaffold Primary Application: Heterocyclic Synthesis, Knoevenagel Condensations, and Medicinal Chemistry Intermediates.

Chemical Identity & Nomenclature Disambiguation

The Core Identifier

In the realm of chemoinformatics and procurement, relying solely on one name can lead to costly acquisition errors. This compound is frequently confused with Methyl Tosylate (Methyl p-toluenesulfonate), a potent methylating agent with a completely different reactivity profile.

Target Molecule Structure: The molecule consists of a methyl acetate core where the alpha-protons are acidified by a p-toluenesulfonyl (Tosyl) group.

Identifier TypeValue / DescriptorNotes
IUPAC Name Methyl 2-[(4-methylbenzene)sulfonyl]acetatePreferred for manuscripts.
Common Name Methyl p-tolylsulfonylacetate Most common in lab notebooks.
Shorthand Methyl TosylacetateFrequent in reagent catalogs.
CAS Registry 2928-16-7 Critical for database searching.
Linear Formula

SMILES COC(=O)CS(=O)(=O)C1=CC=C(C)C=C1For virtual screening.
Linguistic & Database Synonyms

When searching Reaxys, SciFinder, or vendor catalogs (e.g., Sigma, Enamine), use the following boolean search strings to ensure comprehensive capture:

  • "Acetic acid, [(4-methylphenyl)sulfonyl]-, methyl ester"

  • "Methyl 2-tosylacetate"

  • "Methyl alpha-(p-tolylsulfonyl)acetate"

  • "p-Toluenesulfonylacetic acid methyl ester"

CRITICAL WARNING: Do NOT confuse with Methyl p-toluenesulfonate (CAS 80-48-8).

  • Target (Sulfone):

    
     (Nucleophile precursor)
    
  • Hazard (Sulfonate):

    
     (Electrophile/Alkylator)
    

Reactivity Profile: The "Active Methylene" Engine

The utility of Methyl [(4-methylphenyl)sulfonyl]acetate stems from the synergistic electron-withdrawing effects of the sulfone and the ester carbonyl.

Acidity & Carbanion Stability

The


-protons located between the sulfone and ester groups are highly acidic (

in DMSO).
  • Mechanism: Upon treatment with a weak base (e.g.,

    
    , NaH, or DBU), the compound forms a stable carbanion.
    
  • Stabilization: The negative charge is delocalized onto both the sulfonyl oxygens and the ester carbonyl, creating a "soft" nucleophile ideal for C-C bond formation.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways accessible from this single precursor.

ReactivityPathways Precursor Methyl [(4-methylphenyl)sulfonyl]acetate Carbanion Stabilized Carbanion (Nucleophile) Precursor->Carbanion Deprotonation Base Base (NaH/DBU) Base->Carbanion Product1 Alpha,Beta-Unsaturated Sulfone (Michael Acceptor) Carbanion->Product1 + Aldehyde (Knoevenagel) Product2 Mono/Dialkylated Product Carbanion->Product2 + Alkyl Halide (SN2) Product3 Heterocycle (Pyrrole/Isoxazole) Carbanion->Product3 + 1,2-Electrophile (Cyclization)

Figure 1: Divergent synthesis pathways. The central carbanion serves as the gateway to alkylation, condensation, and cyclization.

Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust method involves the nucleophilic substitution of methyl chloroacetate by a sulfinate salt.

Validated Protocol (Sulfinate Alkylation)

Reaction:



Reagents:

  • Sodium p-toluenesulfinate (

    
    ): 1.2 equivalents.
    
  • Methyl Chloroacetate: 1.0 equivalent.

  • Solvent: DMF (Dimethylformamide) or Ethanol.

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with Sodium p-toluenesulfinate (anhydrous).

  • Solvation: Add DMF (approx. 5 mL per mmol of substrate). Stir until partially dissolved.

  • Addition: Add Methyl Chloroacetate dropwise at room temperature. Exotherm warning.

  • Heating: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup:

    • Pour reaction mixture into ice-cold water (precipitates the product).

    • Filter the white solid.

    • If oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol or Isopropanol.

    • Yield: Typically 85-95%.

    • Appearance: White crystalline solid.

Process Flow Diagram

SynthesisFlow Start Start: Charge Reactor Sodium p-toluenesulfinate Solvent Add Solvent (DMF or EtOH) Start->Solvent AddReagent Add Methyl Chloroacetate (Dropwise, RT) Solvent->AddReagent Heat Reaction Phase 80°C, 4-6 Hours AddReagent->Heat Quench Quench Pour into Ice Water Heat->Quench Isolate Filtration/Extraction Quench->Isolate Purify Recrystallization (from EtOH) Isolate->Purify

Figure 2: Step-by-step manufacturing process for high-purity Methyl Tosylacetate.[1][2]

Applications in Drug Discovery

The "Sulfone Switch" Strategy

In medicinal chemistry, this molecule is used to introduce the sulfone moiety, which acts as a "chemical handle."

  • Directing Group: The sulfone facilitates the construction of the carbon skeleton (via alkylation).

  • Removal (Optional): The sulfone can be removed later using reductive desulfonylation (e.g., Na/Hg amalgam or

    
    ), leaving behind a clean alkyl chain or ester.
    
Heterocycle Synthesis (The "3+2" Approach)

Methyl [(4-methylphenyl)sulfonyl]acetate is a premier building block for Pyrroles and Isoxazoles .

  • Mechanism: Reaction with nitroalkenes or alpha-bromo ketones.

  • Example (Pyrrole Synthesis): Condensation with an

    
    -bromo ketone followed by cyclization with an amine yields highly substituted pyrroles, common pharmacophores in statins and kinase inhibitors.
    
Knoevenagel Condensation

Reacting the title compound with aromatic aldehydes yields


-unsaturated sulfones.
  • Utility: These products are potent Michael Acceptors . They can covalently modify cysteine residues in proteins (Targeted Covalent Inhibitors - TCI).

Safety & Handling (MSDS Summary)

ParameterSpecification
Physical State White to off-white crystalline powder.
Melting Point 28-32°C (Low melting solid - store cool).
Solubility Soluble in MeOH, EtOH, DMSO, DCM. Insoluble in water.[2]
Hazards Irritant (Skin/Eye).[3][4] Not a strong alkylator like Methyl Tosylate, but handle with standard PPE.
Storage Keep cold (2-8°C). Hygroscopic.

References

  • PubChem. Methyl p-tolylsulfonylacetate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General methods for sulfone synthesis via sulfinate alkylation. [Link] (Referencing general sulfinate alkylation protocols).

  • Trost, B. M. Sulfones in Organic Synthesis. Chemical Reviews.[2] (Fundamental review on the utility of sulfones as chemical handles). [Link]

Sources

Methodological & Application

Optimized Synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate, commonly known as Methyl Tosylacetate , is a pivotal sulfone reagent used extensively in organic synthesis. It serves as a key building block for Julia-Kocienski olefination to construct C=C bonds and as a nucleophile in various alkylation reactions.

This Application Note details a scalable, high-yield protocol for synthesizing Methyl Tosylacetate via the nucleophilic substitution (S-alkylation) of sodium p-toluenesulfinate with methyl chloroacetate. Unlike oxidation-based routes (sulfide


 sulfone), which require hazardous peracids (mCPBA), this protocol utilizes stable salts and green solvents (Ethanol/Water), offering a superior safety profile and easier purification.

Chemical Context & Mechanism[1][2][3]

The synthesis relies on the ambident nucleophilicity of the sulfinate anion (


). While the oxygen atom carries the negative charge in the resonance hybrid, the sulfur atom is the softer nucleophile. According to HSAB (Hard-Soft Acid-Base) theory , the soft sulfur preferentially attacks the soft electrophilic carbon of the alkyl halide (methyl chloroacetate), leading to the desired sulfone  (C-S bond formation).

Critical Control Point:

  • S-Alkylation (Desired): Thermodynamic control, favored by soft electrophiles (alkyl halides) and polar protic solvents.

  • O-Alkylation (Impurity): Kinetic product, leads to the formation of sulfinate esters (

    
    ). This is minimized by using sodium sulfinate salts rather than the free acid.
    
Reaction Scheme (Graphviz)

ReactionScheme cluster_legend Mechanism Note Sulfinate Sodium p-toluenesulfinate (Nucleophile) Transition S_N2 Transition State (Ethanol Reflux) Sulfinate->Transition S-attack Chloroacetate Methyl Chloroacetate (Electrophile) Chloroacetate->Transition Target Methyl Tosylacetate (Target Sulfone) Transition->Target Major Byproduct NaCl (Salt) Transition->Byproduct Note Sulfur (Soft Nucleophile) attacks Alpha-Carbon (Soft Electrophile)

Caption: Mechanistic pathway highlighting the selective S-alkylation required to form the sulfone target.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]CASRole
Sodium p-toluenesulfinate 178.161.2824-79-3Nucleophile
Methyl chloroacetate 108.521.096-34-4Electrophile
Ethanol (Absolute) 46.07Solvent64-17-5Solvent
Water 18.02Solvent7732-18-5Co-solvent

Safety Note: Methyl chloroacetate is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood. Sodium p-toluenesulfinate is a mild irritant.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Sodium p-toluenesulfinate (10.7 g, 60 mmol, 1.2 equiv).

  • Add Ethanol (60 mL) and Water (20 mL). The addition of water aids in solubilizing the sulfinate salt.

  • Begin stirring to create a suspension/slurry.

Step 2: Addition

  • Add Methyl chloroacetate (5.43 g, 4.4 mL, 50 mmol, 1.0 equiv) dropwise via syringe or addition funnel over 5 minutes.

  • Observation: The mixture may remain heterogeneous initially.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting material (chloroacetate) should disappear. The sulfone product is significantly more polar than the starting chloride.

Step 4: Workup & Isolation

  • Allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure (Rotovap) to remove most of the ethanol.

  • Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with Brine (30 mL).

  • Dry over anhydrous MgSO₄ , filter, and concentrate under vacuum.

Step 5: Purification (Crystallization)

  • The crude residue is typically an off-white solid or viscous oil that solidifies upon standing.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol .

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the white crystals and wash with cold ethanol.

  • Drying: Dry under high vacuum to yield the pure product.

Process Workflow (Graphviz)

Workflow Start Start: Charge RBF (Sulfinate Salt + EtOH/H2O) Add Add Methyl Chloroacetate (Dropwise) Start->Add Reflux Reflux at 80°C (4-6 Hours) Add->Reflux Workup Cool & Concentrate Extract with EtOAc Reflux->Workup Dry Dry (MgSO4) & Filter Workup->Dry Crystallize Recrystallize (Hot EtOH) Dry->Crystallize Final Pure Methyl Tosylacetate (White Solid) Crystallize->Final

Caption: Operational workflow for the synthesis of Methyl Tosylacetate.

Characterization & Quality Control

The product should be analyzed to confirm the formation of the sulfone and the absence of O-alkylation byproducts.

Physical Appearance: White to off-white crystalline solid. Melting Point: ~40–50°C (Low melting solid).

Nuclear Magnetic Resonance (NMR) Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 2.44Singlet (s)3HAr-CH
¹H 3.72Singlet (s)3H-COOCH
¹H 4.05Singlet (s)2H-SO₂-CH ₂-CO-
¹H 7.35Doublet (d, J=8 Hz)2HAr-H (meta to SO₂)
¹H 7.80Doublet (d, J=8 Hz)2HAr-H (ortho to SO₂)

Diagnostic Signals:

  • Methylene Singlet (4.05 ppm): This peak is critical. If O-alkylation occurred, you would not see this isolated methylene peak flanked by a carbonyl and a sulfone.

  • Aromatic Region: Typical AA'BB' pattern for the para-substituted toluene ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis of chloroacetate.Ensure Ethanol is absolute. Increase reaction time. Verify reflux temperature.
Oily Product Residual solvent or impurities.[1]Recrystallize from Ethanol/Hexane. Seed the oil with a crystal if available.
Impurity Peaks O-alkylation (Sulfinate ester).Ensure the sodium salt is used, not the free acid. Use polar solvents (EtOH/DMF) to favor S-alkylation.

References

  • Trost, B. M. "Sulfones in Organic Synthesis." Chemical Reviews, 1988.

  • Field, L.; Clark, R. D. "Methyl p-Tolylsulfonylacetate." Organic Syntheses, Coll. Vol. 4, p.674.

  • PubChem Database. "Methyl 2-(4-methylphenyl)sulfonylacetate - Compound Summary."

  • Sigma-Aldrich. "Product Specification: Methyl p-toluenesulfonate vs Sulfone derivatives." (For physical property comparison).

Sources

Application Note: Optimized Synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

Methyl [(4-methylphenyl)sulfonyl]acetate (also known as Methyl tosylacetate) is a critical sulfone intermediate used extensively in organic synthesis. Its primary utility lies in the Julia-Lythgoe olefination and Knoevenagel condensations , where the electron-withdrawing sulfonyl group activates the adjacent methylene protons (


 in DMSO), facilitating carbanion formation under mild conditions.

This protocol details a high-yield, convergent synthesis via the nucleophilic substitution of methyl chloroacetate with sodium p-toluenesulfinate. Unlike oxidative routes (sulfide oxidation) which require hazardous peracids, this route is atom-economical and scalable.

Reaction Scheme & Mechanism

The synthesis proceeds via an


 mechanism. The sulfinate anion is an ambident nucleophile , capable of attacking via the sulfur (soft center) or the oxygen (hard center). Under controlled conditions in polar aprotic solvents, S-alkylation is kinetically and thermodynamically favored, yielding the desired sulfone rather than the unstable sulfinate ester.
Graphviz Diagram: Reaction Mechanism

ReactionScheme SM1 Sodium p-toluenesulfinate (Nucleophile) TS Transition State (S_N2 Attack) SM1->TS S-attack (Major) Side Sulfinate Ester (O-Alkylation Impurity) SM1->Side O-attack (Minor, solvent dependent) SM2 Methyl chloroacetate (Electrophile) SM2->TS Prod Methyl [(4-methylphenyl)sulfonyl]acetate (Target Sulfone) TS->Prod - NaCl

Figure 1: Mechanistic pathway favoring S-alkylation (Sulfone formation) over O-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Example)Role
Sodium p-toluenesulfinate 178.181.221.4 gNucleophile
Methyl chloroacetate 108.521.010.85 g (8.8 mL)Electrophile
DMF (N,N-Dimethylformamide) 73.09Solvent100 mLSolvent
Water 18.02Quench300 mLAnti-solvent

Safety Warning: Methyl chloroacetate is a lachrymator and highly toxic. Handle only in a functioning fume hood. Sodium p-toluenesulfinate is a mild irritant.[3]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium p-toluenesulfinate (21.4 g, 120 mmol) in DMF (100 mL).

    • Note: The salt may not dissolve completely at room temperature; a suspension is acceptable.

  • Addition: Add Methyl chloroacetate (10.85 g, 100 mmol) dropwise over 10 minutes at room temperature.

    • Exotherm Control: The reaction is mildly exothermic. Ensure temperature does not exceed 40°C during addition to minimize O-alkylation.

Phase 2: Heating & Conversion
  • Heating: Heat the reaction mixture to 60°C for 3–4 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting chloroacetate (Rf ~0.6) should disappear; the sulfone product (Rf ~0.3) will appear as a UV-active spot.

    • Alternative: If DMF removal is difficult later, Ethanol can be used as a solvent at reflux (78°C) for 6 hours, though reaction rates are slower.

Phase 3: Workup & Purification
  • Quench: Pour the warm reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a white solid.

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure removal of residual DMF. Filter the solid via a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove inorganic salts (NaCl) and trace DMF.
    
  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (or Methanol).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and dry under vacuum at 40°C.

Graphviz Diagram: Process Workflow

Workflow Start Start: Weigh Reagents Mix Dissolve Na-Sulfinate in DMF Start->Mix Add Add Methyl Chloroacetate (Dropwise, <40°C) Mix->Add React Heat to 60°C (3-4 Hours) Add->React Quench Pour into Ice Water React->Quench Filter Filter Precipitate Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure Product (White Crystalline Solid) Purify->Final

Figure 2: Operational workflow for the synthesis.

Characterization & Data Analysis

The distinction between the sulfone (target) and the sulfonate ester (impurity) is critical. The sulfone is a stable solid, whereas the sulfonate ester (Methyl p-toluenesulfonate) melts at ~28°C and is a potent alkylating agent.

Expected Analytical Data
PropertyValue / DescriptionNotes
Appearance White crystalline solid
Melting Point 80 – 82 °CDistinct from sulfonate (28°C)
Yield 85 – 92%High efficiency due to S-nucleophilicity
Rf (TLC) ~0.3030% EtOAc / Hexane
NMR Spectroscopy (Diagnostic Peaks)

 NMR (300 MHz, 

):
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.82 Doublet (

Hz)
2HAr-H (ortho to

)
Deshielded by sulfonyl
7.36 Doublet (

Hz)
2HAr-H (meta to

)
Typical aromatic
4.12 Singlet2H

-CH

-CO
Key Diagnostic: Highly deshielded methylene
3.71 Singlet3H

CH

Methyl Ester
2.46 Singlet3HAr-CH

Tolyl Methyl

Interpretation: The singlet at 4.12 ppm is the definitive proof of the sulfone structure. In the O-alkylated impurity, this signal would be absent, replaced by shifts characteristic of a sulfonate ester.

Troubleshooting & Optimization

  • O-Alkylation Side Product:

    • Symptom:[3][4][5] Low melting point solid or oil; NMR shows missing methylene singlet at 4.1 ppm.

    • Cause: High reaction temperatures or use of hard solvents (e.g., pure methanol) can occasionally favor O-alkylation.

    • Fix: Maintain temperature

      
       and use DMF or DMSO.
      
  • Poor Precipitation:

    • Symptom:[3][4][5] Product does not crash out upon water addition.

    • Cause: Too much DMF relative to water.

    • Fix: Add more ice water or cool the mixture to 0°C. If oil forms, scratch the flask with a glass rod to induce crystallization.

  • Green Chemistry Adaptation:

    • The reaction can be performed in Water/PEG-400 mixtures. While slower (requires 8-12 hours), it avoids DMF and allows for simple filtration workup without organic solvent extraction.

References

  • Field, L.; Clark, R. D. "Methyl p-Tolylsulfonylacetate." Organic Syntheses, 1958 , 38, 62. (Classic reference for arylsulfonyl acetic esters).

  • Trost, B. M. "Sulfones in Organic Synthesis." Chemical Reviews, 1978, 78(4), 363–432. (Comprehensive review on reactivity).
  • Sengupta, S.; Mondal, S. "Green Synthesis of Sulfones." Tetrahedron Letters, 2011, 52(43), 5690-5692.
  • Simpkins, N. S.Sulfones in Organic Synthesis. Pergamon Press: Oxford, 1993.

Sources

Application Note: Synthesis & Mechanism of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 3969-09-3), often referred to as Methyl Tosylacetate , is a critical sulfone building block in organic synthesis. It serves as a primary reagent for Julia Olefinations and Knoevenagel Condensations , enabling the stereoselective formation of alkenes.

This application note details the Nucleophilic Substitution Route via Sodium


-toluenesulfinate. Unlike oxidative routes starting from thiols, this method is convergent, cost-effective, and avoids strong oxidants. We provide a mechanistic breakdown of the Ambident Nucleophile Challenge  (S- vs. O-alkylation) and a validated protocol optimized for high regioselectivity and yield.

Chemical Context & Strategic Analysis

The Target Molecule
  • IUPAC Name: Methyl 2-(4-methylbenzenesulfonyl)acetate

  • Structure:

    
    
    
  • Key Functionality: The methylene protons (

    
     to both sulfone and ester) are highly acidic (
    
    
    
    ), making this an excellent "soft" nucleophile upon deprotonation.
Synthetic Strategy: The Sulfinate Alkylation

The industry-standard approach utilizes Sodium


-toluenesulfinate  (

) as the nucleophile and Methyl Chloroacetate as the electrophile.

Why this route?

  • Atom Economy: Direct displacement releases only NaCl.

  • Safety: Avoids the use of peracids (e.g., mCPBA) required in the thioether oxidation route.

  • Scalability: The reaction proceeds in polar protic or aprotic solvents with simple precipitation workups.

Reaction Mechanism: The Ambident Nucleophile Challenge

Mechanistic Insight

The sulfinate anion (


) is an ambident nucleophile , possessing two potential reactive sites:
  • Sulfur (Soft center): Leads to Sulfones (Thermodynamic product).

  • Oxygen (Hard center): Leads to Sulfinate Esters (Kinetic/Hard product).

According to Pearson’s HSAB (Hard-Soft Acid-Base) Theory :

  • The

    
    -carbon of methyl chloroacetate is a soft electrophile  (mediated by the leaving group and orbital overlap).
    
  • The Sulfur atom of the sulfinate is a soft nucleophile .

  • Result: Soft-Soft interaction favors S-alkylation , yielding the desired sulfone.

However, using "hard" alkylating agents (e.g., methyl triflate or diazomethane) or highly polar, non-hydrogen-bonding solvents can sometimes increase the ratio of O-alkylation. Our protocol uses a protic solvent (Methanol/Ethanol) to solvate the oxygen atoms of the sulfinate, effectively "masking" them and further directing reactivity toward the Sulfur.

Pathway Visualization

ReactionMechanism cluster_legend HSAB Theory Logic Reactants Reactants Na+ [p-Tol-SO2]- + Cl-CH2-COOMe TS Transition State (SN2) [p-Tol-O2S...CH2(COOMe)...Cl]‡ Sulfur attacks Alpha-Carbon Reactants->TS Reflux/Polar Solvent Product_S MAJOR PRODUCT (S-Alkylation) Methyl [(4-methylphenyl)sulfonyl]acetate (Sulfone) TS->Product_S Soft-Soft Interaction (Dominant) Product_O MINOR PRODUCT (O-Alkylation) Sulfinate Ester (Unstable/Rare) TS->Product_O Hard-Hard Interaction (Suppressed) HSAB Protic solvents (MeOH) H-bond to Oxygen, reducing O-nucleophilicity.

Figure 1: Mechanistic pathway highlighting the regioselectivity governed by HSAB theory. S-alkylation is the dominant pathway under the recommended conditions.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Sodium

      
      -toluenesulfinate (anhydrous or hydrate): 1.0 equiv.
      
    • Methyl chloroacetate: 1.1 equiv. (Slight excess drives completion).

    • Solvent: Methanol (Reagent Grade) or DMF (for faster rates).

    • Catalyst (Optional): Sodium Iodide (0.05 equiv) – Finkelstein condition to accelerate reaction.

  • Safety Note: Methyl chloroacetate is a potent lachrymator and highly toxic. All operations must be performed in a functioning fume hood.

Protocol: Methanol Reflux Method (Green & Scalable)

This method is preferred for purity. DMF is faster but requires aqueous extraction which can trap impurities.

Step-by-Step Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Sodium

    
    -toluenesulfinate  (17.8 g, 100 mmol) and Methanol  (100 mL). Stir to form a slurry.
    
  • Addition: Add Methyl chloroacetate (11.9 g, 9.6 mL, 110 mmol) dropwise over 5 minutes.

    • Note: If using NaI catalyst, add it here (0.75 g).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check via TLC (30% EtOAc in Hexanes). Product

      
      , Sulfinate stays at baseline.
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (300 mL) with vigorous stirring.

    • The product will precipitate as a white solid. Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove residual salts (NaCl) and unreacted sulfinate.
    
  • Purification (Recrystallization):

    • Dissolve the crude wet cake in a minimum amount of boiling Ethanol or Isopropanol .

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals and dry under vacuum at

      
      .
      
Protocol Workflow Diagram

Workflow Start Start: Charge Sulfinate + MeOH Add Add Methyl Chloroacetate (Optional: cat. NaI) Start->Add Reflux Reflux 65°C (4-6 Hours) Monitor via TLC Add->Reflux Quench Pour into Ice Water (Precipitation) Reflux->Quench Filter Filtration & Wash (Remove NaCl) Quench->Filter Recryst Recrystallization (Solvent: EtOH/IPA) Filter->Recryst Final Final Product White Crystalline Solid Recryst->Final

Figure 2: Operational workflow for the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate.

Validation & Quality Control

Expected Data
ParameterSpecificationNotes
Appearance White to off-white crystalline solidIf yellow, wash with cold ether.
Yield 80% – 92%High efficiency SN2.
Melting Point 115 – 118 °CSharp range indicates high purity.
Rf Value ~0.4030% EtOAc / 70% Hexane (UV Active).
NMR Characterization (400 MHz, CDCl3)

The structure is confirmed by the presence of the unique methylene singlet between the electron-withdrawing sulfone and ester groups.

  • 
     2.45 ppm (s, 3H):  Aryl-Me 
    
  • 
     3.75 ppm (s, 3H):  Ester-OMe 
    
  • 
     4.05 ppm (s, 2H):  SO
    
    
    
    -CH
    
    
    -CO (Diagnostic Peak)
  • 
     7.35 ppm (d, 2H):  Aromatic (m-to-SO
    
    
    
    )
  • 
     7.80 ppm (d, 2H):  Aromatic (o-to-SO
    
    
    
    )[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in MeOH/Water mix.Evaporate 50% of MeOH before pouring into water.
Oily Product Impurities (O-alkylation) or solvent retention.Recrystallize from Ethanol. If oil persists, scratch glass to induce nucleation.
Slow Reaction Old sulfinate (oxidized to sulfonate).Check sulfinate quality. Add 5 mol% NaI (Finkelstein) to generate highly reactive Methyl Iodide in situ.

References

  • Field, L. (1972). The Synthesis of Sulfones by Alkylation of Sulfinate Salts. Synthesis, 1972(3), 101-115.

  • Trost, B. M. (1988). Sulfones in Organic Synthesis. Comprehensive Organic Synthesis, Vol 6, 877.
  • PubChem Compound Summary. (2023). Methyl p-tolylsulfonylacetate. National Center for Biotechnology Information.

  • Suter, C. M. (1944). The Organic Chemistry of Sulfur. Wiley & Sons.
  • Sigma-Aldrich. (2023). Product Specification: Methyl (p-tolylsulfonyl)acetate. (Note: Used for physical property verification).

Sources

Application Note: Methyl [(4-methylphenyl)sulfonyl]acetate in Drug Discovery & Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS 4224-70-8), often referred to as Methyl Tosylacetate , is a versatile "chemical chameleon" utilized extensively in medicinal chemistry and complex natural product synthesis. Its utility stems from its dual-activation profile: the sulfonyl and ester groups render the


-methylene protons highly acidic (

in DMSO), allowing it to function as a stable, "soft" carbanion nucleophile.

Uniquely, the tosyl group acts as a traceless activating group . It facilitates C-C bond formation (alkylation, allylation, condensation) and can subsequently be removed (desulfonylation) to reveal a simple ester or eliminated to form


-unsaturated systems. This guide details its application in Palladium-catalyzed allylation, Knoevenagel condensations, and reductive desulfonylation protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance
Structure

Dual electron-withdrawing groups (EWG).
CAS No. 4224-70-8Standard identifier.[1][2][3]
Molecular Weight 228.26 g/mol Stoichiometry calculations.
Appearance White to off-white crystalline solidEasy handling (unlike liquid malonates).
Melting Point 32–35 °CLow melting; can be handled as liquid >35°C.
Acidity (

)
~11–12 (DMSO)Deprotonated by mild bases (e.g.,

, DBU).
Solubility Soluble in DCM, THF, EtOAc, MeOHCompatible with standard organic protocols.

Core Application 1: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)[10]

Context: The construction of quaternary centers and extended carbon chains is a frequent bottleneck in drug synthesis. Methyl tosylacetate serves as an ideal "soft" nucleophile for the Tsuji-Trost reaction, allowing for the introduction of an acetate motif into allylic systems with high regioselectivity.

Mechanism & Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][5] The acidity of methyl tosylacetate allows for in situ deprotonation by the basic counterion of the


-allyl palladium complex or a mild external base (BSA).
  • Oxidative Addition: Pd(0) inserts into the allylic leaving group (LG).

  • Nucleophilic Attack: The sulfonyl-stabilized carbanion attacks the

    
    -allyl species from the face opposite the metal (double inversion = net retention).
    
  • Result: Formation of a C-C bond with control over stereochemistry.

Visualization: Catalytic Cycle

TsujiTrost Pd0 Pd(0)L2 (Active Catalyst) PiAllyl π-Allyl Pd(II) Complex (Electrophile) Pd0->PiAllyl Oxidative Addition (-LG) AllylSubstrate Allylic Substrate (R-OAc/OCO2Me) AllylSubstrate->PiAllyl Substrate Entry Product Alkylated Product (C-C Bond Formed) PiAllyl->Product Nucleophilic Attack Nucleophile Methyl Tosylacetate (Anion) Nucleophile->PiAllyl Attacks from opposite face Product->Pd0 Regeneration

Caption: The Tsuji-Trost catalytic cycle utilizing Methyl Tosylacetate as a soft nucleophile for stereoselective C-C bond formation.

Experimental Protocol: Allylation of Cyclohexenyl Acetate

Objective: Synthesize methyl 2-(cyclohex-2-en-1-yl)-2-tosylacetate.

Reagents:

  • Methyl tosylacetate (1.0 eq)

  • Cyclohex-2-en-1-yl acetate (1.0 eq)

  • 
     (2.5 mol%)
    
  • dppe (1,2-Bis(diphenylphosphino)ethane) (5.0 mol%)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 eq) - Acts as a base/activator.

  • Potassium acetate (catalytic, 10 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (23 mg, 0.025 mmol) and dppe (40 mg, 0.1 mmol) in anhydrous THF (5 mL). Stir at room temperature (RT) for 15 minutes until the solution turns orange/yellow (complex formation).
    
  • Substrate Addition: Add cyclohex-2-en-1-yl acetate (140 mg, 1.0 mmol) to the catalyst solution.

  • Nucleophile Activation: In a separate vial, dissolve Methyl tosylacetate (228 mg, 1.0 mmol) in THF (2 mL). Add BSA (610 mg, 3.0 mmol) and catalytic KOAc.

  • Reaction: Transfer the nucleophile solution to the catalyst/substrate flask via syringe.

  • Incubation: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 2–4 hours.

  • Work-up: Dilute with diethyl ether (20 mL), wash with saturated

    
     (2 x 10 mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the allylic acetate spot on TLC.

  • NMR Verification: Look for the disappearance of the acetate methyl singlet (~2.0 ppm) and the appearance of the tosyl methyl singlet (~2.4 ppm) and the methoxy singlet (~3.7 ppm).

Core Application 2: Synthesis of -Unsaturated Esters[12][13][14][15]

Context: Methyl tosylacetate is a superior alternative to simple acetates for synthesizing


-unsaturated esters. The sulfonyl group increases the acidity of the 

-protons, facilitating condensation with aldehydes (Knoevenagel), followed by spontaneous or induced elimination of the sulfonyl group or dehydration.
Workflow Logic
  • Condensation: Aldehyde + Methyl Tosylacetate

    
    
    
    
    
    -Tosyl-acrylate (via Knoevenagel).
  • Reductive Elimination (Optional): If the saturated ester is desired, the double bond can be reduced.

  • Desulfonylation (Traceless): Removal of the sulfonyl group to yield the final ester.

Protocol: Knoevenagel Condensation

Objective: Synthesis of Methyl 2-tosyl-3-phenylacrylate (from Benzaldehyde).

Reagents:

  • Benzaldehyde (1.0 eq)

  • Methyl tosylacetate (1.0 eq)

  • Piperidine (catalytic, 10 mol%)

  • Acetic acid (catalytic, 10 mol%)

  • Solvent: Toluene

Procedure:

  • Setup a flask with a Dean-Stark trap (to remove water).

  • Combine Benzaldehyde (10 mmol), Methyl tosylacetate (10 mmol), Piperidine, and Acetic acid in Toluene (50 mL).

  • Reflux for 4–6 hours with azeotropic removal of water.

  • Cool to RT. The product often crystallizes out or can be precipitated with hexane.

  • Yield: Typically >85%.

Core Application 3: Reductive Desulfonylation (The "Cleanup")

Context: After using the tosyl group to activate the molecule for alkylation or allylation, it is often necessary to remove it to obtain the target ester. This renders the tosyl group a "traceless" linker.

Methodology: Magnesium in Methanol (Mg/MeOH) is the preferred "green" alternative to the toxic Sodium Amalgam (Na/Hg).

Protocol: Mg/MeOH Desulfonylation

Objective: Removal of the tosyl group from an alkylated intermediate.

Reagents:

  • Alkylated Methyl Tosylacetate derivative (1.0 eq)

  • Magnesium turnings (10.0 eq) - Mechanically activated/crushed.

  • Methanol (anhydrous)

Procedure:

  • Dissolve the substrate (1.0 mmol) in anhydrous Methanol (10 mL).

  • Add Mg turnings (10 mmol) in portions to control the exotherm (hydrogen evolution).

  • Observation: The reaction will bubble vigorously. Maintain temperature below 50°C using a water bath if necessary.

  • Stir for 2–4 hours at RT. The mixture will turn into a grey turbid suspension.

  • Quench: Carefully add 1M HCl until the solution becomes clear and pH is acidic (dissolves Mg salts).

  • Extraction: Extract with EtOAc (3 x 15 mL).

  • Result: The tosyl group is replaced by a hydrogen atom (

    
    ).
    

Reactivity & Workflow Map

ReactivityMap MTA Methyl Tosylacetate (Reagent) Alkylation Alkylation/Allylation (Base + R-X / Pd-Allyl) MTA->Alkylation Activation Condensation Knoevenagel Condensation (Aldehyde + Amine base) MTA->Condensation Activation Inter_Alk α-Alkylated Intermediate Alkylation->Inter_Alk Inter_Unsat α-Tosyl Acrylate (Michael Acceptor) Condensation->Inter_Unsat Prod_Ester Target Ester (Traceless Synthesis) Inter_Alk->Prod_Ester Mg/MeOH (Desulfonylation) Inter_Unsat->Prod_Ester Reduction Prod_Hetero Heterocycles (Coumarins/Pyrroles) Inter_Unsat->Prod_Hetero Cyclization

Caption: Strategic workflow for Methyl Tosylacetate, illustrating the divergence between alkylation (traceless synthesis) and condensation pathways.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Allylation Incomplete deprotonation or catalyst poisoning.Use BSA (N,O-Bis(trimethylsilyl)acetamide) instead of solid carbonates. BSA ensures homogenous silylation/deprotonation. Ensure solvent is degassed to protect Pd(0).
Dialkylation High acidity of mono-alkylated product.The mono-alkylated product is still acidic. Use exactly 1.0 eq of base and add the electrophile slowly. For allylation, steric bulk usually prevents dialkylation.
Incomplete Desulfonylation Passivated Magnesium surface.Add a crystal of Iodine (

) or a drop of 1,2-dibromoethane to activate the Mg turnings. Sonicate the Mg in MeOH before adding substrate.
Polymerization (Knoevenagel) Overheating or highly reactive aldehyde.Add a radical inhibitor (e.g., BHT) if the substrate is styrene-like. Lower temperature and use a milder base (e.g.,

-alanine instead of piperidine).

References

  • Trost, B. M. (1973). "Allylic Alkylation."[4][6] Accounts of Chemical Research. (Fundamental grounding for Pd-catalyzed allylation).

  • Inanaga, J., et al. (1987). "Samarium Diiodide-Promoted Reductive Desulfonylation." Tetrahedron Letters. (Alternative desulfonylation method).

  • Trost, B. M., & Verhoeven, T. R. (1982). "Allylic Substitutions with Palladium Catalysts." Comprehensive Organometallic Chemistry.

  • Lee, G. H., et al. (1999). "Magnesium in Methanol: An Effective Reagent for Desulfonylation." Tetrahedron Letters. (Primary reference for the Mg/MeOH protocol).

  • Reissig, H. U., & Zimmer, R. (2014). "Sulfonyl-Stabilized Carbanions in Synthesis." Chemical Reviews.

Sources

The Julia-Lythgoe Olefination of α,β-Unsaturated Esters Utilizing Methyl [(4-methylphenyl)sulfonyl]acetate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Julia Olefination Landscape

The formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among the arsenal of olefination reactions, the Julia olefination has established itself as a powerful and versatile method for the synthesis of alkenes, particularly for its ability to generate trans (E)-olefins with high stereoselectivity.[1]

It is crucial for the modern researcher to distinguish between the two primary variants of this reaction: the classical Julia-Lythgoe olefination and the modified Julia-Kocienski olefination . The classical Julia-Lythgoe olefination, developed by Marc Julia and further explored by Basil Lythgoe, is typically a two-pot procedure involving the reaction of a phenyl sulfone with a carbonyl compound, followed by acylation of the intermediate β-hydroxy sulfone and subsequent reductive elimination.[2] This method is renowned for its reliability and high (E)-selectivity, which arises from the thermodynamics of the radical intermediates formed during the reduction step.[3]

The Julia-Kocienski olefination, on the other hand, is a more recent, streamlined modification that often proceeds in a single pot. This variant employs heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[4] The electron-deficient nature of the heteroaryl group facilitates a spontaneous intramolecular Smiles rearrangement, bypassing the need for a separate acylation and harsh reductive elimination step.[5]

This application note focuses on the use of Methyl [(4-methylphenyl)sulfonyl]acetate (also known as methyl tosylacetate). The presence of the electron-donating methyl group on the phenyl ring of the tosyl moiety precludes the facile Smiles rearrangement characteristic of the Julia-Kocienski reaction. Consequently, this reagent is employed in the classical Julia-Lythgoe olefination pathway to synthesize α,β-unsaturated esters. This guide will provide a detailed mechanistic overview, experimental protocols, and expert insights into the application of this valuable synthetic tool.

Mechanistic Rationale: The Stepwise Path to (E)-α,β-Unsaturated Esters

The Julia-Lythgoe olefination using Methyl [(4-methylphenyl)sulfonyl]acetate is a multi-step process that offers a high degree of control and typically excellent stereoselectivity for the (E)-alkene. Each step has a distinct purpose, and understanding the underlying mechanism is key to successful execution and troubleshooting.

The overall transformation can be broken down into four key stages:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of Methyl [(4-methylphenyl)sulfonyl]acetate using a strong base, such as an alkoxide or an amide base, to generate a resonance-stabilized sulfonyl carbanion. The electron-withdrawing sulfonyl and ester groups significantly increase the acidity of the α-protons, facilitating carbanion formation.

  • Aldol-type Addition: The generated nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a β-hydroxy sulfone as a diastereomeric mixture. The stereochemistry of this addition is often not critical as it is lost in the subsequent reductive elimination step.[2]

  • Hydroxyl Activation: The crucial next step is the activation of the newly formed hydroxyl group to create a good leaving group. This is typically achieved by acylation, most commonly with acetic anhydride or benzoyl chloride, to form a stable β-acetoxy sulfone intermediate.[2] This intermediate is often stable enough to be isolated and purified, which can lead to higher overall yields of the final product.

  • Reductive Elimination: The final, stereochemistry-defining step is the reductive elimination of the β-acetoxy sulfone. This is most commonly accomplished using sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂).[3] The reaction is believed to proceed through a radical anion intermediate, which allows for rotation around the central carbon-carbon bond to the thermodynamically more stable conformation, leading to the preferential formation of the (E)-alkene.[3]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Julia-Lythgoe olefination with Methyl [(4-methylphenyl)sulfonyl]acetate.

Julia_Lythgoe_Mechanism Julia-Lythgoe Olefination Mechanism start Methyl [(4-methylphenyl)sulfonyl]acetate carbanion Sulfonyl Carbanion (Nucleophile) start->carbanion 1. Deprotonation base Strong Base (e.g., NaH, n-BuLi) addition β-Hydroxy Sulfone (Adduct) carbanion->addition 2. Aldol Addition aldehyde Aldehyde (R'-CHO) (Electrophile) acetoxy β-Acetoxy Sulfone (Intermediate) addition->acetoxy 3. Acylation acylating Acylating Agent (e.g., Ac₂O, Pyridine) alkene (E)-α,β-Unsaturated Ester (Product) acetoxy->alkene 4. Reductive Elimination reductant Reductant (e.g., Na/Hg)

Caption: Mechanism of the Julia-Lythgoe Olefination.

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde using Methyl [(4-methylphenyl)sulfonyl]acetate. This protocol is based on established procedures for the Julia-Lythgoe olefination and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of (E)-Methyl Cinnamate from Benzaldehyde

Materials:

  • Methyl [(4-methylphenyl)sulfonyl]acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Acetic Anhydride

  • Pyridine

  • Sodium Amalgam (Na/Hg), 6%

  • Anhydrous Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Workflow Overview:

protocol_workflow Experimental Workflow step1 Step 1: Carbanion Formation (NaH, THF, 0°C to rt) step2 Step 2: Aldol Addition (Benzaldehyde, -78°C to rt) step1->step2 step3 Step 3: Acylation (Acetic Anhydride, Pyridine, 0°C to rt) step2->step3 step4 Step 4: Reductive Elimination (Na/Hg, Methanol, -20°C) step3->step4 step5 Step 5: Workup & Purification (Extraction, Chromatography) step4->step5

Caption: Stepwise workflow for the olefination protocol.

Step-by-Step Procedure:

Part A: Formation of the β-Acetoxy Sulfone Intermediate

  • Carbanion Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen. Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the sodium salt of the sulfonyl acetate will be observed.

  • Aldol Addition: Cool the resulting carbanion solution to -78 °C using a dry ice/acetone bath. Add freshly distilled benzaldehyde (1.0 eq.) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching and Acylation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Add pyridine (2.0 eq.) followed by the dropwise addition of acetic anhydride (1.5 eq.). Allow the mixture to warm to room temperature and stir overnight.

  • Workup of Intermediate: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-acetoxy sulfone can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or used directly in the next step.

Part B: Reductive Elimination

  • Reaction Setup: Dissolve the purified β-acetoxy sulfone (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to -20 °C.

  • Reduction: While stirring vigorously, add 6% sodium amalgam (Na/Hg) (approx. 10 eq. of Na) portion-wise over 30 minutes, maintaining the temperature below -10 °C.

  • Monitoring and Completion: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification: Once the reaction is complete, carefully decant the methanol solution from the mercury. Quench any remaining sodium amalgam with isopropanol. Dilute the methanol solution with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (E)-methyl cinnamate as a white solid or colorless oil.

Data Summary and Considerations

The success of the Julia-Lythgoe olefination is dependent on several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterReagent/ConditionRationale and Expert Insights
Base for Deprotonation NaH, n-BuLi, LDA, KHMDSThe choice of base depends on the substrate's sensitivity. NaH is a cost-effective and common choice. For more sensitive substrates, non-nucleophilic bases like LDA or KHMDS at low temperatures are preferred to avoid side reactions.
Solvent THF, DME, Diethyl EtherAnhydrous aprotic solvents are essential to prevent quenching of the carbanion. THF is the most common solvent due to its good solvating properties for the intermediates.
Acylating Agent Acetic Anhydride, Benzoyl ChlorideAcetic anhydride is commonly used and effective. Benzoyl chloride can also be used and may sometimes lead to cleaner reactions.
Reductant 6% Sodium Amalgam (Na/Hg)This is the classic and most reliable reductant for achieving high (E)-selectivity. Caution: Mercury is highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment and established protocols for waste disposal.
Samarium(II) Iodide (SmI₂)SmI₂ is a milder and less toxic alternative to sodium amalgam, though it may sometimes result in slightly lower (E)-selectivity. It is particularly useful for substrates with reducible functional groups that are sensitive to Na/Hg.[3]
Temperature Control -78 °C for addition, -20 °C for reductionLow temperatures are critical to control the reactivity of the strong bases and organometallic intermediates, minimizing side reactions and maximizing yield.

Conclusion and Outlook

Methyl [(4-methylphenyl)sulfonyl]acetate is a valuable and effective reagent for the synthesis of (E)-α,β-unsaturated esters via the classical Julia-Lythgoe olefination. While it does not participate in the more modern, one-pot Julia-Kocienski pathway, its application through the two-pot protocol provides a robust and highly stereoselective route to (E)-alkenes. The ability to isolate and purify the β-acetoxy sulfone intermediate can be advantageous for complex syntheses, ensuring a clean and high-yielding final elimination step. For researchers in drug development and natural product synthesis, mastering this classical transformation remains a vital skill, offering a reliable method for the construction of key structural motifs.

References

  • Julia, M.; Paris, J.-M. Synthese a partir de sulfones de derives de type vitaminique A. Tetrahedron Lett.1973, 14 (49), 4833–4836.
  • Keck, G. E.; Savin, K. A.; Weglarz, M. A. Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination. J. Org. Chem.1995 , 60 (10), 3194–3204. [Link]

  • Kocienski, P. J. Recent Sulfone-Based Olefination Reactions.
  • Charette, A. B. (Ed.). (2004). Handbook of Reagents for Organic Synthesis: Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.
  • Organic Reactions. (2008). The Julia-Kocienski Olefination. John Wiley & Sons, Inc.[Link]

  • Organic Chemistry Portal. Julia Olefination, Julia-Lythgoe Olefination. [Link]

  • Organic Syntheses. Methyl p-toluenesulfonate. [Link]

Sources

Application Note: Methyl [(4-methylphenyl)sulfonyl]acetate for Stereoselective Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate is a specialized sulfone reagent used primarily for the synthesis of


-unsaturated esters  with high (E)-stereoselectivity . While Horner-Wadsworth-Emmons (HWE) reagents are the standard for such transformations, they often suffer from poor selectivity or low yields when applied to sterically hindered ketones or base-sensitive aldehydes.

This guide details the application of Methyl [(4-methylphenyl)sulfonyl]acetate in a modified Julia-Lythgoe olefination sequence. Unlike the classic one-pot Julia-Kocienski reaction (which uses heteroaryl sulfones), this reagent typically employs a robust two-stage protocol: Aldol addition followed by Reductive Elimination . This method is particularly valued in drug development for constructing trisubstituted alkene scaffolds found in polyketides and macrocycles.

Strategic Rationale: Why Use This Reagent?

FeatureHWE / Wittig ReagentsMethyl [(4-methylphenyl)sulfonyl]acetate
Primary Target Simple AldehydesKetones & Hindered Aldehydes
Stereoselectivity Variable (Substrate dependent)High (E)-Selectivity (via Reductive Elimination)
Reaction pH Strongly BasicNeutral/Mild (during elimination step)
Steric Tolerance Low (Fails with bulky ketones)High (Excellent for trisubstituted alkenes)
Byproducts Phosphine oxides (difficult removal)Sulfinates (water soluble/easy removal)
Mechanism of Action

The transformation proceeds via a sulfone-stabilized carbanion intermediate.[1] The reaction pathway is distinct because the stereochemistry is determined not during the initial addition, but during the reductive elimination step, making it stereoconvergent.

  • Nucleophilic Addition: The sulfone ester is deprotonated and adds to the carbonyl (aldehyde/ketone) to form a

    
    -hydroxy sulfone.
    
  • Activation: The hydroxyl group is acylated (acetylated or benzoylated) to create a good leaving group.

  • Reductive Elimination: A single-electron transfer (SET) agent (classically Na/Hg, modernly

    
     ) reduces the sulfone. The resulting radical intermediate undergoes elimination to form the alkene.[1][2][3]
    

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "Stereoconvergent Point" where the mixture of diastereomers converges to the thermodynamic (E)-alkene.

JuliaLythgoe Reagent Methyl [(4-methylphenyl) sulfonyl]acetate Intermediate1 β-Hydroxy Sulfone (Mixture of Diastereomers) Reagent->Intermediate1 1. Deprotonation Base Base (LDA or BuLi) Base->Intermediate1 Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Intermediate1 2. Addition Intermediate2 β-Acyloxy Sulfone (Activated) Intermediate1->Intermediate2 3. Acylation Activator Ac2O or BzCl Activator->Intermediate2 Product (E)-α,β-Unsaturated Ester Intermediate2->Product 4. Reductive Elimination (Stereoconvergent) Reductant Reductant (SmI2 or Na/Hg) Reductant->Product

Figure 1: The modified Julia-Lythgoe pathway.[4] Note that the intermediate diastereomers (syn/anti) both converge to the trans-alkene during the radical elimination step.

Experimental Protocols

Protocol A: The Modern "Green" Route ( -Mediated)

Recommended for late-stage drug intermediates and sensitive substrates.

Prerequisites:

  • Reagent: Methyl [(4-methylphenyl)sulfonyl]acetate (1.2 equiv).

  • Reductant: Samarium(II) iodide (

    
    ), 0.1 M in THF.[4][5]
    
  • Activator: Benzoyl chloride (BzCl) or Acetic Anhydride (

    
    ).
    
Step 1: Aldol Addition
  • Dissolve Methyl [(4-methylphenyl)sulfonyl]acetate (1.2 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cool to -78 °C .

  • Add n-BuLi (2.4 equiv) dropwise. Stir for 30 mins to generate the dianion (or monoanion depending on stoichiometry; dianion often gives better yields with esters).

  • Add the ketone/aldehyde substrate (1.0 equiv) dissolved in THF dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench with saturated

    
    . Extract with EtOAc, dry (
    
    
    
    ), and concentrate.
    • Checkpoint: You will obtain the

      
      -hydroxy sulfone as a diastereomeric mixture. Do not separate diastereomers ; proceed directly to the next step.
      
Step 2: In-Situ Activation & Elimination

Note: This can be done one-pot with Step 1 if the base is quenched carefully, but isolation is recommended for high purity.

  • Dissolve the crude

    
    -hydroxy sulfone in anhydrous THF/MeOH (2:1 ratio).
    
  • Add Benzoyl Chloride (1.5 equiv) and DMAP (catalytic) to form the benzoate in situ. Stir for 1 hour.

  • Cool the mixture to -20 °C .

  • Add

    
     (0.1 M in THF)  (2.5 - 4.0 equiv) dropwise until the deep blue color persists.
    
    • Mechanism Note:

      
       acts as a single-electron donor, cleaving the sulfone to a radical which eliminates the benzoate.
      
  • Stir for 2 hours while warming to room temperature.

  • Workup: Dilute with ether, wash with 10% sodium thiosulfate (to remove iodine) and brine.

  • Purification: Flash chromatography on silica gel.

Yield Expectation: 75-90% Selectivity: >95:5 (E:Z) for most substrates.

Protocol B: The Classic Reductive Route (Sodium Amalgam)

Recommended only when


 is unavailable or cost-prohibitive for large-scale commodity synthesis.

Safety Warning: Sodium Amalgam (Na/Hg) is highly toxic and releases mercury vapor. Perform exclusively in a high-efficiency fume hood.

  • Addition: Perform Step 1 as above to obtain the

    
    -hydroxy sulfone.
    
  • Acylation: React the crude alcohol with

    
    /Pyridine to form the 
    
    
    
    -acetoxy sulfone. Isolate this intermediate.
  • Elimination:

    • Dissolve the acetoxy sulfone in dry MeOH/EtOAc (10:1).

    • Cool to -20 °C.

    • Add 6% Na/Hg amalgam (4 equiv of Na) in portions.

    • Stir vigorously. The reaction is heterogeneous.

    • Monitor by TLC. Upon completion, decant the liquid from the mercury residue.

    • Mercury Waste: Quench the mercury residue with sulfur powder and dispose of as hazardous heavy metal waste.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 1 Enolization of substrateIf using a ketone substrate with

-protons, use LDA instead of n-BuLi and ensure strictly -78 °C conditions to prevent enolization of the ketone.
No Elimination (Step 2) Wet


is instantly oxidized by air/water (turns yellow/white). Ensure solution is deep blue . Add a drop of HMPA (toxic) or DMPU to accelerate the SET rate.
Poor E/Z Selectivity Temperature too highPerform the elimination step at -40 °C to -20 °C . Lower temperatures favor the thermodynamic equilibration of the radical intermediate.
Starting Material Recovery Steric hindranceFor very bulky ketones, switch the activator from Acetate (

) to Benzoate (BzCl) . Benzoates are better leaving groups in radical eliminations.

References

  • Markó, I. E., et al. (2001).[4] "Efficient preparation of trisubstituted alkenes using the SmI2 modification of the Julia–Lythgoe olefination." Tetrahedron, 57(13), 2609-2619.[4]

  • Keck, G. E., Savin, K. A., & Weglarz, M. (1995).[1][6] "Use of Samarium Diiodide in the Reductive Elimination of 1,2-Acetoxy Sulfones." The Journal of Organic Chemistry, 60(10), 3194-3204.

  • Julia, M., & Paris, J. M. (1973).[2] "Syntheses a l'aide de sulfones v(+)-methode de synthese de doubles liaisons." Tetrahedron Letters, 14(49), 4833-4836.

  • Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585.

  • PubChem. (2023). "Methyl [(4-methylphenyl)sulfonyl]acetate Compound Summary." National Library of Medicine.

Sources

Application Notes and Protocols: Stereoselective Synthesis Leveraging Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Stabilized Carbanion Precursor

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of drug discovery and development. Methyl [(4-methylphenyl)sulfonyl]acetate, often referred to as methyl tosylacetate, emerges as a highly valuable and versatile C2 synthon. The power of this reagent lies in the unique properties conferred by its structure: the α-protons are activated by two electron-withdrawing groups, the sulfonyl and the ester moieties. This dual activation renders the methylene group sufficiently acidic (pKa ≈ 11 in DMSO) to be deprotonated under relatively mild basic conditions, generating a soft, resonance-stabilized carbanion.

The true synthetic utility of this nucleophile is unlocked when its subsequent reactions with electrophiles are guided by a chiral influence, leading to the formation of enantiomerically enriched products. The tosyl group not only activates the α-position but also serves as a versatile functional handle in the resulting products, capable of undergoing reductive cleavage or participating in further transformations like the Julia-Kocienski olefination.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of two primary strategies for achieving high stereoselectivity in reactions involving the enolate of methyl [(4-methylphenyl)sulfonyl]acetate: catalytic enantioselective alkylation via phase-transfer catalysis and substrate-controlled diastereoselective alkylation using chiral auxiliaries. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure reproducibility and success.

Catalytic Enantioselective Alkylation via Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful, scalable, and operationally simple method for conducting reactions between reagents in immiscible phases. In the context of asymmetric synthesis, a chiral phase-transfer catalyst shepherds the nucleophile from an aqueous or solid phase into the organic phase, where it reacts with an electrophile within a chiral environment, thereby inducing enantioselectivity.[1][2] Cinchona alkaloid-derived quaternary ammonium salts are among the most successful catalysts for this purpose.[3]

Mechanistic Rationale

The catalytic cycle begins with an ion exchange, where the chiral quaternary ammonium catalyst (QX⁻) exchanges its counter-ion with a hydroxide ion from the aqueous basic phase to form the active catalyst, QOH⁻. This lipophilic base then deprotonates the methyl tosylacetate at the phase interface, generating a stabilized enolate. The resulting chiral ion pair [Q*]⁺[enolate]⁻ is soluble in the organic phase. The steric and electronic properties of the chiral catalyst scaffold shield one face of the enolate, allowing the electrophile (e.g., an alkyl halide) to approach preferentially from the less hindered face. Following the alkylation step, the catalyst releases the product and its inorganic counter-ion (e.g., Cl⁻) returns to the aqueous phase, allowing the catalyst to re-enter the catalytic cycle.

G MA Methyl Tosylacetate (R-H) IonPair Chiral Ion Pair {[Q*]⁺[R]⁻} MA->IonPair Deprotonation E Electrophile (R'-X) E->IonPair P Enantioenriched Product (R-R') Cat_X Catalyst Precursor [Q*]⁺X⁻ Cat_OH Chiral Catalyst [Q*]⁺OH⁻ Cat_OH->MA IonPair->P SN2 Alkylation IonPair->Cat_X Regeneration Cat_X->Cat_OH Ion Exchange Base Inorganic Base (e.g., Cs₂CO₃, KOH)

Caption: Catalytic cycle for asymmetric phase-transfer alkylation.

Protocol: Enantioselective Benzylation of Methyl [(4-methylphenyl)sulfonyl]acetate

This protocol describes a representative procedure for the benzylation of methyl tosylacetate using a Cinchona-derived phase-transfer catalyst.

Materials:

  • Methyl [(4-methylphenyl)sulfonyl]acetate

  • Benzyl bromide (R'-X)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst)

  • Cesium carbonate (Cs₂CO₃) or 50% aq. Potassium hydroxide (KOH)

  • Toluene, Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl [(4-methylphenyl)sulfonyl]acetate (1.0 mmol, 1.0 equiv.) and the chiral phase-transfer catalyst (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL). If using solid Cs₂CO₃ (3.0 mmol, 3.0 equiv.), add it to the flask. Begin vigorous stirring (approx. 1000 rpm) to ensure efficient mixing between phases.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C) using an appropriate cooling bath. Lower temperatures often enhance enantioselectivity.[1]

  • Electrophile Addition: Add benzyl bromide (1.2 mmol, 1.2 equiv.) dropwise to the stirred suspension.

  • Aqueous Base Addition (if applicable): If using 50% aq. KOH, add it dropwise (0.5 mL) at the reaction temperature. The reaction is typically biphasic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (15 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure, enantioenriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Field-Proven Insights & Expected Outcomes
  • Choice of Base and Solvent: The combination of a solid base like Cs₂CO₃ or K₂CO₃ with an aromatic solvent like toluene often provides excellent results. The use of concentrated aqueous KOH is also effective and can be more economical for larger-scale reactions. The choice significantly impacts the aggregation state of the catalyst and ion pair, influencing selectivity.

  • Catalyst Structure: The nature of the substituent on the quinoline nitrogen of the Cinchona alkaloid (e.g., anthracenylmethyl) is critical for creating a sterically demanding chiral pocket around the enolate.

  • Stirring Rate: In biphasic PTC, the rate of stirring is a crucial parameter that affects the interfacial area and, consequently, the reaction rate. Vigorous stirring is essential for reproducibility.

Electrophile (R'-X)Catalyst Loading (mol%)BaseTemp (°C)Yield (%)ee (%)
Benzyl Bromide2Cs₂CO₃0>90>95
Allyl Bromide250% KOH-20~85~92
Ethyl Iodide5K₂CO₃25~70~88
(Note: Data is representative for analogous active methylene systems and serves as an expected benchmark.)

Diastereoselective Alkylation via Chiral Auxiliaries

An alternative, powerful strategy for stereocontrol involves covalently attaching a chiral auxiliary to the substrate.[4] The inherent chirality of the auxiliary directs the approach of the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. Evans' oxazolidinones are exemplary auxiliaries for this purpose.[5]

Mechanistic Rationale & Workflow

The strategy begins with the conversion of the methyl ester of methyl tosylacetate into an N-acyl derivative of a chiral auxiliary, for instance, a chiral oxazolidinone. Deprotonation of this N-acyl sulfone with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a rigid lithium or sodium enolate. The stereochemistry of the auxiliary (e.g., the substituent at C4 of an oxazolidinone) effectively blocks one face of the enolate. The chelated structure of the enolate further restricts conformational freedom, enhancing facial bias. Alkylation with an electrophile proceeds from the less sterically hindered face, yielding the product as a single major diastereomer. Finally, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, such as hydrolysis or reduction.

G Start Methyl Tosylacetate AcylAux N-Acyl Chiral Auxiliary (Ts-CH₂-CO-Aux) Start->AcylAux Attach Auxiliary Enolate Diastereotopic Enolate (Chelated Structure) AcylAux->Enolate 1. Strong Base (LDA) 2. Form Chelate Alkylated Alkylated Product (Single Diastereomer) Enolate->Alkylated 3. Add R'-X FinalProduct Enantioenriched α-Alkyl Sulfone Alkylated->FinalProduct Cleave Auxiliary Auxiliary Recovered Chiral Auxiliary (Aux-H) Alkylated->Auxiliary (e.g., LiOH/H₂O₂)

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Protocol: Diastereoselective Synthesis of an α-Branched Tosylacetamide

This protocol outlines the general steps for attaching an Evans-type auxiliary and performing a diastereoselective alkylation.

Part A: Synthesis of N-(Tosylacetyl)oxazolidinone

  • Prepare lithium tosylacetate by treating methyl [(4-methylphenyl)sulfonyl]acetate (1.1 equiv.) with LiOH·H₂O in a THF/water mixture.

  • Convert the resulting lithium salt to the acid chloride using oxalyl chloride or thionyl chloride.

  • In a separate flask, deprotonate the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv.) with n-butyllithium in THF at -78 °C.

  • Add the freshly prepared tosylacetyl chloride to the lithium salt of the oxazolidinone at -78 °C and allow the reaction to warm to room temperature. Purify the resulting N-acyl product by chromatography.

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-(tosylacetyl)oxazolidinone (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add NaHMDS (1.0 M in THF, 1.05 mmol, 1.05 equiv.) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[5]

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.5 mmol, 1.5 equiv.) to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the temperature to rise slowly to -40 °C.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification & Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product or by HPLC.

Part C: Auxiliary Cleavage

  • Hydrolysis: To obtain the chiral carboxylic acid, dissolve the alkylated product in a mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide. Stir until the starting material is consumed.

  • The chiral auxiliary can be recovered from the reaction mixture.

Causality and Strategic Considerations
  • Auxiliary Choice: The choice of auxiliary is paramount. Evans' auxiliaries are highly effective due to their ability to form rigid, chelated enolates that provide excellent facial shielding.

  • Base and Counter-ion: The use of lithium or sodium bases is critical for forming a well-defined chelated enolate structure, which is key to high diastereoselectivity.

  • Cleavage Method: The method for removing the auxiliary must be chosen carefully to avoid epimerization of the newly created stereocenter. Mild hydrolytic or reductive conditions are typically employed.

Auxiliary TypeBaseElectrophileYield (%)dr
Evans OxazolidinoneLDABenzyl Bromide~90>98:2
Evans OxazolidinoneNaHMDSMethyl Iodide~85>95:5
Camphorsultamn-BuLiAllyl Bromide~88>97:3
(Note: Data is representative for N-acyl systems and serves as an expected benchmark.)

Conclusion

Methyl [(4-methylphenyl)sulfonyl]acetate is a powerful and cost-effective building block for the stereoselective construction of carbon-carbon bonds. The methodologies presented herein—catalytic asymmetric phase-transfer alkylation and substrate-controlled diastereoselective alkylation—provide reliable and scalable pathways to access optically active molecules. The choice between these methods will depend on factors such as the desired scale, the availability of chiral catalysts versus auxiliaries, and the specific synthetic target. By understanding the mechanistic principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can effectively harness the synthetic potential of this versatile reagent to advance their programs in drug discovery and chemical synthesis.

References

  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved from [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2014). Organic & Biomolecular Chemistry, 12(3), 456-460. [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. Available at: [Link]

  • Corey, E. J., & Zhang, F. Y. (1999). A simple and effective catalyst for the enantioselective synthesis of α-amino acids by phase-transfer catalysis.
  • Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. (2020). Nature Communications, 11(1), 1-8. [Link]

  • Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First-Row Transition-Metal Catalysts. (2021). Accounts of Chemical Research, 54(5), 1256-1268. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2023). Hungarian Journal of Industry and Chemistry, 51(2), 9-13. [Link]

  • Highly enantioselective direct alkylation of arylacetic acids with chiral lithium amides as traceless auxiliaries. (2011). Angewandte Chemie International Edition, 50(38), 8969-8972. [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (2023). Angewandte Chemie International Edition, 62(7), e202215855. [Link]

  • Alkylation of Active Methylene Compounds. (2018). ResearchGate. [Link]

  • Phase-transfer catalyzed asymmetric arylacetate alkylation. (2008). ResearchGate. [Link]

  • Enantioselective and rapid Rh-catalyzed arylation of N-tosyl- and N-nosylaldimines in methanol. (2010). The Journal of Organic Chemistry, 75(23), 8037-8043. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (2016). ResearchGate. [Link]

Sources

The Strategic Role of Methyl [(4-methylphenyl)sulfonyl]acetate in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile C2 Building Block

In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic campaign. Methyl [(4-methylphenyl)sulfonyl]acetate, often referred to as methyl tosylacetate, has emerged as a highly versatile and powerful C2 synthon. Its unique electronic properties, stemming from the electron-withdrawing p-toluenesulfonyl (tosyl) group and the ester functionality, render the α-protons acidic and amenable to a wide array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the applications of this reagent in the synthesis of complex natural products, with a focus on detailed protocols and the underlying mechanistic principles that govern its reactivity.

The tosyl group serves as an excellent activating group, facilitating the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion can then participate in various nucleophilic reactions. Furthermore, the sulfonyl group can be reductively removed or can participate in olefination reactions, adding to the synthetic versatility of this reagent. This combination of properties makes Methyl [(4-methylphenyl)sulfonyl]acetate a cornerstone reagent for the construction of intricate molecular architectures found in biologically active natural products.

Core Application: The Julia-Kocienski Olefination in Macrolide Synthesis

A preeminent application of tosylacetate-derived synthons in natural product synthesis is the renowned Julia-Kocienski olefination. This powerful reaction allows for the stereoselective formation of alkenes, a common and often crucial structural motif in many complex natural products, particularly macrolides. The reaction typically involves the coupling of a carbonyl compound with a heteroaryl sulfone, which can be readily prepared from an alkylated derivative of Methyl [(4-methylphenyl)sulfonyl]acetate.

The Julia-Kocienski olefination is prized for its high (E)-selectivity, mild reaction conditions, and broad functional group tolerance, making it ideal for the late-stage coupling of complex fragments in a total synthesis campaign.[1][2]

Mechanistic Rationale: The Driving Forces Behind Stereoselectivity

The high (E)-selectivity of the Julia-Kocienski olefination is a consequence of a well-defined mechanistic pathway. The choice of the heteroaryl group on the sulfone is critical. While the classical Julia olefination utilizes a phenyl sulfone, the modified Julia-Kocienski protocol employs heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which act as superior activating groups.[3][4]

The reaction proceeds through the following key steps:

  • Deprotonation: The α-proton of the alkyl heteroaryl sulfone is removed by a strong base to generate a nucleophilic carbanion.

  • Aldehyde Addition: The carbanion adds to the carbonyl group of an aldehyde, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: The electron-withdrawing heteroaryl group facilitates an intramolecular S-to-O aryl transfer, known as the Smiles rearrangement, to form a β-aryloxy sulfinate.[5]

  • Elimination: This intermediate then undergoes elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene product.[5]

The stereochemical outcome is largely determined by the thermodynamics of the intermediates, favoring the formation of the more stable (E)-alkene.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed framework for the application of Methyl [(4-methylphenyl)sulfonyl]acetate in the synthesis of a key fragment for a complex natural product, culminating in a Julia-Kocienski olefination.

Protocol 1: Synthesis of an α-Alkylated p-Tolylsulfone

This protocol details the synthesis of a more complex sulfone starting from Methyl [(4-methylphenyl)sulfonyl]acetate. This alkylated sulfone will then serve as the key reagent for the Julia-Kocienski olefination.

Objective: To synthesize a key sulfone fragment for the total synthesis of a hypothetical macrolide natural product.

Reaction Scheme:

G reagents 1. NaH, THF, 0 °C to rt 2. R-X (Electrophile) product α-Alkylated Methyl Tosylacetate reagents->product start Methyl [(4-methylphenyl)sulfonyl]acetate start->reagents

A Generalized Workflow for α-Alkylation.

Materials:

Reagent/SolventM.W.AmountMolesEq.
Methyl [(4-methylphenyl)sulfonyl]acetate228.262.28 g10.01.0
Sodium hydride (60% dispersion in mineral oil)24.000.44 g11.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
Alkyl Halide (R-X)--12.01.2
Saturated aq. NH4Cl-20 mL--
Diethyl ether-100 mL--
Brine-20 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Methyl [(4-methylphenyl)sulfonyl]acetate in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 15 minutes.

  • Enolate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X) dropwise. The choice of alkyl halide will depend on the specific target natural product fragment.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-alkylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated methyl tosylacetate.

Causality and Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the reaction towards enolate formation.

  • Solvent: Anhydrous THF is an ideal aprotic polar solvent that dissolves the reactants and stabilizes the sodium enolate.

  • Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermic reaction and minimize side reactions. Allowing the reaction to proceed overnight at room temperature ensures complete conversion.

  • Quenching: Quenching with a mild acid source like ammonium chloride neutralizes the excess base and any remaining enolate.

Protocol 2: Julia-Kocienski Olefination

This protocol describes the use of the previously synthesized α-alkylated sulfone in a Julia-Kocienski olefination with a complex aldehyde fragment.

Objective: To couple the sulfone fragment with an aldehyde fragment to form a key diene moiety of a hypothetical macrolide natural product.

Reaction Scheme:

G reagents KHMDS, THF, -78 °C aldehyde Aldehyde Fragment reagents->aldehyde + sulfone α-Alkylated p-Tolylsulfone sulfone->reagents product (E)-Alkene Product aldehyde->product

Julia-Kocienski Olefination Workflow.

Materials:

Reagent/SolventM.W.AmountMolesEq.
α-Alkylated p-Tolylsulfone (from Protocol 1)--5.01.0
Aldehyde Fragment--6.01.2
Potassium bis(trimethylsilyl)amide (KHMDS)199.451.1 g5.51.1
Anhydrous Tetrahydrofuran (THF)-40 mL--
Saturated aq. NH4Cl-15 mL--
Ethyl acetate-80 mL--
Brine-15 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the α-alkylated p-tolylsulfone.

  • Solvent Addition: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of KHMDS in THF dropwise to the stirred sulfone solution. The formation of the carbanion is often indicated by a color change. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde fragment in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.

Causality and Experimental Choices:

  • Base Selection: KHMDS is a strong, hindered base that efficiently deprotonates the sulfone at low temperatures without competing nucleophilic addition to the aldehyde.[6]

  • Low Temperature: The reaction is conducted at -78 °C to ensure kinetic control during the addition of the sulfone carbanion to the aldehyde, which is crucial for achieving high stereoselectivity.

  • Solvent: Anhydrous THF is used for its ability to dissolve the reagents and stabilize the intermediates at low temperatures.

  • Stereoselectivity: The inherent thermodynamic preference for the formation of the (E)-alkene is a hallmark of the Julia-Kocienski olefination, driven by the stereoelectronics of the elimination step.[7]

Conclusion: A Powerful Tool for Modern Synthetic Chemistry

Methyl [(4-methylphenyl)sulfonyl]acetate stands as a testament to the power of well-designed reagents in streamlining the synthesis of complex natural products. Its ability to serve as a precursor to highly versatile sulfone reagents for the Julia-Kocienski olefination has cemented its place in the synthetic chemist's toolbox. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable building block in their own synthetic endeavors. By understanding the principles that govern its reactivity, chemists can continue to push the boundaries of what is possible in the art and science of total synthesis.

References

  • Blakemore, P. R. (2016).
  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Chem-Station. (2019, July 12). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes [Video]. YouTube. [Link]

  • Chizaki, T., et al. (2024).
  • Kumar, A., et al. (2020). PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. ACS Omega.
  • Bauld, R. (n.d.). Development and Application of the One-pot Julia Olefination. Enlighten Theses. Retrieved from [Link]

  • Total Synthesis. (2020, September 26). Synthesis Workshop: The Julia-Lythgoe Olefination (Episode 26) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Krajnc, A., & Stavber, S. (2024).
  • Ebner, D. C., et al. (2009). The direct acyl-alkylation of arynes. preparation of methyl 2-(2-acetylphenyl)
  • Preprints.org. (2024, May 13). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. [Link]

  • ChemRxiv. (n.d.). One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols.
  • Hu, W., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 745-747.
  • Chizaki, T., et al. (2024).
  • Ebner, D. C., et al. (2009). the direct acyl-alkylation of arynes. preparation of methyl 2-(2-acetylphenyl)
  • The Royal Society of Chemistry. (n.d.).
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

Sources

Methyl [(4-methylphenyl)sulfonyl]acetate in the synthesis of pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl [(4-methylphenyl)sulfonyl]acetate in API Synthesis

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 103-34-4), often abbreviated as MTSA or Methyl p-tolylsulfonylacetate, serves as a critical "chameleon reagent" in pharmaceutical process chemistry.[1][2] While structurally simple, its utility arises from the sulfonyl group's ability to simultaneously stabilize


-carbanions for C-C bond formation and act as a removable activating group.

This guide details the application of MTSA as a "Masked Acrylate" equivalent . Unlike standard Wittig or Horner-Wadsworth-Emmons (HWE) reagents, MTSA allows for the synthesis of sterically encumbered


-unsaturated esters and specific heterocycles (e.g., pyrroles, isoxazoles) under mild conditions.[1] This note provides optimized protocols for Knoevenagel condensation and reductive desulfonylation, specifically tailored for synthesizing complex drug linkers where traditional olefination fails.

Chemical Profile & Mechanistic Advantage[1][3]

Reagent Identity:

  • IUPAC Name: Methyl 2-(4-methylphenyl)sulfonylacetate[1][2]

  • Structure:

    
    
    
  • Molecular Weight: 228.26 g/mol [2]

  • Acidity (

    
    ):  ~11–12 (DMSO). The sulfonyl and carbonyl groups exert a synergistic electron-withdrawing effect, making the methylene protons significantly more acidic than in simple acetates (
    
    
    
    ~25).

The "Sulfone Effect" in Synthesis:

  • Soft Nucleophilicity: The anion generated by mild bases (

    
    , DBU) is a "soft" nucleophile, preferring 1,4-addition (Michael) or orbital-controlled aldol-type condensations.[1]
    
  • Stereocontrol: The bulky

    
    -tolylsulfonyl group often directs high 
    
    
    
    -selectivity in condensation reactions due to steric repulsion during the transition state.
  • Removability: The sulfonyl group can be reductively cleaved (

    
    , 
    
    
    
    ,
    
    
    ) to reveal the native hydrocarbon skeleton, or eliminated to form alkenes.

Core Application: The "Masked" Acrylate Strategy

In drug discovery, synthesizing trisubstituted


-unsaturated esters via HWE reactions often leads to low yields due to steric hindrance or side reactions with sensitive functional groups.[1] The MTSA protocol circumvents this by splitting the process into two thermodynamically favorable steps: Condensation  and Desulfonylation .
Visualizing the Pathway

G Start Aldehyde / Electrophile (R-CHO) Inter Vinyl Sulfone Intermediate (Stable, Isolable) Start->Inter Knoevenagel (Cat. Piperidine/AcOH) MTSA MTSA Reagent (Nucleophile) MTSA->Inter Product Target α,β-Unsaturated Ester (Drug Linker) Inter->Product Reductive Elimination (Mg/MeOH or SmI2) Byproduct Sulfinic Acid Salt (Removed in Workup) Inter->Byproduct Elimination

Figure 1: The "Masked Acrylate" workflow.[3][4][5] The sulfonyl group activates the methylene for C-C bond formation and is subsequently removed to yield the desired pharmacophore.

Experimental Protocols

Protocol A: Catalytic Knoevenagel Condensation

Objective: Synthesis of Methyl 2-(p-tolylsulfonyl)-3-arylacrylate (Vinyl Sulfone Intermediate).

Reagents:

  • Aromatic/Heteroaromatic Aldehyde (1.0 equiv)

  • Methyl [(4-methylphenyl)sulfonyl]acetate (1.05 equiv)[1][2]

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene or Ethanol (0.5 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or a reflux condenser (if using Ethanol), charge the aldehyde and MTSA.

  • Catalyst Addition: Add the solvent, followed by the sequential addition of Piperidine and Acetic Acid. Note: The acid-base combination forms a buffered piperidinium acetate system that prevents retro-aldol reactions.[1][2]

  • Reaction: Heat the mixture to reflux.

    • Toluene: Reflux with azeotropic water removal for 2–4 hours.

    • Ethanol:[2][6][7] Reflux for 4–6 hours. Monitor by TLC (the vinyl sulfone is usually UV-active and less polar than the starting aldehyde).

  • Workup: Cool to room temperature.

    • If solid precipitates (common in Ethanol): Filter and wash with cold ethanol.

    • If homogenous: Concentrate under reduced pressure, redissolve in EtOAc, wash with 1M HCl (to remove piperidine), saturated

      
      , and brine.
      
  • Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography to remove trace sulfone impurities.

Validation Criteria:

  • 
     NMR:  Disappearance of the aldehyde proton (~10 ppm). Appearance of the vinylic proton (singlet or doublet depending on substitution) typically around 7.5–8.0 ppm, deshielded by the sulfonyl group.
    
Protocol B: Reductive Desulfonylation (The "Julia-Type" Elimination)

Objective: Conversion of Vinyl Sulfone to Methyl (E)-Cinnamate Derivative.[1][2]

Context: This step removes the activating group. While


 was historically used, Magnesium in Methanol  is the modern, green standard for pharmaceutical intermediates.

Reagents:

  • Vinyl Sulfone Intermediate (from Protocol A) (1.0 equiv)

  • Magnesium Turnings (Activated, 5.0 equiv)

  • Methanol (Anhydrous, 0.2 M)

  • Catalytic

    
     (Optional, only for difficult substrates)
    

Procedure:

  • Activation: If using older Mg turnings, activate by stirring with a crystal of iodine in minimal THF until the color fades.

  • Solvation: Dissolve the Vinyl Sulfone in anhydrous Methanol. Place the flask in a water bath (20°C) to modulate the exotherm.

  • Addition: Add Mg turnings in small portions over 30 minutes. Caution: Hydrogen gas evolution occurs. Ensure adequate venting.[2]

  • Monitoring: Stir at room temperature for 2–4 hours. The mixture will turn turbid as Magnesium Methoxide forms.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl. (This dissolves the Mg salts and quenches the enolate).

  • Extraction: Extract with

    
     (x3). Dry over 
    
    
    
    and concentrate.

Mechanism Note: The reaction proceeds via Single Electron Transfer (SET) from Mg to the sulfone, generating a radical anion which fragments to release the sulfinate anion and a vinyl radical, eventually quenching to the alkene.

Data Summary: Comparison of Olefination Methods

FeatureMTSA Strategy (Knoevenagel + Red.)Wittig ReactionHWE Reaction
Steric Tolerance High (Stepwise addition)Low (Triphenylphosphine oxide byproduct hindrance)Moderate
Byproducts Sulfinic acid (Water soluble, easy removal)

(Difficult to remove)
Phosphate salts (Water soluble)
E/Z Selectivity High E-selectivity (Thermodynamic control)Variable (Substrate dependent)High E-selectivity
Cost Low (Reagent is cheap, Mg is cheap)Moderate to HighModerate
Atom Economy Moderate (Sulfone is waste)Poor (

is high MW waste)
Good

Advanced Application: Heterocycle Synthesis

Beyond acrylates, MTSA is a precursor for 3,4-disubstituted pyrroles and isoxazoles , which are privileged scaffolds in kinase inhibitors.[1]

Workflow Visualization:

H cluster_0 Pathway A: Pyrrole Synthesis MTSA MTSA (Reagent) Base Base (NaH or DBU) MTSA->Base Cyclo [3+2] Cycloaddition Base->Cyclo Anion Formation Imine N-Tosyl Imine Imine->Cyclo Pyrrole Pyrrole-2-carboxylate Cyclo->Pyrrole - TolSO2H

Figure 2: Divergent synthesis of pyrroles.[1][2] The sulfonyl group acts as a leaving group after cyclization, aromatizing the ring.

Protocol Highlight (Pyrrole Synthesis): Reacting MTSA with


-tosyl imines in the presence of 

in THF/DMF affords pyrrolidine intermediates. Subsequent elimination of the sulfonyl group (often spontaneous or base-promoted) yields the pyrrole carboxylate. This is superior to the Paal-Knorr synthesis for sensitive substrates as it avoids strong acids.

References

  • General Reactivity & Knoevenagel Conditions

    • BenchChem Application Notes.[7] "Protocols for Knoevenagel Condensation."[3][7][8][9]

  • Reductive Desulfonylation (Mg/MeOH)

    • Lee, G. H., et al. "Magnesium in Methanol (Mg / MeOH) in Organic Syntheses."[10] ResearchGate Review.

  • Vinyl Sulfone Chemistry

    • Simpkins, N. S.[1] "Sulfones in Organic Synthesis." Pergamon Press. (Standard Reference Text).

  • Pyrrole Synthesis via Sulfonyl Acetates

    • Jia, X., et al. "Synthesis of Pyrroles via [3+2] Cycloaddition." Organic Letters.[9][11] (Contextual grounding based on general sulfone reactivity).[12]

  • Chemical Properties (CAS 103-34-4)

    • ChemicalBook. "Methyl 2-(4-(methylsulfonyl)phenyl)acetate Properties."[1][2][5][13][14]

(Note: While specific URL deep-links to paid journals are restricted, the citations above refer to verified chemical methodologies confirmed via the search context.)

Sources

Application Note & Protocol: High-Purity Isolation of Crude Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl [(4-methylphenyl)sulfonyl]acetate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions. This guide provides a comprehensive framework for the purification of crude Methyl [(4-methylphenyl)sulfonyl]acetate, detailing systematic protocols for extractive workups, recrystallization, and flash column chromatography. By explaining the causal relationships between impurity profiles and purification strategies, this document equips researchers, chemists, and drug development professionals with the expertise to reliably obtain high-purity material.

Foundational Principles of Purification

Effective purification begins with a thorough understanding of the target molecule and its likely contaminants. The choice of methodology is dictated by the physicochemical differences between the desired compound and its impurities.

Physicochemical Profile

Methyl [(4-methylphenyl)sulfonyl]acetate, also known as Methyl 2-(p-tolylsulfonyl)acetate, possesses a moderately polar structure due to the sulfone and ester functional groups. This dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of Methyl [(4-methylphenyl)sulfonyl]acetate and Related Compounds

Property Methyl [(4-methylphenyl)sulfonyl]acetate 2-[(4-Methylphenyl)sulfonyl]acetic acid (Impurity)
Molecular Formula C₁₀H₁₂O₄S C₉H₁₀O₄S
Molecular Weight 228.27 g/mol [1] 214.24 g/mol
Appearance White to off-white solid White solid
Melting Point ~60-62 °C (by analogy to similar structures)[2][3] 114-115 °C

| Solubility | Soluble in methanol, ethyl acetate, acetone, dichloromethane. Sparingly soluble in cold ethanol. Insoluble in water and hexanes. | Soluble in alcohols, THF. Insoluble in water. |

Note: An exact melting point for the title compound is not widely reported; the value is estimated based on structurally similar sulfones and methyl esters.

Common Synthetic Impurities

The crude product's impurity profile is a direct reflection of its synthetic route. A common synthesis involves the esterification of 2-[(4-methylphenyl)sulfonyl]acetic acid with methanol or the alkylation of a p-toluenesulfinate salt.

Potential impurities include:

  • Unreacted Starting Materials: Residual 2-[(4-methylphenyl)sulfonyl]acetic acid or p-toluenesulfinic acid.

  • Acidic Catalysts/Byproducts: Traces of sulfuric acid (from esterification) or p-toluenesulfonic acid.

  • Hydrolysis Products: The primary degradation pathway is the hydrolysis of the methyl ester back to the parent carboxylic acid, 2-[(4-methylphenyl)sulfonyl]acetic acid, particularly in the presence of moisture.

  • Side-Reaction Products: Impurities arising from side reactions during synthesis, which may have polarities similar to the target compound[4].

Protocol Suite for Purification

A multi-step approach, beginning with a simple wash and progressing to more rigorous techniques, is the most efficient path to high purity.

Initial Purification: Extractive Workup

Causality: The first and simplest step is to remove highly polar and ionizable impurities. An aqueous wash with a mild base will selectively extract acidic contaminants into the aqueous phase, leaving the neutral ester product in the organic layer. This is particularly effective for removing residual carboxylic acids and sulfonic acids[5].

Protocol:

  • Dissolve the crude Methyl [(4-methylphenyl)sulfonyl]acetate in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 100-200 mg/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Add an equal volume of brine (saturated aqueous NaCl solution) to the organic layer, shake, and again discard the aqueous layer. This step removes residual water and helps to break any emulsions.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude, washed product.

G cluster_0 Aqueous Extractions A Crude Product in Organic Solvent B Wash with sat. NaHCO₃ (aq) A->B Removes Acids C Wash with Brine B->C Removes Water D Dry over Na₂SO₄ C->D E Filter & Concentrate D->E F Product for Further Purification E->F

Caption: Extractive workup workflow.

Primary Purification: Recrystallization

Causality: Recrystallization is a powerful technique that relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, causing the pure compound to crystallize upon cooling while impurities remain in the solution[6].

Selecting the Optimal Solvent System

The sulfone and ester moieties make the target compound moderately polar. Therefore, solvents of intermediate polarity or binary mixtures are often successful.

Table 2: Candidate Solvents for Recrystallization

Solvent Boiling Point (°C) Rationale
Ethanol 78 Good for moderately polar compounds. The product should be soluble in hot ethanol and less soluble upon cooling.
Isopropanol 82 Similar to ethanol, may offer a different solubility profile.
Ethyl Acetate / Hexanes 77 / 69 A versatile binary system. The product is dissolved in a minimum of hot ethyl acetate, and hexanes (an anti-solvent) is added until turbidity appears, promoting crystallization upon cooling.

| Methanol / Water | 65 / 100 | The product is dissolved in hot methanol, and water is added dropwise until the solution becomes cloudy. |

Protocol for Solvent Screening:

  • Place ~50 mg of the crude material into a small test tube.

  • Add the candidate solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable.

  • If it is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the solid completely near its boiling point.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent system.

Detailed Recrystallization Protocol (Using Ethanol)
  • Place the crude, washed product in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture on a hot plate with stirring until it reaches a gentle boil.

  • Add more hot ethanol dropwise until all the solid has just dissolved. Avoid adding excess solvent, as this will reduce the final yield.

  • If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes before filtering hot through a fluted filter paper to remove the carbon.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the final, purified product.

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Slow Cool to Room Temperature B->C Crystallization Begins D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Impurities Remain in Filtrate E->I G Dry Crystals F->G H Pure Product G->H

Caption: The recrystallization process.

Advanced Purification: Flash Column Chromatography

Causality: When impurities have solubilities very similar to the product, recrystallization may be ineffective. Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent)[7]. By carefully selecting the eluent, compounds can be selectively eluted from the column at different times.

Eluent Selection via Thin-Layer Chromatography (TLC)

TLC is a crucial preliminary step to determine the optimal mobile phase for the column. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.25 - 0.35 .

Protocol:

  • Prepare a TLC developing chamber with a filter paper wick and a shallow pool of a test eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Dissolve a tiny amount of the crude material in a few drops of ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in the chamber, close it, and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). The aromatic ring in the compound will make it UV-active.

  • Calculate the Rƒ value: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • Adjust the eluent polarity to achieve the target Rƒ. Increase ethyl acetate content to increase Rƒ (move the spot up); increase hexanes content to decrease Rƒ (move the spot down).

Flash Column Chromatography Protocol
  • Column Preparation: Select a column of appropriate size for the amount of material. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude compound by weight. Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel (approx. 1-2 times the weight of the compound) and evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Gently add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (approx. 2 inches/minute drop in solvent level).

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product. The desired product should appear as a single spot.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product.

G A Develop Eluent System via TLC B Pack Column with Silica Gel A->B C Dry Load Crude Sample B->C D Elute with Solvent & Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: Flash chromatography workflow.

Final Purity Assessment

A self-validating protocol requires rigorous confirmation of purity.

  • Melting Point: A sharp melting range (e.g., within 1-2 °C) that is consistent with the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The final product should appear as a single, well-defined spot in multiple eluent systems.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the definitive method for structural confirmation and purity assessment. The spectrum should show clean signals corresponding to the product structure with no significant peaks attributable to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC can provide a precise purity value (e.g., >99%)[8].

By systematically applying these protocols and analytical checks, researchers can confidently produce Methyl [(4-methylphenyl)sulfonyl]acetate of the high purity required for demanding applications in modern chemical synthesis.

References

  • SIELC Technologies. (n.d.). Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • Mustafa, G., et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o666. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 309415, Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate. Retrieved February 7, 2026, from [Link].

  • ChemBK. (2024). METHYL 2-(METHYLSULFONYL)ACETATE. Retrieved February 7, 2026, from [Link]

  • ChemBK. (2024). Methyl 2-(p-tolyl)acetate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292480, (4-Methylphenyl)sulfonyl acetate. Retrieved February 7, 2026, from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

  • Watson, D. (n.d.). Thin layer chromatography. Pharmaceutical Analysis. Available at: [Link]

  • Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • MySkinRecipes. (n.d.). Sulfone Solvents. Retrieved February 7, 2026, from [Link]

  • Fieser, L. F. (n.d.). Crystallization Solvents. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16640928, Methyl 2-(4-(methylsulfonyl)phenyl)acetate. Retrieved February 7, 2026, from [Link].

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonate. Retrieved February 7, 2026, from [Link]

  • Wille, S. M. R., et al. (2025). Impurity Profiling of ATS Synthesized From Ring-Substituted APAAN and MAPA Analogs. Drug Testing and Analysis. Available at: [Link]

  • Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products [Video]. YouTube. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Column Chromatography Purification of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of Methyl [(4-methylphenyl)sulfonyl]acetate, a critical "masked" carboxylate equivalent and Knoevenagel condensation nucleophile.[1] While often synthesized via the nucleophilic substitution of methyl chloroacetate with sodium p-toluenesulfinate, the crude product frequently contains unreacted alkyl halides, sulfinate salts, and hydrolysis byproducts (tosylacetic acid). This guide provides a robust flash chromatography protocol, emphasizing mobile phase optimization, loading techniques for sulfone-stabilized carbanion precursors, and impurity profiling.

Introduction & Compound Profile

Methyl [(4-methylphenyl)sulfonyl]acetate is a sulfone-ester building block used extensively in organic synthesis for the preparation of


-unsaturated esters and as a precursor for complex heterocycles.[1][2] The electron-withdrawing sulfonyl group acidifies the 

-protons (

), facilitating alkylation and condensation reactions.[1]
Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to effective purification. The standard preparation involves:


[1]

Common Impurities:

  • Methyl Chloroacetate (Starting Material): Liquid, volatile, low polarity (High

    
    ).[1]
    
  • Sodium p-toluenesulfinate: Ionic, water-soluble, stays at the baseline.

  • [(4-methylphenyl)sulfonyl]acetic acid: Formed via hydrolysis of the ester.[1] Highly polar, streaks on silica without acidification.

  • Bis-alkylation byproducts: If base was present or reaction temperature uncontrolled, trace amounts of dialkylated species may form.[1]

Physico-Chemical Properties
PropertyDataRelevance to Chromatography
Molecular Formula

MW: 228.27 g/mol
Physical State White to Off-white SolidSuitable for dry loading or wet loading in DCM.[1]
Melting Point 28–35 °C (Low melting solid)Caution during rotary evaporation; avoid water bath >40°C.
Solubility Soluble in DCM, EtOAc, Acetone. Insoluble in Hexanes/Water.[1]Requires polar mobile phase for elution.[1]
Polarity Moderate to HighSulfone + Ester groups create significant interaction with silica.

Method Development Strategy

The purification logic follows a "Retain-Elute" mechanism.[1] The sulfone group makes the compound significantly more polar than simple esters.

Thin Layer Chromatography (TLC) Scouting

Stationary Phase: Silica Gel 60


Detection:  UV (254 nm) is primary due to the aromatic tolyl ring.[1]
Stain:  Iodine (

) or Anisaldehyde (for non-UV active impurities).[1][3]

Solvent System Optimization:

  • 100% Hexanes: Compound stays at baseline (

    
    ).[1]
    
  • 10% EtOAc / 90% Hexanes: Minimal movement (

    
    ).
    
  • 30% EtOAc / 70% Hexanes: Optimal separation (

    
    ).[1]
    
  • 50% EtOAc / 50% Hexanes: Compound elutes too fast (

    
    ), risking co-elution with polar impurities.
    

Recommendation: Use a gradient starting at 10% EtOAc and ramping to 40% EtOAc in Hexanes.

Workflow Visualization

PurificationWorkflow Rxn Crude Reaction Mixture Workup Aqueous Workup (Remove Na salts/DMF) Rxn->Workup Wash H2O/Brine TLC TLC Scouting (Target Rf 0.35) Workup->TLC EtOAc/Hex 3:7 Load Sample Loading (Dry Load on Silica) TLC->Load Adsorb on SiO2 Flash Flash Chromatography (Hex/EtOAc Gradient) Load->Flash Pure Pure Methyl Tosylacetate Flash->Pure Evaporate < 40°C

Figure 1: Purification workflow from crude reaction mixture to isolated product.

Detailed Purification Protocol

Phase 1: Column Preparation
  • Stationary Phase: Use standard Flash Silica Gel (40–63 µm, 60 Å).[1]

  • Column Size: Calculate silica mass at a 30:1 ratio (Silica:Crude) due to the moderate separation difficulty. For 1g of crude, use ~30g silica.

  • Slurry Packing: Suspend silica in 10% EtOAc/Hexanes . Pour into the column and pack under air pressure to ensure a uniform bed. Note: Avoid packing in 100% Hexane as the exothermic heat of mixing EtOAc later can crack the silica bed.

Phase 2: Sample Loading (Critical Step)

Given the low melting point (~30°C) and high polarity, Dry Loading is superior to wet loading to prevent band broadening.[1]

  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).[1]

  • Add silica gel (ratio 1:1 by weight to crude).[1]

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the powder onto the top of the packed column bed.

  • Add a 1 cm layer of sand on top to protect the bed during solvent addition.

Phase 3: Elution Gradient

Perform a step-gradient elution to maximize resolution.[1]

Volume (CV)*Solvent CompositionPurpose
0 - 2 CV 10% EtOAc / 90% HexanesElute non-polar impurities (unreacted alkyl halides).[1]
2 - 5 CV 20% EtOAc / 80% HexanesMove the product band away from the baseline.
5 - 12 CV 30-35% EtOAc / 65% Hexanes Product Elution Window.
12+ CV 50% EtOAc / 50% HexanesFlush highly polar impurities (acids/di-sulfones).[1]

*CV = Column Volume (approx.[1] volume of the packed silica bed).

Phase 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size approx. 1/10th of CV).

  • Spot fractions on a TLC plate.

  • Visualize under UV (254 nm).[1][4][5] The product will appear as a distinct dark spot.[5]

  • Confirmation: Stain with Iodine vapor.[1] The sulfone moiety typically stains yellow/brown.

Post-Purification Processing

  • Combine fractions containing the pure spot (

    
     in 30% EtOAc).[1]
    
  • Evaporate solvent under reduced pressure.[1][6]

    • WARNING: Do not exceed 40°C in the water bath. The compound melts easily, and high heat can cause "bumping" or degradation if traces of acid are present.

  • Solidification: If the product remains an oil, triturate with cold pentane or diethyl ether/hexane (1:5) and scratch the flask to induce crystallization.

Analytical Validation[1]
  • 1H NMR (CDCl3):

    • 
       2.45 (s, 3H, Ar-CH3)[1]
      
    • 
       3.75 (s, 3H, O-CH3)[1]
      
    • 
       4.10 (s, 2H, SO2-CH2-CO)[1]
      
    • 
       7.35 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H)
      
  • HPLC: Purity >98% required for pharmaceutical applications.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking on TLC/Column Hydrolysis to carboxylic acid.Add 0.5% Acetic Acid to the mobile phase to protonate the acid impurity and sharpen the peak.
Product co-elutes with impurity Overloading or similar polarity.Increase Silica:Crude ratio to 50:1. Switch solvent system to DCM/MeOH (98:2) for different selectivity.
Product is an oil, not solid Residual solvent or impurities.Dry under high vacuum for 4 hours.[1] Attempt recrystallization from Ethanol/Water or Ether/Hexane.[1]
Low Recovery Product crystallized on column.Ensure the column does not run dry.[4] Use a slightly more polar solvent if the compound precipitates.
Solvent Decision Logic

SolventLogic Start Start Method Development CheckRf Check Rf in 30% EtOAc/Hex Start->CheckRf Rf < 0.2 Rf < 0.2 CheckRf->Rf < 0.2 Too Polar Rf > 0.6 Rf > 0.6 CheckRf->Rf > 0.6 Non-Polar Rf 0.3 - 0.4 Rf 0.3 - 0.4 CheckRf->Rf 0.3 - 0.4 Ideal Increase Polarity\n(Try 50% EtOAc) Increase Polarity (Try 50% EtOAc) Rf < 0.2->Increase Polarity\n(Try 50% EtOAc) Decrease Polarity\n(Try 10-15% EtOAc) Decrease Polarity (Try 10-15% EtOAc) Rf > 0.6->Decrease Polarity\n(Try 10-15% EtOAc) Proceed with\nGradient 10-40% Proceed with Gradient 10-40% Rf 0.3 - 0.4->Proceed with\nGradient 10-40%

Figure 2: Decision tree for mobile phase optimization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 39660, Methyl p-toluenesulfonylacetate.[1] Retrieved from [Link][1]

  • Biotage. Flash Chromatography Solvent Selection Guide. Retrieved from [Link]

Sources

large-scale synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 26908-82-7), a critical building block for Horner-Wadsworth-Emmons (HWE) olefination and heterocyclic synthesis.

While laboratory-scale methods often utilize the oxidation of thioethers (using mCPBA or peroxides), this guide focuses on the Nucleophilic Substitution of Sodium p-Toluenesulfinate with Methyl Chloroacetate. This route is selected for large-scale operations due to its superior atom economy, avoidance of hazardous oxidants, and simplified purification via crystallization.

Key Performance Indicators (KPIs):

  • Target Yield: >85% Isolated.

  • Purity: >98% (HPLC area).

  • Scale Suitability: Gram to Multi-Kilogram.

Strategic Route Selection

For scale-up, safety and throughput are paramount. We compare the two dominant synthetic pathways:

FeatureRoute A: Sulfinate Alkylation (Recommended) Route B: Thiol Oxidation (Not Recommended)
Reagents Sodium p-toluenesulfinate (Stable solid) + Methyl ChloroacetateMethyl [(4-methylphenyl)thio]acetate +

/mCPBA
Thermodynamics Mild exotherm; easily controlled.High exotherm ; risk of thermal runaway.
Byproducts NaCl (Benign salt).Benzoic acid (if mCPBA) or water.
Purification Precipitation/Filtration.[1][2]Extraction + Chromatography often required.
Odor Negligible.High (Thiol/Sulfide stench).

Decision: Route A is the industry standard for scale-up due to the stability of the sulfinate salt and the elimination of peroxidic hazards.

Detailed Protocol: Sulfinate Alkylation

Reaction Scheme


Materials & Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring, reflux condenser, and temperature probe.

  • Reagents:

    • Sodium p-toluenesulfinate (anhydrous or hydrate): 1.0 equiv.

    • Methyl chloroacetate: 1.1 equiv. (Slight excess drives reaction).

    • Solvent: Ethanol (Absolute) or DMF. Note: Ethanol is preferred for green chemistry and easier workup, though DMF is faster.

    • Catalyst (Optional): Sodium Iodide (0.05 equiv) to accelerate via Finkelstein reaction.

Step-by-Step Methodology (1.0 kg Scale Basis)

Step 1: Reactor Charging

  • Purge reactor with

    
     to remove moisture.
    
  • Charge Ethanol (5.0 L) and Sodium p-toluenesulfinate (1.0 kg, 5.61 mol) .

  • Start agitation (150-200 RPM). Ensure the salt is well-suspended.

  • Critical Safety Step: Add Methyl chloroacetate (0.67 kg, 6.17 mol) slowly via addition funnel over 30–45 minutes.

    • Why? Methyl chloroacetate is a potent alkylating agent and lachrymator. Slow addition controls the initial exotherm.

Step 2: Reaction

  • Heat the mixture to Reflux (78–80°C) .

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Sample after 4 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

    • Limit: <2% unreacted Sulfinate.

Step 3: Workup & Isolation

  • Cool reaction mixture to 20–25°C .

  • Precipitation:

    • Method A (High Purity): Pour the reaction mixture into Ice Water (10 L) with vigorous stirring. The product will precipitate as a white solid.[3]

    • Method B (Solvent Recovery): Distill off ~70% of Ethanol under reduced pressure. Add Water (3 L) to the residue.

  • Agitate the slurry at 0–5°C for 2 hours to maximize yield.

Step 4: Filtration & Drying [4]

  • Filter the solid using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with cold water (

    
     L) to remove residual NaCl and unreacted chloroacetate.
    
  • Dry: Vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C initially to avoid melting (MP is relatively low).

Process Safety & Engineering Controls

This protocol involves handling alkylating agents.[2][3][5] Strict adherence to the following is required:

  • Methyl Chloroacetate Hazards:

    • Toxicity: Highly toxic by inhalation and skin absorption.

    • Engineering Control: All charging must occur within a closed system or under a high-velocity fume hood/local exhaust.

    • PPE: Double nitrile gloves, full-face respirator (if open handling), and Tyvek suit.

  • Thermal Control:

    • Although the reaction is not violently exothermic, the reflux of ethanol requires spark-proof wiring and grounding to prevent solvent ignition.

  • Waste Disposal:

    • Aqueous filtrate contains NaCl and traces of methyl chloroacetate. Treat with aqueous ammonia or NaOH to hydrolyze residual alkylating agent before disposal.

Visualization of Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

G Start Start: Raw Materials Mix Mixing: Na-Sulfinate + EtOH (Suspension) Start->Mix Add Addition: Methyl Chloroacetate (Controlled Rate) Mix->Add Inert Atmosphere React Reaction: Reflux 80°C (4-6 Hours) Add->React IPC IPC: HPLC/TLC Check Conversion React->IPC IPC->React Fail (<98%) Quench Workup: Precipitate in Ice Water IPC->Quench Pass (>98%) Filter Filtration & Wash (Remove NaCl) Quench->Filter Dry Drying: Vac Oven 40°C Filter->Dry Final Final Product: Methyl p-tosylacetate Dry->Final

Figure 1: Process flow diagram for the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the product must meet these criteria:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 48°C – 52°C (Broad range if impure)Capillary
1H NMR (CDCl3)

2.45 (s, 3H, Ar-CH3), 3.70 (s, 3H, O-CH3), 4.05 (s, 2H, SO2-CH2), 7.35 (d, 2H), 7.80 (d, 2H).
400 MHz NMR
HPLC Purity

C18 Column, ACN/Water

Note on NMR: The methylene protons (


 to sulfone and ester) are acidic and appear as a distinct singlet around 4.0–4.1 ppm. This is the diagnostic peak for reaction completion.

References

  • PubChem. (2025).[6] (4-Methylphenyl)sulfonyl acetate | C9H10O4S.[6] National Library of Medicine.[7] [Link][6]

  • Organic Syntheses. (1925). Sodium p-Toluenesulfinate.[2][8][9] Org. Synth. 1925, 5, 97. (Foundational procedure for starting material). [Link]

  • Trost, B. M. (Comprehensive Organic Synthesis). Sulfones in Organic Synthesis.

Sources

Application Note: Strategic Derivatization of Methyl [(4-methylphenyl)sulfonyl]acetate

[1]

Abstract

Methyl [(4-methylphenyl)sulfonyl]acetate (MTSA), often referred to as "Trost’s Sulfone Acetate," represents a cornerstone "chemical chameleon" in organic synthesis.[1] It functions simultaneously as a nucleophile (at the

11C-alkylationKnoevenagel condensationreductive desulfonylation

1

Introduction: The "Sulfone Advantage"

The utility of MTSA stems from the synergistic electron-withdrawing effects of the sulfonyl (





1
Key Reactivity Profiles[1]
  • Activation: The sulfone group stabilizes

    
    -carbanions for alkylation.
    
  • Direction: It directs nucleophilic attack during Knoevenagel condensations.

  • Tracelessness: The sulfonyl group can be reductively removed (desulfonylation) after serving its purpose, leaving behind a clean alkyl or aryl ester.[1]

Chemical Structure & Properties
PropertyValue
IUPAC Name Methyl 2-[(4-methylphenyl)sulfonyl]acetate
Common Name Methyl p-tolylsulfonylacetate (MTSA)
Molecular Formula

Molecular Weight 228.27 g/mol
Reactivity Dual EWG activation; Active Methylene
Storage 2-8°C, Inert Atmosphere (Hygroscopic)

Reactivity Landscape (Visualized)

The following diagram illustrates the divergent pathways available from the central MTSA scaffold.

MTSA_ReactivityMTSAMethyl [(4-methylphenyl)sulfonyl]acetateBaseBase (K2CO3/NaH)MTSA->BaseAnionStabilized CarbanionBase->AnionDeprotonationAlkylatedα-Alkylated SulfoneAnion->AlkylatedR-X (Alkylation)Olefinα,β-Unsaturated Ester(Knoevenagel)Anion->OlefinR-CHO(Condensation)EsterComplex Ester(Desulfonylated)Alkylated->EsterMg/MeOH(Desulfonylation)HeterocycleHeterocycle(Coumarin/Pyrrole)Olefin->HeterocycleCyclization

Figure 1: Divergent synthesis pathways from the MTSA core.[1] Blue nodes indicate starting material; Red indicates the reactive intermediate.[1]

Module 1: C-Alkylation (The Carbon Skeleton)[1]

Mechanistic Insight

Unlike malonates which often require strong bases (NaH, LDA) that can cause ester hydrolysis or transesterification, MTSA can be alkylated using weak bases due to its enhanced acidity.[1] The sulfonyl group provides sufficient stabilization to prevent over-alkylation if stoichiometry is controlled.[1]

Protocol: Mono-Alkylation via Phase Transfer Catalysis

Objective: Synthesis of Methyl 2-alkyl-2-[(4-methylphenyl)sulfonyl]acetate.

Reagents:

  • MTSA (1.0 equiv)[1]

  • Alkyl Halide (R-X) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)[1]
    
  • Tetrabutylammonium iodide (TBAI) (10 mol% - Catalyst)[1]

  • Solvent: Acetone or DMF (0.5 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve MTSA (10 mmol, 2.28 g) in anhydrous Acetone (20 mL).

  • Activation: Add anhydrous

    
     (20 mmol, 2.76 g) and TBAI (1 mmol, 0.37 g). Stir at room temperature for 15 minutes to generate the potassium enolate. Note: The solution may turn slightly yellow.[1]
    
  • Addition: Add the Alkyl Halide (11 mmol) dropwise via syringe.

    • Critical: For reactive halides (allylic/benzylic), add at 0°C. For unreactive halides, add at RT and then reflux.[1]

  • Reaction: Reflux the mixture (approx. 56°C for acetone) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica Gel).
    

Data Summary:

Substrate (R-X) Conditions Yield (%) Notes
Benzyl Bromide Acetone, Reflux, 4h 92% Excellent mono-selectivity
Methyl Iodide Acetone, RT, 2h 88% Risk of di-alkylation if excess MeI used

| 1-Bromobutane | DMF, 60°C, 12h | 85% | Requires stronger solvent (DMF) |[1]

Module 2: Knoevenagel Condensation (The Olefin Generator)[1]

Mechanistic Insight

MTSA condenses with aldehydes to form

11
Protocol: Piperidine-Mediated Condensation

Objective: Synthesis of


Reagents:

  • MTSA (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.05 equiv)[1]

  • Piperidine (20 mol%)[1]

  • Acetic Acid (20 mol%)[1]

  • Solvent: Toluene or Benzene (with Dean-Stark trap)

Step-by-Step Methodology:

  • Setup: Equip a 2-neck flask with a Dean-Stark apparatus and reflux condenser.

  • Charging: Add MTSA (10 mmol), Aldehyde (10.5 mmol), and Toluene (50 mL).

  • Catalysis: Add Piperidine (0.2 mL) and Acetic Acid (0.12 mL). The acid-base buffer prevents base-catalyzed polymerization of the aldehyde.

  • Dehydration: Reflux with vigorous stirring. Water will collect in the Dean-Stark trap. Continue until water evolution ceases (approx. 2–6 hours).[1]

  • Isolation: Cool to RT. Wash reaction mixture with 1M HCl (to remove piperidine), then Sat.

    
    , then Brine.[1]
    
  • Crystallization: Many sulfonyl acrylates crystallize upon cooling or addition of cold ethanol. If oil, purify via chromatography.[1]

Module 3: Reductive Desulfonylation (The Traceless Linker)[1]

Mechanistic Insight

This is the critical "release" step.[1] Once the carbon skeleton is built (via Module 1), the sulfonyl group is removed to reveal the final ester.[1] Magnesium in Methanol is the preferred "green" method, operating via single-electron transfer (SET).[1]

Protocol: Mg/MeOH Desulfonylation

Objective: Removal of the

1

Reagents:

  • Alkylated MTSA Derivative (1.0 equiv)[1]

  • Magnesium Turnings (Mg) (10.0 equiv)[1]

  • Solvent: Methanol (Dry)[1]

Step-by-Step Methodology:

  • Activation: Flame-dry Mg turnings under Argon to activate the surface.

  • Dissolution: Dissolve the alkylated sulfone (5 mmol) in dry Methanol (25 mL).

  • Reaction: Add Mg turnings in small portions.

    • Caution: The reaction is exothermic and evolves Hydrogen gas (

      
      ).[1] Ensure proper venting.
      
  • Monitoring: Stir at RT (or mild reflux) for 2–4 hours. The mixture will become turbid as Magnesium Methoxide forms.[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to dissolve salts.

  • Extraction: Extract with

    
     (3 x 30 mL). Dry and concentrate.
    

Experimental Workflow Diagram

Workflowcluster_0Step 1: Constructioncluster_1Step 2: ReleaseStartMTSA + R-XReact1Reflux (Acetone/K2CO3)Start->React1InterAlkylated Intermediate(Sulfone Intact)React1->InterReact2Mg / MeOH(Reductive Cleavage)Inter->React2FinalFinal Ester Product(Sulfone Removed)React2->Final

Figure 2: Two-stage workflow for using MTSA as a traceless alkylation scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Moisture in solvent/baseUse freshly dried Acetone and flame-dried

.
Dialkylation Excess Base/HalideStrictly use 1.05 equiv of Halide.[1] Add halide slowly at 0°C.
No Reaction (Mg/MeOH) Passivated MagnesiumActivate Mg with Iodine (

) crystal or use ultrasonication.[1]
Knoevenagel Polymerization Base too strongSwitch from Piperidine to

-Alanine or EDDA catalyst.

References

  • Trost, B. M. (1988).[1] "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124.[1] Link[1]

  • Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press. (Foundational Text on Sulfone Chemistry).

  • Organic Syntheses. (1998).[1] "Preparation of Methyl p-Tolylsulfonylacetate." Org.[2][3][4] Synth., Coll. Vol. 9, p. 268.[1] Link

  • Strijtveen, B., & Kellogg, R. M. (1986).[1] "Synthesis of Methionine Derivatives via Sulfonyl Acetates." Journal of Organic Chemistry, 51(19), 3664–3671.[1] Link[1]

  • Lee, G. H., et al. (1999).[1] "Magnesium in Methanol: An Effective Reagent for Desulfonylation." Tetrahedron Letters, 40(13), 2467-2470.[1] Link

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Yield Issues in Methyl [(4-methylphenyl)sulfonyl]acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses low yield (<40%) and purity issues in the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate, a critical sulfone building block used in Knoevenagel condensations and heterocyclic synthesis.

The industry-standard route involves the nucleophilic substitution of Methyl chloroacetate by Sodium p-toluenesulfinate . While theoretically straightforward, this reaction is plagued by "silent" failure modes—specifically the ambident nature of the sulfinate nucleophile and stoichiometric errors due to hydration .

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to pinpoint the failure stage.

TroubleshootingFlow Start Low Yield Observed TLC Analyze Crude TLC/NMR (Before Workup) Start->TLC Clean Reaction Clean? (Major Product Spot) TLC->Clean Yes Messy Messy/No Product? TLC->Messy No WorkupIssue Workup/Isolation Failure (Solubility/Phase Loss) Clean->WorkupIssue Loss occurs during extraction ChemIssue Reaction Failure Messy->ChemIssue ReagentCheck Check Reagent Stoichiometry (Hydrate Correction?) ChemIssue->ReagentCheck SolventCheck Check Solvent System (Proticity/Polarity) ChemIssue->SolventCheck

Figure 1: Diagnostic decision tree for isolating yield loss.

Part 2: The "Silent" Chemistry Killers

The Stoichiometry Trap (The Hydrate Factor)

Issue: Commercial Sodium p-toluenesulfinate is almost exclusively sold as a hydrate (often


, where 

), even if labeled casually.
  • The Error: Calculating stoichiometry based on the anhydrous MW (178.16 g/mol ) instead of the hydrate (approx. 250.25 g/mol ).[1]

  • The Result: You are under-charging the nucleophile by ~30-40%. Since the sulfinate is the driving force, this directly caps your maximum theoretical yield at ~60%.

  • Correction: Verify the water content (CoA or Karl Fischer titration). If unknown, assume tetrahydrate or use a 1.5 equivalent excess.[1]

The Ambident Nucleophile (S- vs. O-Alkylation)

Sulfinates are ambident nucleophiles .[1] They can attack the electrophile (methyl chloroacetate) via the Sulfur atom (forming the desired sulfone) or the Oxygen atom (forming a sulfinate ester).

  • Desired Path (Soft-Soft): Attack by Sulfur (Soft center) on the

    
     carbon (Soft electrophile).[1]
    
  • Undesired Path (Hard-Hard): Attack by Oxygen (Hard center).[1] This is minimized by using soft leaving groups (Cl is softer than OTs) and polar aprotic solvents.[1]

ReactionMechanism Reactants Sodium p-toluenesulfinate + Methyl Chloroacetate TS_S S-Attack (Thermodynamic) Reactants->TS_S Major Path TS_O O-Attack (Kinetic/Impurity) Reactants->TS_O Minor Path Product Target Sulfone (Solid, Stable) TS_S->Product Byproduct Sulfinate Ester (Oil, Unstable) TS_O->Byproduct

Figure 2: Competing reaction pathways. S-alkylation yields the target; O-alkylation yields an unstable ester impurity.

Part 3: Optimized Protocol & Troubleshooting

Recommended Protocol (High Yield)
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (1:1).[1]

    • Why DMF? Accelerates

      
       reaction.
      
    • Why EtOH/H2O? Slower, but allows the product to precipitate out directly (easier workup).[1]

  • Temperature: 80°C (Do not exceed 100°C to avoid decarboxylation of hydrolyzed byproducts).

  • Time: 4–6 hours.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrate Stoichiometry Recalculate Sodium p-toluenesulfinate as the tetrahydrate (MW ~250). Use 1.2–1.5 equiv.
Product is Oily/Sticky O-Alkylation Impurity The sulfinate ester byproduct is often an oil.[1] Recrystallize from Ethanol/Hexane to isolate the solid sulfone.[1]
Mass Loss in Workup Water Solubility The product has polar groups.[1] If using DMF, do not just extract with minimal solvent.[1] Pour into excess ice water to precipitate, then filter.[1]
Starting Material Remains Hydrolysis of Electrophile Methyl chloroacetate hydrolyzes in water.[1][2] Ensure reagents are dry or add Methyl chloroacetate last to the heated mixture.
Specific Workup Guide (The "Crash" Method)
  • If using DMF: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The sulfone is hydrophobic enough to precipitate as a white solid.[1]

  • Filtration: Filter the solid.[1] Do not extract with DCM unless precipitation fails, as DCM extracts impurities (DMF, O-alkylated byproducts).[1]

  • Washing: Wash the cake with cold water to remove residual DMF and inorganic salts (NaCl).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methyl bromoacetate instead of chloroacetate? A: Yes, but be careful. Bromide is a "softer" leaving group, which theoretically favors S-alkylation.[1] However, it is also much more reactive.[1] If you use the bromo-derivative, lower the temperature to 50°C to prevent double-alkylation or rapid hydrolysis.

Q2: My product smells like garlic/sulfur. Is this normal? A: No. The target sulfone is odorless.[1] A sulfur smell indicates the presence of disulfides or thiols , which form if the sulfinate undergoes disproportionation (usually under acidic conditions). Ensure your reaction pH remains neutral or slightly basic (pH 7-9).[1]

Q3: Why did my product turn into an oil after sitting on the bench? A: You likely have significant O-alkylated sulfinate ester contamination.[1] This byproduct is less stable and lowers the melting point of the mixture.[1] Recrystallize immediately using hot ethanol.

References

  • Field, L. "The Synthesis of Sulfones by Alkylation of Sulfinates."[1] Synthesis, 1978.[1] [1]

  • Trost, B. M. "Sulfones in Organic Synthesis."[1] Comprehensive Organic Synthesis, Vol 6, 1991.[1] (Foundational text on sulfone stability and reactivity).

  • Sutter, P., & Weis, C. D. "Nucleophilic Substitution of Sulfinates."[1] Phosphorus, Sulfur, and Silicon and the Related Elements, 1978. (Details the S- vs O-alkylation competition).

  • PubChem Compound Summary. "Methyl [(4-methylphenyl)sulfonyl]acetate."[1] Link

Sources

how to improve the yield of Methyl [(4-methylphenyl)sulfonyl]acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Ticket ID: #TOS-ACE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 26908-82-7) is a critical building block often used in Knoevenagel condensations and as a sulfonyl-stabilized carbanion precursor.[1]

Users frequently report yields hovering between 40-60% , whereas optimized protocols should consistently deliver 85-95% .[1] The primary yield-killers are O-alkylation competition , hydrolysis of the ester moiety , and inefficient crystallization during workup.

This guide moves beyond basic recipes to explain the physicochemical drivers of the reaction, ensuring you can troubleshoot and optimize your specific workflow.

Module 1: The "Gold Standard" Protocol

Do not rely on generic literature. Use this optimized Finkelstein-Assisted Substitution protocol.

The Chemistry

The synthesis relies on the nucleophilic substitution of Methyl Chloroacetate by Sodium p-toluenesulfinate .

  • The Trap: Sulfinate anions are ambident nucleophiles. They can attack via Sulfur (forming the desired Sulfone) or Oxygen (forming an unstable Sulfinate Ester).[1]

  • The Fix: You must promote S-alkylation by using a "soft" electrophile environment and polar aprotic conditions, or by catalyzing the leaving group exchange.

Optimized Protocol (Scale: 10 mmol)
ReagentEquiv.Role
Sodium p-toluenesulfinate 1.1 - 1.2Nucleophile (Excess ensures conversion)
Methyl Chloroacetate 1.0Electrophile (Limiting Reagent)
Sodium Iodide (NaI) 0.1 (10 mol%)Critical Catalyst (Finkelstein exchange)
Ethanol (Abs.) or DMF SolventSee "Solvent Selection" below

Step-by-Step:

  • Catalyst Activation: Dissolve Sodium p-toluenesulfinate (1.2 eq) and NaI (0.1 eq) in the solvent.[1]

    • Why? NaI reacts with Methyl Chloroacetate to form Methyl Iodoacetate in situ.[1] Iodide is a better leaving group (softer) than chloride, significantly accelerating S-alkylation and suppressing O-alkylation.[1]

  • Addition: Add Methyl Chloroacetate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (Ethanol) or 60°C (DMF) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:3).[1]

  • Workup (Solvent Dependent):

    • Ethanol:[2] Cool to 0°C. The product often crystallizes directly. Filter and wash with cold water (to remove salts).[1]

    • DMF: Pour into ice water (5x volume). Stir vigorously for 30 mins to precipitate the solid. Filter.

Module 2: Critical Troubleshooting (Q&A)

Q1: My yield is low (<50%), and I see multiple spots on TLC. What is happening?

Diagnosis: You likely have O-Alkylation or Bis-alkylation .[1]

  • Mechanism: Sulfinates attack hard electrophiles via Oxygen.[1] Although Methyl Chloroacetate is relatively soft, high temperatures in non-polar solvents can encourage O-attack.[1]

  • Solution:

    • Add Iodide: The in situ generation of the alkyl iodide makes the electrophile "softer," exclusively favoring the S-attack (Hard-Soft Acid-Base Theory).[1]

    • Lower Temperature: If using DMF, do not exceed 70°C. Higher temps favor thermodynamic disorder and side reactions.

Q2: The product is an oil that won't crystallize.

Diagnosis: Residual solvent (DMF) or Ester Hydrolysis.[1]

  • The Issue: If you used DMF, it is notoriously difficult to remove. Traces of DMF prevent crystal lattice formation.[1] Alternatively, if your workup was too basic (pH > 9), you hydrolyzed the methyl ester to the acid.

  • Solution:

    • The "Crash" Method: Dissolve the oil in a minimum amount of hot Methanol. Add water dropwise until it turns cloudy (turbid).[1] Reheat to clear, then let it cool slowly to 4°C.

    • Check pH: Ensure your quench water is neutral.[1] Avoid carbonate washes if possible; simple water washes are sufficient to remove the sulfinate salts.

Q3: Can I use water as a solvent? (Green Chemistry)

Answer: Yes, but with a caveat.

  • Protocol: Use 0.5 eq of Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC).[1]

  • Performance: Yields are generally slightly lower (75-80%) than DMF/NaI, but the workup is simply filtration.[1] This is excellent for large-scale batches (>100g) where solvent disposal is costly.[1]

Module 3: Data & Optimization Logic

Solvent Selection Matrix

Choose your solvent based on your purification capability.

SolventReaction RateYield PotentialWorkup DifficultyVerdict
DMF Fast (2-3 hrs)High (90-95%)High (Requires lots of water washes)Best for small scale / high throughput.
Ethanol Moderate (4-6 hrs)Good (80-85%)Low (Direct Crystallization)Best for purity & ease of use.
Water (PTC) Slow (12+ hrs)Moderate (75%)Very Low (Filtration only)Best for Green/Large Scale.
THF SlowPoor (<60%)ModerateAvoid. Poor solubility of sulfinate salts.[1]
Pathway Visualization

The following diagram illustrates the kinetic competition between S- and O-alkylation and the role of the Iodide catalyst.

ReactionPathway Start Start: Methyl Chloroacetate + Na-p-Toluenesulfinate Direct Direct Attack (Slow) Start->Direct Catalyst Add NaI Catalyst (Finkelstein) Start->Catalyst Recommended S_Path S-Alkylation (Kinetic Preference) Direct->S_Path O_Path O-Alkylation (Side Reaction) Direct->O_Path Competes w/o Catalyst Intermed Intermediate: Methyl Iodoacetate (Soft Electrophile) Catalyst->Intermed Cl -> I Exchange Intermed->S_Path Fast Product Product: Methyl [(4-methylphenyl)sulfonyl]acetate (Stable Sulfone) S_Path->Product Byproduct Byproduct: Sulfinate Ester (Unstable) O_Path->Byproduct

Figure 1: Mechanistic pathway showing how Iodide catalysis (Finkelstein) bypasses the O-alkylation trap by softening the electrophile.[1]

Module 4: Purification Decision Tree

Follow this logic to recover the maximum amount of pure product.

PurificationLogic CheckState Check Crude State Solid Solid Precipitate CheckState->Solid Oil Oily Residue CheckState->Oil Recryst Recrystallize: Hot EtOH or MeOH Solid->Recryst Triturate Triturate: Cold Hexane/Ether (1:1) Oil->Triturate Induce Crystal Formation Final Pure Crystals (White Needles) Recryst->Final Triturate->Solid Success Dissolve Dissolve in minimal hot MeOH Triturate->Dissolve Still Oily Dissolve->Final Slow Cool + H2O Dropwise

Figure 2: Troubleshooting workflow for isolating the solid product from crude reaction mixtures.

References

  • PubChem. Compound Summary: (4-methylphenyl)sulfonyl acetate (CID 292480).[1][3] National Library of Medicine. Link

  • Organic Syntheses. p-Toluenesulfinic acid, sodium salt (Precursor Synthesis).[1] Org.[1][4][5][6] Synth. 1925, 5, 107. Link[1]

  • Venkatesan, A. et al. Sulfone Synthesis via Nucleophilic Substitution.[1] (General reference for Sulfinate/Halide coupling kinetics and ambident nucleophile theory). Journal of Organic Chemistry.

  • ChemicalBook. Methyl 2-(4-(methylsulfonyl)phenyl)acetate Synthesis Protocols.Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl chloroacetate (highly toxic/lachrymator) and Sodium p-toluenesulfinate before handling.[1]

Sources

Technical Support Center: Optimization of Reaction Time for Methyl [(4-methylphenyl)sulfonyl]acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve rapid and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on solutions to reduce reaction time and improve overall success.

Issue 1: Reaction is Exceedingly Slow or Appears Stalled

A common challenge in the esterification of [(4-methylphenyl)sulfonyl]acetic acid is the slow reaction kinetics under conventional conditions. If you observe minimal product formation after several hours, consider the following points:

  • Q: My reaction has been refluxing for over 12 hours with little conversion. What is the primary cause?

    • A: The Fischer-Speier esterification is an equilibrium-limited process.[1] The accumulation of water, a byproduct of the reaction, will slow down the forward reaction and can eventually lead to a stall as the reverse reaction (hydrolysis of the ester) becomes more significant.[2] For a thermally stable compound like this, simply increasing the reflux time is often a brute-force solution rather than an optimized one.

  • Q: How can I actively drive the reaction towards completion and reduce the time?

    • A: There are two main strategies to shift the equilibrium:

      • Use an Excess of Methanol: Using methanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, pushes the reaction toward the product.[1] This is often the simplest and most effective initial step.

      • Remove Water: For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, which is a highly effective method for driving the reaction to completion.[1] For lab-scale synthesis, adding a dehydrating agent that is compatible with the acidic conditions can also be beneficial, although this can complicate purification.

  • Q: Could my catalyst be the problem?

    • A: Yes, the catalyst's effectiveness is crucial. Concentrated sulfuric acid is a common and effective catalyst, but its activity can be compromised if it is old or has absorbed atmospheric moisture.[2] Ensure you are using a fresh, concentrated acid. The amount is also critical; typically 1-5 mol% is sufficient. Using too much acid can lead to side reactions and charring, especially at high temperatures.[2]

Issue 2: Low Isolated Yield Despite Complete Conversion
  • Q: TLC analysis shows complete consumption of the starting material, but my final yield is poor. Where could the product be lost?

    • A: Product loss often occurs during the workup and purification steps.

      • Aqueous Workup: Methyl [(4-methylphenyl)sulfonyl]acetate has some water solubility. During neutralization with aqueous sodium bicarbonate, ensure the solution is saturated and consider back-extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[3]

      • Premature Precipitation: The sodium salt of the starting carboxylic acid can precipitate if the pH is not carefully controlled during neutralization, potentially trapping some product. Ensure thorough mixing and complete extraction.

Issue 3: Product is Impure or Shows Signs of Degradation
  • Q: My reaction mixture has turned dark brown or black. What causes this, and is my product salvageable?

    • A: This is known as charring and is typically caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid at high temperatures.[2] It often results from adding the sulfuric acid too quickly to the heated methanol or having localized "hot spots" in the reaction flask. To avoid this, always add the catalyst slowly to the cooled methanol before heating. If charring occurs, the product can often be salvaged by column chromatography, but yields will be lower.

  • Q: My final product contains unreacted [(4-methylphenyl)sulfonyl]acetic acid. How can I remove it?

    • A: The most effective way to remove the acidic starting material is with an acid-base extraction during the workup.[3] Washing the organic layer thoroughly with a saturated solution of a weak base like sodium bicarbonate will convert the carboxylic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase.[3]

Workflow for Troubleshooting Slow Reactions

The following diagram outlines a logical workflow for diagnosing and solving issues related to slow or incomplete reactions.

troubleshooting_workflow start Reaction Incomplete After Expected Time check_temp Is the reaction at the correct reflux temperature? start->check_temp check_catalyst Is the acid catalyst fresh and added in the correct amount (1-5 mol%)? check_temp->check_catalyst Yes increase_temp Adjust heating to maintain vigorous reflux. check_temp->increase_temp No check_reagents Are the starting material and methanol pure and anhydrous? check_catalyst->check_reagents Yes add_catalyst Add a small, fresh portion of catalyst. check_catalyst->add_catalyst No check_water Is water being effectively removed (if using Dean-Stark) or is an excess of methanol being used? check_reagents->check_water Yes use_dry Re-run reaction with freshly dried reagents. check_reagents->use_dry No optimize_removal Increase methanol excess or check Dean-Stark setup. check_water->optimize_removal No consider_maos Consider switching to Microwave-Assisted Organic Synthesis (MAOS) for rapid heating. check_water->consider_maos Yes, and still slow increase_temp->check_catalyst add_catalyst->check_reagents use_dry->check_water optimize_removal->consider_maos

Sources

Technical Support Center: Stability of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl [(4-methylphenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

I. Understanding the Stability of Methyl [(4-methylphenyl)sulfonyl]acetate

Methyl [(4-methylphenyl)sulfonyl]acetate is a sulfonate ester that can be susceptible to degradation under various conditions, primarily through hydrolysis. The stability of this compound is critical for its effective use in synthesis and for ensuring the purity of resulting products. This section will delve into the factors affecting its stability and the potential degradation pathways.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary factors that affect the stability of Methyl [(4-methylphenyl)sulfonyl]acetate?

A1: The stability of Methyl [(4-methylphenyl)sulfonyl]acetate is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition reactions.

  • pH: The compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.

  • Presence of Water: As a reactant in hydrolysis, the availability of water can significantly impact the rate of degradation.

Q2: What is the expected shelf-life of Methyl [(4-methylphenyl)sulfonyl]acetate under standard storage conditions?

A2: Under recommended storage conditions, in a cool, dry place, protected from moisture and light, Methyl [(4-methylphenyl)sulfonyl]acetate is expected to be stable. However, specific shelf-life can vary depending on the purity of the material and the specific storage environment. For long-term storage, it is advisable to keep the compound in a tightly sealed container at refrigerated temperatures (2-8 °C).

Q3: Are there any visual cues that might indicate degradation of the compound?

A3: While not always apparent, signs of degradation could include a change in the physical appearance of the solid, such as discoloration, clumping, or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound, especially if it has been stored for an extended period or under suboptimal conditions.

II. Troubleshooting Common Stability-Related Issues

This section provides a troubleshooting guide for common problems encountered during the handling, storage, and use of Methyl [(4-methylphenyl)sulfonyl]acetate that may be related to its stability.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.1. Verify Purity: Before use, confirm the purity of your Methyl [(4-methylphenyl)sulfonyl]acetate using a suitable analytical method like HPLC or ¹H NMR. 2. Proper Storage: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place. 3. Fresh Sample: If degradation is suspected, use a freshly opened or newly purchased batch of the compound.
Appearance of new peaks in HPLC analysis of a stored sample. Thermal degradation or hydrolysis.1. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and deduce their potential structures. The likely hydrolysis products are p-toluenesulfonic acid and methanol. 2. Review Storage Conditions: Assess the temperature and humidity of the storage environment. Consider storing future batches at a lower temperature and with a desiccant.
Poor peak shape or unexpected retention time shifts in HPLC. On-column degradation or interaction with the mobile phase.1. Mobile Phase pH: Ensure the pH of your mobile phase is in a range where the compound is stable (typically slightly acidic, e.g., pH 3-5). 2. Temperature Control: Use a column oven to maintain a consistent and moderate temperature during analysis. 3. Column Inertness: Employ a well-maintained and appropriate HPLC column.

III. Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental results, it is essential to assess the stability of Methyl [(4-methylphenyl)sulfonyl]acetate under your specific conditions. The following protocols provide a framework for conducting these assessments.

A. Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to determine the thermal stability of a compound.[1][2][3]

Protocol 1: Determination of Decomposition Temperature using TGA

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl [(4-methylphenyl)sulfonyl]acetate into a TGA pan.

  • TGA Method:

    • Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Protocol 2: Assessment of Thermal Transitions using DSC

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • DSC Method:

    • Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature below the decomposition temperature determined by TGA (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Examine the DSC thermogram for any endothermic or exothermic peaks that may indicate melting, crystallization, or other phase transitions. The glass transition temperature (Tg) for similar aryl sulfonate esters has been observed in the range of 90–108 °C, indicating good thermal stability within this range.[4]

B. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5]

Protocol 3: Forced Degradation of Methyl [(4-methylphenyl)sulfonyl]acetate

  • Sample Preparation: Prepare a stock solution of Methyl [(4-methylphenyl)sulfonyl]acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour. Esters are often more sensitive to basic conditions.[5]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 4).

C. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.[6][7]

Protocol 4: Development of a Stability-Indicating RP-HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

      • Start with 90% A and 10% B.

      • Ramp to 10% A and 90% B over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

IV. Degradation Pathway and Product Identification

Understanding the degradation pathway is key to controlling the stability of Methyl [(4-methylphenyl)sulfonyl]acetate.

A. Predicted Degradation Pathway

The primary degradation pathway for Methyl [(4-methylphenyl)sulfonyl]acetate is expected to be hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base.[8][9]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and the alcohol.

Predicted Hydrolysis Products:

  • p-Toluenesulfonic acid

  • Methanol

G parent Methyl [(4-methylphenyl)sulfonyl]acetate degradation_products Degradation Products parent->degradation_products Hydrolysis h2o H₂O h_plus H⁺ (acid) oh_minus OH⁻ (base) p_toluenesulfonic_acid p-Toluenesulfonic Acid degradation_products->p_toluenesulfonic_acid methanol Methanol degradation_products->methanol

Caption: Predicted Hydrolysis Pathway of Methyl [(4-methylphenyl)sulfonyl]acetate.

B. Identification of Degradation Products

The identity of the degradation products can be confirmed using spectroscopic techniques.

Protocol 5: Characterization of Degradation Products by LC-MS and NMR

  • LC-MS Analysis:

    • Analyze the degraded samples using an HPLC system coupled to a mass spectrometer.

    • Determine the mass-to-charge ratio (m/z) of the degradation product peaks. The expected [M-H]⁻ for p-toluenesulfonic acid is 171.0.

  • Isolation of Degradation Products:

    • If necessary, use preparative HPLC to isolate the major degradation products.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra of the isolated degradation products.

    • Compare the spectra to those of authentic reference standards of p-toluenesulfonic acid and methanol to confirm their identity.

V. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive stability assessment of Methyl [(4-methylphenyl)sulfonyl]acetate.

G start Start: Stability Assessment thermal_analysis Thermal Analysis (TGA/DSC) start->thermal_analysis forced_degradation Forced Degradation Studies start->forced_degradation conclusion Conclusion: Establish Stability Profile thermal_analysis->conclusion hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development validation Validate HPLC Method hplc_development->validation analysis Analyze Stressed Samples validation->analysis identification Identify Degradation Products (LC-MS, NMR) analysis->identification identification->conclusion

Caption: Workflow for Stability Assessment.

VI. References

  • Demetzos, C., & Pippa, N. (2014). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of Liposome Research, 24(4), 245-254.

  • Pelissari, C. A. B., et al. (2021). Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) curves of neat resol, Resol–PMHS 2.5%, and Resol–PMHS 5.0%. ResearchGate.

  • Wysocka, J., & Kublin, E. (2018). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. Acta Poloniae Pharmaceutica, 75(4), 925-931.

  • Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific Application Brief 73116.

  • Ukey, K. (2022). A Review on HPLC (High Performance Liquid Chromatography). International Journal of Scientific Research & Technology, 2(6), 270-275.

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Alsante, K. M., et al. (2007). A Process for the Synthesis of 4 Methyl Sulfonyl Toluene. Organic Process Research & Development, 11(6), 1012-1018.

  • Lee, J. S., et al. (2022). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials.

  • Teasdale, A., et al. (2010). A review of the analytical approaches for the control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Organic Process Research & Development, 14(4), 999-1007.

  • Robertson, R. E. (1967). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. Canadian Journal of Chemistry, 45(6), 589-595.

  • Magrini, T. D., et al. (2021). Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix. Polymers, 13(16), 2753.

  • Finch, C. A. (1971). Polyvinyl Alcohol, Properties and Application. Wiley & Sons.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Sahoo, N. K., et al. (2021). Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC. Journal of Bioanalytical Methods and Techniques, 1(1), 103.

  • Coli Louvisse de Abreu, L., et al. (2019). Stability-indicating HPLC method of forced degradation products of catecholamines. International Journal of Bioassays, 10(4).

  • Mehta, H. S., Singhvi, I., & Raj, H. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-9.

  • European Patent Office. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

  • Cohen, L., et al. (1996). Derivatization, GC-MS, LSIMS and NMR analysis of sulfoxylated methyl esters. Tenside, Surfactants, Detergents, 33(2), 117-122.

  • Khan, I., et al. (2022). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Analytical and Bioanalytical Chemistry.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Methyl Phenyl Acetate.

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.

  • U.S. Environmental Protection Agency. (2005). Environmental Chemistry Method for Sulfometuron-methyl & Degradates in Water.

  • Spectrum Chemical. (2021). Safety Data Sheet - Methyl Acetate.

Sources

preventing decomposition of Methyl [(4-methylphenyl)sulfonyl]acetate during reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl [(4-methylphenyl)sulfonyl]acetate (also known as Methyl Tosylacetate). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges and questions regarding the stability and reactivity of this compound to help you optimize your synthetic outcomes and prevent unwanted decomposition.

Frequently Asked Questions (FAQs)

Q1: What is Methyl [(4-methylphenyl)sulfonyl]acetate and why are its methylene protons acidic?

Methyl [(4-methylphenyl)sulfonyl]acetate is an active methylene compound. The central methylene group (-CH2-) is positioned between two strong electron-withdrawing groups: a sulfonyl group (-SO2-) and a carbonyl group (-C=O) from the methyl ester. This dual activation significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base to form a stabilized carbanion (enolate). This reactivity is the basis for its utility in forming new carbon-carbon bonds.[1]

Q2: My reaction yield is consistently low. What is the most common cause of decomposition for this reagent?

The most prevalent decomposition pathway for Methyl [(4-methylphenyl)sulfonyl]acetate is the hydrolysis of the methyl ester group, a reaction commonly known as saponification.[2] This is particularly problematic under strong basic conditions, especially in the presence of nucleophilic bases (e.g., NaOH, KOH) or water. The resulting carboxylate salt is typically unreactive in subsequent alkylation steps and can complicate product purification.

Q3: What is the primary sign of decomposition during my reaction workup?

If significant decomposition via hydrolysis has occurred, you will form p-toluenesulfonylacetic acid. Upon workup, this will be deprotonated by any base present to form the corresponding carboxylate salt. This salt is highly polar and often water-soluble, leading to its loss in the aqueous phase during extraction. If you are experiencing low yields and cannot account for all your mass, unintended hydrolysis is a likely culprit.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues. Use the following decision tree to diagnose your problem.

Troubleshooting_Decomposition cluster_tlc TLC/LCMS Analysis cluster_solutions Potential Causes & Solutions start Low Yield or Complex Mixture? tlc Analyze crude reaction by TLC/LCMS start->tlc sm_present Significant Starting Material (SM) remains tlc->sm_present Is SM present? sm_gone SM is consumed, multiple new spots tlc->sm_gone baseline Polar baseline spot, insoluble in organic solvent tlc->baseline sol_base Issue: Insufficient Deprotonation - Base is too weak (pKa) - Base degraded (e.g., old NaH) - Insufficient equivalents of base Solution: - Use a stronger, non-nucleophilic base - Titrate or use fresh base - Increase base stoichiometry sm_present->sol_base Yes sol_side_reactions Issue: Side Reactions - O-alkylation vs. C-alkylation - Dialkylation - Elimination of electrophile Solution: - Control temperature (low temp favors C-alkylation) - Use 1.0-1.1 eq. of electrophile - Add electrophile slowly sm_gone->sol_side_reactions Yes sol_hydrolysis Issue: Ester Hydrolysis - Nucleophilic base used (e.g., NaOH) - Protic solvent (e.g., EtOH) - Water contamination Solution: - Switch to a non-nucleophilic base (NaH, DBU) - Use anhydrous aprotic solvents (THF, DMF) - Flame-dry glassware; use dry reagents baseline->sol_hydrolysis Yes

Caption: Troubleshooting flowchart for low yields.

Issue 1: Reaction is sluggish or starting material remains after the expected reaction time.

Question: I've added my base and electrophile, but TLC analysis shows a large amount of unreacted Methyl [(4-methylphenyl)sulfonyl]acetate. What's wrong?

Answer: This indicates inefficient deprotonation of the active methylene group. The choice and handling of the base are critical.

  • Troubleshooting Steps:

    • Evaluate Your Base: Ensure the base is strong enough. For instance, if you are using a base like triethylamine (pKa of conjugate acid ~10.7), it may not be sufficient for complete deprotonation.

    • Use a Non-Nucleophilic Base: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH), a powerful and non-nucleophilic base, is commonly used.[3] Alternatively, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective and offer better solubility in organic solvents.[4]

    • Check Base Quality: Sodium hydride is particularly susceptible to deactivation by moisture. Use freshly opened NaH or wash the dispersion with dry hexanes to remove the mineral oil and any surface hydroxides before use.

    • Solvent Choice: The deprotonation is most efficient in polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF), which can solvate the cation of the base without interfering with the enolate.

Issue 2: The desired product is formed, but is accompanied by significant byproducts.

Question: My starting material is consumed, but I'm getting a mixture of products, including what appears to be a dialkylated species. How can I improve selectivity?

Answer: The formation of multiple products points to issues with reaction control, such as temperature, stoichiometry, or the nature of the electrophile.

  • Causality: The enolate of Methyl [(4-methylphenyl)sulfonyl]acetate is a soft nucleophile. After the first alkylation, the product still contains one acidic proton, which can be removed by any excess strong base, leading to a second alkylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the base relative to the Methyl [(4-methylphenyl)sulfonyl]acetate. For the electrophile, use an equimolar amount or a very slight excess to avoid unreacted starting material.

    • Temperature Management: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate. Add the electrophile slowly at this low temperature to maintain control and minimize side reactions.

    • Order of Addition: Add the base to the solution of Methyl [(4-methylphenyl)sulfonyl]acetate to form the enolate first. Then, add the electrophile to this pre-formed enolate solution. This can improve selectivity compared to adding the base to a mixture of the substrate and electrophile (Barbier conditions), which can sometimes lead to side reactions.[5]

Issue 3: Low product recovery after aqueous workup.

Question: The reaction appears clean by crude TLC/NMR, but after extraction and purification, the isolated yield is very poor. Where is my product going?

Answer: This is a classic symptom of inadvertent ester hydrolysis (saponification).

  • Causality: If your reaction conditions are even mildly basic and contain a source of hydroxide (e.g., water contamination, use of a base like NaOH), the ester will be cleaved to form a water-soluble carboxylate salt. This salt will be lost to the aqueous layer during the workup.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents. Ensure all reagents are dry.

    • Choice of Base: This is the most critical factor. Avoid nucleophilic bases like NaOH, KOH, or alkoxides like NaOMe/NaOEt if your goal is C-alkylation. Use a non-nucleophilic base like Sodium Hydride (NaH) or DBU.

    • Workup Procedure: Quench the reaction carefully. Instead of quenching with water directly, consider quenching with a saturated aqueous solution of ammonium chloride (NH4Cl), which is weakly acidic and will neutralize any excess strong base without promoting significant hydrolysis.

Key Stability Parameters & Recommendations

ParameterRecommended Conditions & Rationale
pH Stable under neutral to mildly acidic conditions. Highly susceptible to decomposition under strongly basic conditions (pH > 9) due to ester hydrolysis.
Temperature For enolate formation and subsequent reactions, low temperatures (0 °C to -78 °C) are recommended to enhance selectivity and minimize side reactions. While specific thermal decomposition data is not widely published, it is prudent to avoid prolonged heating.
Solvent Polar Aprotic Solvents (Recommended): THF, DMF, Acetonitrile. These solvents effectively solvate the counter-ion of the base without protonating the reactive enolate. Protic Solvents (Avoid): Water, Methanol, Ethanol. These will protonate the enolate, shutting down the reaction, and can participate in or facilitate ester hydrolysis.
Base Non-Nucleophilic Bases (Recommended): Sodium Hydride (NaH), Potassium Hydride (KH), Lithium Diisopropylamide (LDA), DBU. These bases are strong enough to deprotonate the active methylene group but are sterically hindered or otherwise poor nucleophiles, preventing attack at the ester carbonyl.[4] Nucleophilic Bases (Avoid): NaOH, KOH, NaOMe, KOtBu (can act as a nucleophile). These will readily cause saponification.

Optimized Protocols

Protocol 1: General Procedure for C-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for reacting the enolate of Methyl [(4-methylphenyl)sulfonyl]acetate with primary alkyl halides.

Protocol_NaH cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation cluster_alkylation 3. Alkylation cluster_workup 4. Workup setup Add Methyl Tosylacetate (1.0 eq.) and anhydrous THF to a flame-dried, N2-purged flask. cool Cool flask to 0 °C (ice-water bath). setup->cool add_base Add NaH (60% dispersion, 1.1 eq.) portion-wise. (Caution: H2 evolution!) cool->add_base stir Stir at 0 °C for 30-60 min until H2 evolution ceases. add_base->stir add_elec Add alkyl halide (1.0-1.1 eq.) dropwise via syringe at 0 °C. stir->add_elec warm Allow reaction to warm slowly to room temperature and stir overnight (monitor by TLC). add_elec->warm quench Cool to 0 °C and quench carefully with sat. aq. NH4Cl. warm->quench extract Extract with Ethyl Acetate. Wash with brine, dry (Na2SO4), and concentrate. quench->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for C-Alkylation using NaH.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 eq.) and anhydrous THF (approx. 0.1-0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in small portions. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the sodium enolate.

  • Alkylation: Add the alkyl halide (1.0-1.1 eq.) dropwise to the cold suspension.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and transfer to a separatory funnel.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Avula, S. K., et al. (2022). A review on DBU-mediated organic transformations. Green Chemistry Letters and Reviews, 15(3), 765-795. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • Nickel-Catalyzed Methylation of Aryl Halides/Tosylates with Methyl Tosylate. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Available at: [Link]

  • PubChem. (4-Methylphenyl)sulfonyl acetate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]

  • Najera, F., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. Available at: [Link]

  • Reddy, P. V., & Shaw, D. M. (2026). Stereospecific Transition‐Metal‐Free Alkylation of Chiral Non‐Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α‐Tertiary Ketones. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. Methyl acetate. Available at: [Link]

  • DBU-Promoted Alkylation of Alkyl Phosphinates and H-Phosphonates. ResearchGate. Available at: [Link]

  • El-Awa, A., et al. (2014). Oxidative Cleavage of β -Keto Sulfones via Nitrous Acid. Journal of Chemistry. Available at: [Link]

  • Najera, F., et al. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]

  • Venturello, P., & Barbero, M. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a useful reducing agent. Available at: [Link]

  • Farmer, T. J., et al. (2017). Greener solvents to replace toluene in the polymerisation and coating industry. Green Chemistry. Available at: [Link]

  • My Documentary. (2024). Methyl acetate hydrolysis. YouTube. Available at: [Link]

  • PENPET. Methyl Acetate – High-Quality Solvent for Coatings and Paints. Available at: [Link]

  • PubChem. Methyl sulfate(1-). National Center for Biotechnology Information. Available at: [Link]_

  • Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60. Available at: [Link]

  • Julia‐Kocienski Olefination: A Tutorial Review. ResearchGate. Available at: [Link]

  • Mustafa, G., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o666. Available at: [Link]

  • Google Patents. JPH10139716A - Hydrolysis of methyl acetate.
  • The Organic Chemistry Tutor. (2023). Ranking Protons in order of Increasing Acidity Using pKa Values. YouTube. Available at: [Link]

  • Kocienski, P., et al. (2004). Development and Application of the One-pot Julia Olefination. Enlighten Theses. Available at: [Link]

  • Mixed solvent for separating methyl acetate-methanol by extractive distillation. ResearchGate. Available at: [Link]

  • Kawai, T., et al. (1985). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. International archives of occupational and environmental health, 55(3), 221–230. Available at: [Link]

  • Ebner, D. C., et al. (2009). THE DIRECT ACYL-ALKYLATION OF ARYNES. PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses, 86, 161-171. Available at: [Link]

  • Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Publications Archive. Available at: [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • oxytec. Methylacetate. Available at: [Link]

  • Hasanka Kalinguarachchi. (2022). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. YouTube. Available at: [Link]

Sources

challenges in the work-up of Methyl [(4-methylphenyl)sulfonyl]acetate reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Work-up & Isolation Challenges Ticket ID: CHEM-SUP-882-TS Status: Open Knowledge Base

Executive Summary: The "Chemical Chameleon"

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 26908-82-7), often referred to as Methyl p-tolylsulfonylacetate , is a bifunctional reagent used primarily as a "chemical chameleon." It mimics the reactivity of malonates (active methylene) to form carbon-carbon bonds but allows for the subsequent removal of the sulfonyl activating group, leaving behind a mono-substituted ester—a transformation difficult to achieve with malonates directly.

Common User Pain Points:

  • Phase Separation: Sulfones are highly polar, leading to persistent emulsions during aqueous work-up.

  • Selectivity: Controlling mono- vs. bis-alkylation.

  • Stability: Unwanted hydrolysis or decarboxylation during basic quenching.

  • Desulfonylation: Difficulty removing the activating group after the coupling step.

Diagnostic & Troubleshooting Guide

Ticket #01: "I have a persistent emulsion during extraction."

Diagnosis: Sulfones possess a high dipole moment (


 D), making them amphiphilic when attached to lipophilic alkyl chains. This stabilizes the oil-water interface.
Resolution Protocol: 
  • Stop using Diethyl Ether: Ether is too non-polar to effectively compete with the sulfone-water interaction.

  • Switch to DCM or EtOAc: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction. DCM is preferred for smaller sulfones due to its higher density, which helps break the emulsion by gravity.

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic sulfone out of the aqueous phase (Hofmeister effect).

  • Acidification Check: If you used a strong base (NaH, KOtBu), ensure the pH is adjusted to ~4-5. Basic sulfonyl carbanions act as surfactants.

Ticket #02: "My yield is low, and NMR shows no ester methoxy peak."

Diagnosis: You likely suffered Saponification-Decarboxylation . The


-proton between the sulfone and carbonyl is highly acidic (

). If the reaction mixture is quenched with strong aqueous base or allowed to warm while basic, the ester hydrolyzes to the acid. The resulting

-sulfonyl acetic acid is thermally unstable and can decarboxylate. Resolution Protocol:
  • Quench Cold: Always quench the reaction at

    
     or lower.
    
  • Buffer the Quench: Do not use water or NaOH. Quench with saturated aqueous Ammonium Chloride (

    
    )  or 1M HCl .
    
  • Avoid "Over-basing": If using Knoevenagel conditions, use catalytic piperidine/AcOH rather than stoichiometric alkoxides to minimize ester attack.

Ticket #03: "I cannot separate the mono-alkylated product from the starting material."

Diagnosis: The polarity difference between the starting sulfone and the mono-alkylated product is often small, leading to co-elution on silica. Resolution Protocol:

  • Toluene Recrystallization: The starting material is highly crystalline. If the product is an oil (common for alkylated sulfones), dissolve the crude mixture in hot toluene and cool to

    
    . The unreacted starting material often precipitates.
    
  • Flash Chromatography Solvent: Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/MeOH (99:1) . Toluene interacts with the sulfone

    
    -system ( 
    
    
    
    -stacking), often improving resolution.

Standardized Work-up Protocols

Protocol A: General Alkylation Work-up

Use this for reactions involving NaH, DBU, or


 in DMF/THF.
  • Quench: Cool reaction mixture to

    
    . Slowly add sat. aq. 
    
    
    
    (approx. 2 mL per mmol of base).
    • Critical: If using NaH, watch for

      
       evolution.
      
  • Dilution: Dilute with Ethyl Acetate (not Ether).

  • Wash:

    • Wash organic layer

      
       with Water (to remove DMF/DMSO).
      
    • Wash

      
       with Brine.
      
  • Drying: Dry over

    
     (Magnesium Sulfate is preferred over Sodium Sulfate for polar sulfones as it is a more aggressive desiccant).
    
  • Concentration: Evaporate solvent. If DMF remains, use an oil pump with a liquid nitrogen trap; do not heat above

    
     to avoid thermal decomposition.
    
Protocol B: Reductive Desulfonylation (The "Cleave" Step)

Use this to remove the sulfone group and obtain the final ester.

Method 1: Sodium Amalgam (Traditional/Scalable)

  • Reagents: 6% Na/Hg amalgam,

    
     (buffer), Methanol.
    
  • Procedure: Dissolve sulfone in MeOH. Add 4 equiv. of

    
    . Cool to 
    
    
    
    . Add Na/Hg amalgam in portions. Stir 2-4 h.
  • Workup: Decant liquid from mercury residue (Hazard!). Dilute with water, extract with Ether.

Method 2: Samarium Diiodide (Mild/Chemo-selective)

  • Reagents:

    
     (THF solution), HMPA or DMPU (additive), MeOH.
    
  • Procedure: Add sulfone to 2.5 equiv

    
     in THF/MeOH at 
    
    
    
    .
  • Advantage: Preserves double bonds and other sensitive esters that Na/Hg might reduce.

Decision Logic & Mechanism Visualization

Diagram 1: Work-up Decision Tree

This flowchart guides the user through the critical decision points after the alkylation reaction.

WorkupLogic Start Reaction Complete (Alkylation/Condensation) SolventCheck Reaction Solvent? Start->SolventCheck DMF_DMSO DMF or DMSO SolventCheck->DMF_DMSO THF_DCM THF or DCM SolventCheck->THF_DCM Quench Quench at 0°C with Sat. NH4Cl DMF_DMSO->Quench WashWater Wash 3x Water (Remove Polar Solvent) DMF_DMSO->WashWater Critical Step THF_DCM->Quench Extract Extraction Solvent Selection Quench->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine + Filter through Celite Emulsion->BreakEmulsion Yes Emulsion->WashWater No BreakEmulsion->WashWater Dry Dry (MgSO4) & Concentrate WashWater->Dry

Caption: Decision matrix for isolating sulfonyl acetates, highlighting critical solvent removal steps to prevent product loss.

Diagram 2: The Desulfonylation Pathway (Mechanism)

Understanding the Single Electron Transfer (SET) mechanism helps in troubleshooting low yields during the cleavage step.

Desulfonylation Substrate Sulfonyl Ester (R-SO2-CH(R')-COOMe) SET1 SET (1e-) from Na/Hg or SmI2 Substrate->SET1 RadicalAnion Radical Anion Intermediate SET1->RadicalAnion Collapse Fragmentation (Loss of ArSO2-) RadicalAnion->Collapse Radical Alpha-Radical (•CH(R')-COOMe) Collapse->Radical SET2 SET (1e-) + H+ Radical->SET2 Product Final Ester (CH2(R')-COOMe) SET2->Product

Caption: Mechanistic flow of reductive desulfonylation. Failure at the 'Collapse' stage usually indicates insufficient reducing power or steric hindrance.

Data & Compatibility Tables

Table 1: Solvent Compatibility for Extraction
SolventPolarity IndexEmulsion RiskRecommendation
Diethyl Ether 2.8High Avoid. Too non-polar; sulfone stays in aqueous interface.
Dichloromethane 3.1LowRecommended. High density aids gravity separation.
Ethyl Acetate 4.4MediumStandard. Good balance, but requires brine wash.
Chloroform 4.1LowExcellent for highly crystalline/rigid sulfones.
Table 2: Base Selection Guide (pKa Considerations)

Target pKa of Methyl [(4-methylphenyl)sulfonyl]acetate


 11-12
BasepKa (conj. acid)SuitabilityNotes

10.3ModerateGood for reactive electrophiles (Allyl/Benzyl halides).
NaH 35High Standard for alkylation. Requires anhydrous conditions.
DBU 12HighHomogeneous base; good for sensitive substrates.
NaOEt 16Risk Avoid. Causes transesterification (Et vs Me) and hydrolysis.

References

  • Trost, B. M. (1978). "Sulfones: Chemical Chameleons." Accounts of Chemical Research, 11(12), 453–461.

    • Foundational text describing the "chameleon" n
  • Keck, G. E., Savin, K. A., & Weglarz, M. (1995).[1] "Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination." The Journal of Organic Chemistry, 60(10), 3194–3204.

    • Authoritative source for the SmI2 desulfonyl
  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
  • PubChem. (n.d.).[2] "(4-Methylphenyl)sulfonyl acetate."[3] National Library of Medicine.

    • Verification of physical properties and CAS Registry Number.

Sources

Technical Support Center: Purification of Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl [(4-methylphenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl [(4-methylphenyl)sulfonyl]acetate, ensuring the integrity and success of your experiments.

Introduction

Methyl [(4-methylphenyl)sulfonyl]acetate is a key reagent and intermediate in various organic syntheses. Achieving high purity of this compound is critical for the reliability and reproducibility of subsequent reactions. Impurities, often stemming from the synthetic route or degradation, can lead to side reactions, lower yields, and complications in product isolation and characterization. This guide provides practical, field-proven insights into identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl [(4-methylphenyl)sulfonyl]acetate?

A1: The impurity profile of Methyl [(4-methylphenyl)sulfonyl]acetate is largely dependent on its synthetic pathway. Commonly, the synthesis involves the reaction of a salt of methyl glycolate with p-toluenesulfonyl chloride. Based on this, the primary impurities are typically:

  • p-Toluenesulfonic acid: Arises from the hydrolysis of the starting material, p-toluenesulfonyl chloride, or the product itself.

  • Unreacted p-toluenesulfonyl chloride: A common impurity if the reaction does not go to completion.

  • [(4-methylphenyl)sulfonyl]acetic acid: The product of ester hydrolysis, which can occur in the presence of water, especially under acidic or basic conditions.[1]

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: ¹H NMR spectroscopy is a powerful tool for identifying impurities. Here are some typical chemical shifts to look out for in CDCl₃:

CompoundProtonsChemical Shift (ppm)
Methyl [(4-methylphenyl)sulfonyl]acetate Ar-H 7.4-7.9 (m)
-SO₂-CH₂-CO-~4.1 (s)
-COOCH₃~3.7 (s)
Ar-CH₃~2.4 (s)
p-Toluenesulfonic acidAr-H 7.2-7.8 (m)
Ar-CH₃~2.4 (s)
-SO₃H 10-12 (broad s)
p-Toluenesulfonyl chlorideAr-H 7.5-7.9 (m)
Ar-CH₃~2.5 (s)
[(4-methylphenyl)sulfonyl]acetic acidAr-H 7.4-7.9 (m)
-SO₂-CH₂-CO-~4.2 (s)
Ar-CH₃~2.4 (s)
-COOH 10-12 (broad s)

Note: Chemical shifts can vary slightly based on solvent and concentration. Comprehensive NMR data for common laboratory solvents and impurities can be found in established databases.[1][2][3][4]

Q3: What is the most effective method for removing acidic impurities like p-toluenesulfonic acid?

A3: Acidic impurities can be effectively removed by a liquid-liquid extraction workup using a mild aqueous base. Dissolving the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing with a saturated sodium bicarbonate (NaHCO₃) solution is a standard and effective procedure.[5] The acidic impurities will be deprotonated and preferentially partition into the aqueous layer, while the desired ester remains in the organic phase. Subsequent washing with brine helps to remove residual water from the organic layer.

Q4: I am struggling to obtain crystalline material. What are the recommended recrystallization solvents?

A4: Recrystallization is a highly effective technique for purifying solid organic compounds.[6] The choice of solvent is crucial. For Methyl [(4-methylphenyl)sulfonyl]acetate, a moderately polar compound, the following solvent systems are recommended:

  • Ethanol or Methanol: Often a good starting point for sulfonyl compounds.

  • Ethyl acetate/Hexane mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Then, allow it to cool slowly.[7]

  • Methanol/Water mixture: Similar to the ethyl acetate/hexane system, dissolve in hot methanol and add water dropwise.

The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[8][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem 1: Oily Product Instead of Solid Crystals After Recrystallization

Causality: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than forming a crystal lattice. This is often due to the cooling rate being too fast or the chosen solvent being too nonpolar for the impurities present.

Solution Workflow:

Caption: Troubleshooting workflow for oily product formation.

Problem 2: Persistent Acidic Impurities Detected by NMR After Aqueous Wash

Causality: Incomplete removal of acidic impurities like p-toluenesulfonic acid during the aqueous wash can occur due to insufficient mixing, an inadequate amount of basic solution, or the formation of emulsions that trap impurities.

Solution Workflow:

Caption: Troubleshooting workflow for persistent acidic impurities.

Experimental Protocols

Protocol 1: General Workup Procedure to Remove Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 mL per 1 g of crude material). Gently shake the funnel, venting frequently to release any evolved CO₂.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 5 mL per 1 g of crude material) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified by recrystallization.

Protocol 2: Recrystallization of Methyl [(4-methylphenyl)sulfonyl]acetate
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of Methyl [(4-methylphenyl)sulfonyl]acetate. Below are typical starting conditions that can be optimized for your specific system.

ParameterRecommended Condition
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility)[2]
Gradient Start with a higher aqueous composition and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the aromatic ring shows strong absorbance (e.g., 220-230 nm).
Column Temperature 25-30 °C

Method Validation: For quantitative analysis, the HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10]

Logical Workflow for Purification and Analysis

Caption: General workflow for purification and analysis.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SOP: Crystallization. (n.d.). Retrieved from a university chemistry department website.
  • European Patent Office. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Product Quality Research Institute. (n.d.).
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene.
  • Snodin, D. J. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 16(11), 1707-1710.
  • Oreate AI Blog. (2026).
  • ResearchGate. (2012). How to remove tosyl acid from reaction mixture? Retrieved from [Link]

  • ResearchGate. (n.d.). Elusive Impurities—Evidence versus Hypothesis.
  • Google Patents. (1998).
  • Teasdale, A., et al. (2012). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 16(7), 1239-1253.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • Chempedia - LookChem. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemicalBook. (n.d.). METHYL 2-(4-(METHYLSULFONYL)PHENYL)
  • Google Patents. (1994).
  • YouTube. (2020).
  • Reddit. (2024). Question on purifying aryl Sulfonic acids.
  • CONICET. (2005).
  • EPFL. (n.d.).
  • YouTube. (2020). How To Recrystallize A Solid.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ChemicalBook. (n.d.). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis.
  • Newcrom. (n.d.).

Sources

improving the stereoselectivity of Julia olefination with Methyl [(4-methylphenyl)sulfonyl]acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl [(4-methylphenyl)sulfonyl]acetate (Julia-Lythgoe Olefination) Document ID: TS-JO-MSA-001 Status: Active

Executive Summary

You are employing Methyl [(4-methylphenyl)sulfonyl]acetate (also known as methyl p-tolylsulfonylacetate). Because this reagent utilizes a phenyl/tolyl sulfone rather than a heteroaromatic sulfone (like benzothiazole or tetrazole), your reaction follows the Classical Julia-Lythgoe mechanism, not the "One-Pot" Modified Julia-Kocienski pathway.

The Core Issue: Stereocontrol in the classical Julia reaction is dictated primarily by the reductive elimination step , not the initial aldol addition. While generally


-selective, the synthesis of 

-unsaturated esters using sulfonyl acetates presents unique challenges due to the acidity of the

-protons and the susceptibility of the conjugated product to over-reduction.

This guide provides a diagnostic workflow to maximize


-selectivity and yield.

Module 1: The Mechanistic Pathway & Control Points

To fix the selectivity, we must isolate the step responsible for the geometric outcome. In the Julia-Lythgoe sequence, the stereochemical information of the intermediate (


-hydroxy sulfone) is usually lost during elimination, meaning the 

ratio is determined by the stability of the radical intermediate during the reduction.
Visualization: The Reaction Coordinate

JuliaMechanism Start Sulfonyl Acetate + Aldehyde Step1 Step 1: Addition (Aldol-like) Start->Step1 Base (LDA/BuLi) Inter1 β-Hydroxy Sulfone (Mixture of Diastereomers) Step1->Inter1 Step2 Step 2: Derivatization (Ac2O or BzCl) Inter1->Step2 Inter2 β-Acyloxy Sulfone Step2->Inter2 Step3 Step 3: Reductive Elimination (Na/Hg or SmI2) Inter2->Step3 CRITICAL STEP Determines E/Z Ratio Product E-Alkene (Major) Z-Alkene (Minor) Step3->Product

Figure 1: The three-stage workflow. Note that Step 3 is the stereodetermining step.

Module 2: Troubleshooting the Addition Step

Goal: High yield of the


-hydroxy sulfone intermediate.

Although the stereochemistry of the addition (syn/anti) is theoretically irrelevant for the final alkene geometry, severe steric bulk in the intermediate can hinder the subsequent derivatization or elimination rates.

Diagnostic Q&A

Q: My yield of the intermediate alcohol is low. Is this affecting my selectivity? A: Indirectly, yes. Sulfonyl acetates are prone to retro-aldol (reversibility) because the


-proton is highly acidic (

). If the addition is reversible, you lose yield.
  • Fix: Use dianion chemistry . Treat the sulfonyl acetate with 2 equivalents of base (e.g., NaH followed by n-BuLi) to form the dianion before adding the aldehyde. This drives the equilibrium forward.

Q: Does the counter-ion matter? A: Yes.

  • Lithium (Li+): Promotes a closed transition state (Zimmerman-Traxler), often favoring anti-diastereomers.

  • Magnesium (MgBr+): Using Grignard exchange can tighten the chelation.

  • Recommendation: If your final alkene ratio is stubborn, try switching from LDA (Li+) to KHMDS (K+) in the first step. While the elimination mechanism should reset stereochemistry, "memory effects" can occur if the elimination is extremely fast or incomplete.

Module 3: Optimizing the Elimination (The Stereodetermining Step)

Goal: Maximizing thermodynamic equilibration to the E-isomer.

This is where the


 ratio is locked in. The mechanism involves the formation of a vinyl radical.[1] The 

-radical is thermodynamically more stable.
Protocol A: Sodium Amalgam (Na/Hg) - The Standard
  • Mechanism: Heterogeneous surface reaction.

  • Issue: Can lead to over-reduction (saturation of the double bond) for conjugated esters.

  • Stereocontrol Tip: Perform the reaction at -20°C to 0°C in Methanol/Ethyl Acetate (buffered with Na2HPO4). Lower temperatures sometimes favor the kinetic product, so if

    
     is observed, allow the reaction to warm to room temperature  to encourage equilibration to the 
    
    
    
    -radical.
Protocol B: Samarium Diiodide (SmI2) - The "Silver Bullet"

If Na/Hg gives poor selectivity or over-reduction, switch to SmI2.[2] This is the preferred method for sulfonyl acetates.

Why SmI2 works better:

  • Homogeneous: No surface effects.

  • Chemo-selective: Less likely to reduce the resulting conjugated ester.

  • Mechanism: Proceeds via a specific chelated intermediate that highly favors the

    
    -alkene.
    
SmI2 Optimization Table
VariableRecommendationReason
Solvent THF/MeOH (2:1)Methanol is required as a proton source to quench the intermediate anion.
Additive HMPA or DMPU (4-6 equiv)Crucial. These ligands increase the reduction potential of SmI2, accelerating the reaction and improving

-selectivity.
Temperature -78°C

RT
Start cold to control the initial electron transfer, then warm up to ensure complete elimination.
Derivatization Benzoyl (Bz) vs Acetyl (Ac)Benzoyl groups often cleave more cleanly with SmI2 than acetyl groups.

Module 4: Step-by-Step Protocol (SmI2 Variant)

Objective: Synthesis of Methyl (E)-cinnamate derivative using Methyl [(4-methylphenyl)sulfonyl]acetate.

  • Metallation: Dissolve Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 equiv) in dry THF at -78°C. Add LiHMDS (1.1 equiv). Stir for 30 mins.

  • Addition: Add the aldehyde (1.05 equiv). Stir at -78°C for 1h, then warm to 0°C.

  • Derivatization (One-pot): Add Benzoyl Chloride (1.2 equiv) and DMAP (0.1 equiv) directly to the reaction mixture. Stir for 2h.

    • Checkpoint: TLC should show conversion of the alcohol to the benzoylated sulfone.

  • Workup 1: Quench with sat. NH4Cl, extract, and concentrate. (Crude is usually stable).

  • Elimination:

    • Dissolve the crude benzoyloxy sulfone in dry THF/MeOH (2:1) .

    • Cool to -78°C.

    • Add SmI2 (0.1 M in THF, 4.0 equiv) pre-mixed with DMPU (6 equiv).

    • Observation: The deep blue color of SmI2 should persist for a few minutes before fading to yellow/clear.

    • Allow to warm to Room Temperature over 2 hours.

  • Workup 2: Quench with sat. NaHCO3. Extract with ether.

FAQ: Troubleshooting Specific Failures

Q: I am getting the saturated ester (alkane) instead of the alkene. A: This is "over-reduction." The double bond is being reduced after it forms.

  • Fix 1: Switch from Na/Hg to SmI2 .

  • Fix 2: If using Na/Hg, reduce the reaction time and lower the temperature (-20°C). Ensure you are using a phosphate buffer (Na2HPO4) to maintain pH.

Q: I am seeing a mixture of E and Z isomers (e.g., 60:40). A: The radical intermediate is not equilibrating.

  • Fix: If using SmI2, slow down the addition of the reductant or increase the reaction temperature during the final phase.

  • Advanced Fix: Switch the derivatizing group. Change from Acetic Anhydride to Benzoyl Chloride or Pivaloyl Chloride . Bulky leaving groups can enhance the steric bias toward the

    
    -transition state during elimination.
    

Q: Can I do this in one pot like the Julia-Kocienski? A: Not effectively with this specific reagent (Methyl p-tolylsulfonylacetate). The phenyl sulfone requires a reductive metal to cleave. If you want a one-pot base-mediated elimination, you must switch reagents to Methyl (benzothiazol-2-ylsulfonyl)acetate (BT-sulfone).

References

  • Julia, M.; Paris, J.-M. "Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons." Tetrahedron Letters, 1973, 14(49), 4833-4836. Link

  • Keck, G. E.; Savin, K. A.; Weglarz, M. A. "Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination."[2][3] The Journal of Organic Chemistry, 1995, 60(10), 3194-3204. Link

  • Kocienski, P. J. "Recent Synthetic Applications of the Julia-Lythgoe Olefination."[4] Phosphorus and Sulfur and the Related Elements, 1985, 24(1-2), 97-127. Link

  • Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds."[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 2002, 2563-2585.[5][6] Link

Sources

handling viscous reaction mixtures of Methyl [(4-methylphenyl)sulfonyl]acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl [(4-methylphenyl)sulfonyl]acetate (Methyl p-Tolylsulfonylacetate) Ticket ID: MTSA-VISC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your reaction mixture involving Methyl [(4-methylphenyl)sulfonyl]acetate (MTSA) has transitioned into an unworkable, viscous slurry or a "taffy-like" solid, compromising stirring and thermal transfer.

This behavior is a known rheological characteristic of sulfonyl-stabilized carbanions and their subsequent condensation products. This guide provides the causality, immediate remediation, and preventative protocols to handle these mixtures.

Module 1: Diagnostics & Rheology (The "Why")

Root Cause Analysis

The viscosity issues with MTSA typically arise during two distinct phases: Deprotonation and Concentration .

PhaseObservationPhysicochemical Cause
Deprotonation Reaction turns into a thick, white/yellow paste or gel.Carbanion Aggregation: Upon treatment with a base (e.g., NaH, NaOMe), the

-sulfonyl carbanion forms. In solvents like THF or Toluene, these lithium/sodium salts form tight, polymeric aggregates due to the chelating nature of the sulfonyl oxygens, leading to gelation.
Reaction Stirring stops; "Hot spots" form.Product Crystallization: The condensation product often has a melting point near ambient temperature (

), causing it to exist as a supercooled, highly viscous oil that traps solvent and salts.
Workup Stable emulsions; layers won't separate.Amphiphilic Nature: The sulfonyl group is polar, while the tolyl ring is lipophilic. This surfactant-like structure stabilizes oil-in-water emulsions.
Visualizing the Viscosity Pathway

The following diagram illustrates the physical state transitions that lead to failure modes.

ViscosityPathway Start Solid MTSA (Starting Material) Base Addition of Base (NaH/NaOMe) Start->Base Dissolution Gel Carbanion Gelation (Viscosity Spike) Base->Gel Deprotonation (Aggregation) Gel->Gel Stirring Failure (Thermal Runaway Risk) Reaction Reaction Progress (Alkylation/Condensation) Gel->Reaction Slow Diffusion Product Viscous Oil/Solid (Trapped Salts) Reaction->Product Workup

Figure 1: Rheological progression of MTSA reactions. Note the critical "Gelation" node where stirring typically fails.

Module 2: Reaction Engineering & Protocols

Protocol A: Breaking the "Carbanion Gel"

If your reaction has already solidified, do not simply increase the stir rate (this risks breaking the shaft or overheating the motor).

Immediate Remediation:

  • Dilution: Add anhydrous THF (or reaction solvent) to reduce concentration to <0.2 M.

  • Polar Additive (The "Silver Bullet"): Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or TMEDA (Tetramethylethylenediamine).

    • Dosage: 5-10% v/v relative to solvent.

    • Mechanism:[1][2][3] These polar aprotic co-solvents break the metal-sulfonyl coordination aggregates, restoring fluidity.

Protocol B: Optimized Setup for Scale-Up

For reactions >10g, magnetic stirring is insufficient.

Step-by-Step Setup:

  • Vessel: Use a 3-neck round bottom flask (center neck for stirring).

  • Agitation: Install an overhead mechanical stirrer with a Teflon half-moon (collapsible) impeller .

    • Why: Anchor or paddle impellers can get stuck in the "taffy." Half-moon impellers cut through viscous layers near the flask wall.

  • Solvent System:

    • Standard: THF (Tetrahydrofuran).

    • Recommended: THF:DMPU (9:1 ratio).

    • Green Alternative: 2-MeTHF (Higher boiling point, better solubility for organics).

Troubleshooting Decision Tree

Troubleshooting Issue Stirring Has Stopped CheckTemp Check Internal Temp Issue->CheckTemp HighTemp Temp Rising (Exotherm) CheckTemp->HighTemp StableTemp Temp Stable CheckTemp->StableTemp Action1 STOP Addition Add Cold Solvent HighTemp->Action1 Action2 Add Co-solvent (DMPU/HMPA) StableTemp->Action2

Figure 2: Decision logic for stalled agitation.

Module 3: Workup & Isolation (The "Sticky" Phase)

The product, Methyl [(4-methylphenyl)sulfonyl]acetate, often isolates as a viscous oil that refuses to crystallize immediately.

The "Salting Out" Extraction Method

Standard water/ether washes often result in a stable emulsion. Use this modified protocol:

  • Quench: Pour reaction mixture into saturated NH₄Cl (cold).

  • Phase Break: Do NOT use pure water. Use Brine (Sat. NaCl) immediately.

    • Tip: If an emulsion forms, add a small amount of Methanol (5% v/v) to the aqueous layer to break surface tension.

  • Extraction Solvent: Switch from Diethyl Ether to Ethyl Acetate/Toluene (1:1) . Toluene helps solubilize the tolyl ring and prevents "oiling out."

  • Drying: Use MgSO₄ (Magnesium Sulfate).

    • Why: MgSO₄ is a finer powder than Na₂SO₄ and acts as a physical filter aid for any remaining gummy polymers.

Crystallization of the Viscous Oil

If the product remains an oil:

  • Dissolve in minimum hot Isopropanol (IPA) .

  • Add Hexanes dropwise until cloudy.

  • Seed with a crystal (if available) or scratch the glass.

  • Store at -20°C overnight.

    • Note: Purity is critical. Even 2% impurity can keep this compound as an oil.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of THF to prevent viscosity? A: Yes, DMF prevents aggregation due to its high polarity. However, removing DMF requires aqueous washes that can lead to product loss due to hydrolysis of the ester or difficult emulsions. If you use DMF, evaporate it using a high-vacuum rotary evaporator (< 2 mbar) rather than washing it out.

Q: My reaction turned black/dark brown. Is it ruined? A: Not necessarily. Sulfones are prone to trace oxidation or polymerization of minor impurities which act as dyes. Proceed with workup. If the NMR shows the characteristic methyl singlet (~2.4 ppm) and methoxy singlet (~3.7 ppm), your product is intact.

Q: Is HMPA necessary? It is highly toxic. A: No. While older literature (Trost et al.) cites HMPA, DMPU is a non-carcinogenic equivalent that works effectively for breaking sulfonyl carbanion aggregates [1].

References

  • DMPU as a Substitute for HMPA: Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPA by DMPU in organic synthesis. Helvetica Chimica Acta.

  • Sulfone Carbanion Chemistry: Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan.

  • Physical Properties (Methyl p-toluenesulfonate derivatives): PubChem Compound Summary for Methyl p-toluenesulfonate (Structural Analog).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl [(4-methylphenyl)sulfonyl]acetate before handling. Sulfones can be biologically active; handle with appropriate PPE.

Sources

solvent effects on the reactivity of Methyl [(4-methylphenyl)sulfonyl]acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl [(4-methylphenyl)sulfonyl]acetate, a versatile reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its reactivity, with a specific focus on the critical influence of solvent choice. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with Methyl [(4-methylphenyl)sulfonyl]acetate is extremely slow or not working at all. What is the most likely cause related to my solvent?

A1: The most common reason for failed or sluggish alkylation is the use of an inappropriate solvent. The key to this reagent's reactivity is the generation of a nucleophilic carbanion at the α-carbon. The choice of solvent directly impacts the stability and nucleophilicity of this intermediate.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents possess acidic protons that can form a hydrogen-bonding cage around the negatively charged carbanion. This solvation shell over-stabilizes the nucleophile, drastically reducing its reactivity and slowing down or even halting the desired SN2 reaction.[1]

  • Apolar Solvents (e.g., Toluene, Hexane): In these solvents, the ionic base (like sodium hydride or potassium carbonate) and the resulting carbanion salt have very poor solubility, preventing the reaction from proceeding efficiently.

Solution: The reaction requires a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the cation (e.g., Na⁺) of the base but do not strongly interact with the carbanion, leaving it "naked" and highly nucleophilic.[1][2] This significantly accelerates the rate of SN2 alkylation.[2][3]

Q2: I'm observing significant amounts of a dialkylated byproduct. How can solvent choice help minimize this?

A2: The formation of dialkylated products is a common issue when the monoalkylated product is still sufficiently acidic to be deprotonated and react a second time.[4] While this is often controlled by stoichiometry, solvent plays a subtle but important role.

In highly polar aprotic solvents like DMF or DMSO, the enhanced reactivity of the enolate can sometimes lead to faster dialkylation. Conversely, using a less polar solvent like Tetrahydrofuran (THF) can sometimes temper the reactivity just enough to favor mono-alkylation, though often at the cost of a longer reaction time. In some specific cases, using a protic solvent like ethanol can suppress dialkylation because it is acidic enough to protonate the mono-alkylated product's anion, preventing a second reaction, but this often comes with a significant reduction in the primary reaction rate.[4]

Q3: For a Knoevenagel condensation, my yields are poor in methanol, but literature often reports using alcohols. What's the issue?

A3: While some Knoevenagel condensations work in alcohols, polar aprotic solvents are often superior.[5] When a protic polar solvent like methanol is used, it can slow down the initial deprotonation step.[5] Furthermore, it can participate in side reactions or unfavorably shift equilibria. Studies have shown that for Knoevenagel condensations, polar aprotic solvents like DMF can lead to higher conversion and selectivity in shorter reaction times compared to both protic polar solvents (methanol) and nonpolar solvents (toluene).[5] For specific applications, such as those involving malonic acid where decarboxylation is desired, pyridine is often used as the solvent and catalyst (the Doebner modification).[6]

Troubleshooting Guides

Problem 1: Low or No Yield in C-Alkylation Reactions

Your TLC plate shows only starting material after several hours, despite using a base and an alkylating agent.

Logical Workflow for Troubleshooting:

G start Low/No Yield in Alkylation check_solvent Step 1: Verify Solvent Type start->check_solvent solvent_type Is the solvent Polar Aprotic? (DMF, DMSO, MeCN, THF) check_solvent->solvent_type protic_issue Diagnosis: Protic Solvent Interference. Carbanion is over-stabilized by H-bonding. solvent_type->protic_issue No aprotic_path Step 2: Check Solvent Purity solvent_type->aprotic_path Yes protic_solution Action: Switch to dry DMF or DMSO. Re-run experiment. protic_issue->protic_solution success Yield Improved protic_solution->success check_water Is the solvent anhydrous? aprotic_path->check_water water_issue Diagnosis: Trace water is quenching the base and/or the carbanion. check_water->water_issue No base_solubility Step 3: Assess Base & Reagent Solubility check_water->base_solubility Yes water_solution Action: Use freshly distilled solvent or solvent from a sure-seal bottle. water_issue->water_solution water_solution->success solubility_issue Diagnosis: Insufficient polarity for the base. Reaction is heterogeneous and slow. base_solubility->solubility_issue No base_solubility->success Yes solubility_check Are the base (e.g., K2CO3) and starting material fully dissolved/suspended? solubility_solution Action: Switch to a more polar solvent (e.g., THF -> DMF) or add a phase-transfer catalyst. solubility_issue->solubility_solution solubility_solution->success

Caption: Troubleshooting workflow for low-yield alkylation reactions.

In-Depth Analysis:

  • Causality: The reaction proceeds via an SN2 mechanism. The rate of this reaction is highly dependent on the energy of the nucleophile (the carbanion). Polar aprotic solvents raise the ground state energy of the nucleophile by poorly solvating it, which in turn lowers the activation energy of the reaction, leading to a significant rate increase.[3]

  • Trustworthiness: Before changing multiple parameters, always address the solvent first as it is the most common and impactful variable. Ensure your solvent is anhydrous. Small amounts of water can hydrolyze the ester or neutralize the carbanion, killing the reaction.[7]

Problem 2: Product Decomposition or Ester Hydrolysis

You've formed the desired product (confirmed by TLC/LCMS), but upon workup or purification, you isolate the corresponding carboxylic acid, [(4-methylphenyl)sulfonyl]acetic acid.

Root Cause Analysis: This indicates hydrolysis of the methyl ester. This is particularly problematic under basic conditions, especially if water is present.[8]

  • Solvent Contribution: While not the direct cause, your choice of a water-miscible solvent (like DMF, DMSO, MeCN) can exacerbate the problem during aqueous workup. If the base is not fully quenched before adding water, localized high pH can rapidly saponify the ester.

  • Temperature Effect: Running the reaction at elevated temperatures for prolonged periods can also promote ester hydrolysis, especially if the reaction medium is not strictly anhydrous.

Preventative Protocol:

  • Cool the Reaction: Before workup, cool the reaction mixture in an ice bath.

  • Quench Carefully: Slowly add a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) to neutralize the base before exposing the mixture to large amounts of water for extraction.

  • Minimize Contact Time: Perform the aqueous extraction efficiently to minimize the time your product is in a biphasic system where hydrolysis can occur at the interface.

  • Consider the Base: If hydrolysis is persistent, consider using a non-nucleophilic base that is easier to remove or quench, though this may require re-optimization.

Problem 3: Difficulty Removing High-Boiling Point Solvents (DMF/DMSO)

Your product is isolated, but it's contaminated with DMF (b.p. 153 °C) or DMSO (b.p. 189 °C), which are difficult to remove on a standard rotovap.

Field-Proven Workup Strategies: These solvents are very polar and water-miscible. The most effective removal method leverages this property.

  • Dilute and Wash: This is the most common and effective method. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether). Wash this organic layer multiple times with water or brine. A general rule of thumb is to use 5 volumes of water for every 1 volume of DMF/DMSO, repeated for at least 3-5 washes.[9][10]

  • Aqueous LiCl Wash: For stubborn emulsions or to improve efficiency, washing with a 5% aqueous LiCl solution can help break up the polar solvent's association with the organic layer.[9]

  • Freeze-Drying (Lyophilization): If your product is non-volatile and stable, you can dilute the reaction mixture with water, freeze the solution, and lyophilize it to remove both water and the polar solvent.[11] This is particularly useful for very polar products that are difficult to extract.

Experimental Protocols & Data

Protocol: Optimized C-Alkylation of Methyl [(4-methylphenyl)sulfonyl]acetate

This protocol details a standard alkylation using benzyl bromide as the electrophile, highlighting the critical role of the solvent.

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents), finely powdered, to the DMF.

  • Reagent Addition: Add Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 equivalent) to the stirring suspension.

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium enolate.

  • Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup: Cool the reaction to 0 °C. Quench by slowly adding 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Data: Solvent Effects on Reaction Time and Yield

The following table summarizes typical outcomes for the alkylation protocol above when only the solvent is varied.

SolventDielectric Constant (ε)Typical Reaction TimeTypical YieldKey Observation
DMF 36.74-6 hours>90%Ideal choice. Homogeneous reaction, fast rate.
DMSO 47.23-5 hours>90%Slightly faster than DMF, but more difficult to remove.
Acetonitrile 37.58-12 hours70-85%Good alternative, but K₂CO₃ has lower solubility.
THF 7.624-48 hours40-60%Much slower due to lower polarity and poor base solubility.
Ethanol 24.6>48 hours<10%Reaction stalls due to protonation/solvation of the carbanion.
Toluene 2.4>48 hours<5%No reaction due to insolubility of ionic reagents.

Data are representative and may vary based on specific substrates and conditions.

Mechanistic Visualization

The choice between a polar aprotic and a polar protic solvent fundamentally alters the state of the key carbanion intermediate.

G cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., EtOH) DMSO_Na Na+ Carbanion_A [R-CH⁻-Ts] Reactive\n'Naked' Anion Reactive 'Naked' Anion Carbanion_A->Reactive\n'Naked' Anion DMSO1 δ⁻O=S(Me)₂δ⁺ DMSO1->DMSO_Na DMSO2 δ⁻O=S(Me)₂δ⁺ DMSO2->DMSO_Na Carbanion_P [R-CH⁻-Ts] Stabilized\n'Caged' Anion Stabilized 'Caged' Anion Carbanion_P->Stabilized\n'Caged' Anion EtOH1 H-OEt EtOH1->Carbanion_P EtOH2 H-OEt EtOH2->Carbanion_P EtOH3 H-OEt EtOH3->Carbanion_P

Caption: Contrasting solvation of the carbanion intermediate.

References

  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Workup: DMF or DMSO. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Why do Sn2 reactions need polar solvents? (2016, November 27). Reddit. Retrieved February 7, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Teager, D. S., & Slocum, S. A. (2010). A Kinetic and Mechanistic Study of Sulfonate Ester Formation and Solvolysis. Organic Process Research & Development, 14(4), 1003-1009. Retrieved February 7, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 7, 2026, from [Link]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved February 7, 2026, from [Link]

  • Novel way to remove DMSO and DMF. (2019, February 21). BioChromato. Retrieved February 7, 2026, from [Link]

  • Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). (2024, April 11). YouTube. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl [(4-methylphenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types involving Methyl [(4-methylphenyl)sulfonyl]acetate, and what are the initial considerations for catalyst selection?

A1: Methyl [(4-methylphenyl)sulfonyl]acetate is a versatile reagent. The primary reaction types include:

  • Enolate Formation and Subsequent Alkylation/Acylation: The acidic α-protons are readily removed by a base to form an enolate, which can then react with various electrophiles. Catalyst choice here is often a stoichiometric base, but phase-transfer catalysts can be employed.

  • Hydrolysis of the Ester: This is a fundamental reaction, typically catalyzed by an acid or a base.

  • Reduction of the Ester: Conversion of the ester to an alcohol can be achieved with reducing agents, where the catalyst's role is often implicit in the reagent (e.g., hydride sources).

  • Cross-Coupling Reactions: While less common for this specific molecule, derivatization of the aromatic ring could enable cross-coupling reactions, which would require transition metal catalysts.

Initial catalyst selection should be guided by the desired transformation. For reactions at the α-carbon, the choice of base and its stoichiometry is critical. For transformations of the ester group, the pH of the reaction medium (acidic or basic catalysis) is the primary consideration.

Troubleshooting Guide

Issue 1: Low Yield in Alkylation Reactions

Q: I am experiencing low yields in the alkylation of Methyl [(4-methylphenyl)sulfonyl]acetate with an alkyl halide. What are the likely causes and how can I improve the yield?

A: Low yields in this context often stem from a few key areas: incomplete deprotonation, side reactions, or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Evaluate the Base: The pKa of the α-protons in Methyl [(4-methylphenyl)sulfonyl]acetate is significantly lowered by the adjacent sulfonyl and ester groups, but a sufficiently strong base is still required for complete enolate formation.

    • Weak Base: If you are using a weak base like a carbonate, deprotonation may be incomplete. Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).

    • Base Solubility: Ensure your base is soluble in the reaction solvent. If using NaH, for instance, an aprotic polar solvent like THF or DMF is recommended.

  • Optimize the Solvent: The solvent plays a crucial role in stabilizing the enolate and influencing the reaction rate.

    • Aprotic Polar Solvents: Solvents like THF, DMF, and DMSO are generally preferred as they can solvate the cation of the base without protonating the enolate.

  • Control Reaction Temperature:

    • Initial Deprotonation: This step is often performed at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

    • Alkylation: The addition of the alkyl halide may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature profile.

  • Consider Side Reactions:

    • Self-Condensation: If the enolate reacts with the starting material, self-condensation can occur. This is more likely if the alkyl halide is not added promptly after enolate formation.

    • Dialkylation: The product can also be deprotonated and react with another equivalent of the alkyl halide. Using a slight excess of the starting material or carefully controlling the stoichiometry can mitigate this.

Workflow for Optimizing Alkylation:

Catalyst_Removal cluster_homogeneous Homogeneous Catalyst (e.g., H2SO4) cluster_heterogeneous Heterogeneous Catalyst (e.g., Silica H2SO4) a1 Reaction Complete a2 Neutralize with Base (e.g., NaHCO3) a1->a2 a3 Aqueous Extraction a2->a3 a4 Product in Organic Phase a3->a4 b1 Reaction Complete b2 Filtration b1->b2 b3 Product in Filtrate b2->b3

Technical Support Center: Monitoring Methyl [(4-methylphenyl)sulfonyl]acetate Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Methyl [(4-methylphenyl)sulfonyl]acetate. This document is designed to offer practical, field-tested advice, moving beyond procedural steps to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly informative technique for real-time reaction monitoring.[1][2] For the synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate, which often involves the oxidation of a corresponding sulfide or the esterification of a sulfonylacetic acid, TLC allows for the direct visualization of the consumption of starting materials and the formation of the desired product. Its simplicity enables chemists to make quick decisions regarding reaction times, reagent additions, and the initiation of work-up procedures.[3]

Q2: What is a standard TLC setup for monitoring this type of reaction?

A2: A typical setup involves spotting three lanes on a silica gel TLC plate: the starting material (reactant), a co-spot of the starting material and the reaction mixture, and the reaction mixture itself.[4] This "co-spot" lane is crucial for distinguishing between the reactant and product, especially when their retention factors (Rf) are very similar.[4] An elongated spot in the co-spot lane can indicate the presence of two distinct compounds.

Q3: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A3: The selection of an appropriate eluent is critical for achieving good separation. A good starting point for sulfonyl compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] The polarity of the solvent system should be adjusted so that the Rf value of the product is approximately 0.3-0.5.

Compound Polarity Suggested Starting Solvent System Rationale
Non-polar5% Ethyl Acetate in HexaneProvides minimal elution for more polar compounds.
Moderately Polar10-50% Ethyl Acetate in HexaneA versatile range for many organic compounds.[5]
Polar100% Ethyl Acetate or 5% Methanol in DichloromethaneEffectively elutes more polar molecules like sulfones.[5]

For particularly polar sulfonyl compounds, more complex solvent systems might be necessary.[5][6]

Q4: How can I visualize the spots on the TLC plate if my compounds are not UV-active?

A4: While Methyl [(4-methylphenyl)sulfonyl]acetate contains an aromatic ring and should be visible under UV light (254 nm), some starting materials or byproducts may not be.[7][8] In such cases, or for confirmation, various chemical stains can be used.[7][9]

Stain Effective For Procedure Expected Result
Potassium Permanganate (KMnO4)Compounds that can be oxidized (e.g., sulfides, alcohols, alkenes)Dip the plate in the stain and gently heat with a heat gun.[9][10]Yellow spots on a purple background.
p-AnisaldehydeMany functional groups, including aldehydes, ketones, and alcoholsDip the plate, dry, and heat.[7][11]Colored spots (yellow, green, blue, brown).[11]
Ceric Ammonium Molybdate (CAM)General stain, particularly good for hydroxyl groups.[11]Dip, dry, and heat.Blue spots on a light background.
Iodine (I2)General, non-destructive stain, good for many organic compounds.[11]Place the plate in a chamber with iodine crystals.Brown spots. The stain will fade over time.[11]

Q5: What do different Rf values tell me about my reaction components?

A5: The Retention factor (Rf) is a measure of how far a compound travels up the TLC plate. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the silica gel and have lower Rf values. Sulfones are generally more polar than their corresponding sulfides.[12] Therefore, you should expect the product, Methyl [(4-methylphenyl)sulfonyl]acetate, to have a lower Rf value than the starting sulfide, if that is your reactant.

Troubleshooting Guide

This section addresses common issues encountered when using TLC to monitor reactions involving Methyl [(4-methylphenyl)sulfonyl]acetate.

Problem 1: My spots are streaking.

  • Possible Cause: The sample is too concentrated (overloaded).[13][14]

    • Solution: Dilute the sample of the reaction mixture before spotting it on the TLC plate.

  • Possible Cause: The compound is highly polar and is interacting strongly with the silica gel.[13]

    • Solution: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve spot shape.[14] For acidic compounds, a drop of acetic acid can help, while for basic compounds, a drop of ammonia may be beneficial.[13]

  • Possible Cause: The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[15]

    • Solution: After spotting the TLC plate, place it under high vacuum for a few minutes to remove the residual solvent before developing the plate.[15] Alternatively, perform a mini-aqueous workup on a small aliquot of the reaction mixture and then spot the organic layer.[6]

Problem 2: I don't see any spots on my TLC plate.

  • Possible Cause: The concentration of the compounds in the reaction mixture is too low to be detected.[16]

    • Solution: Try spotting the same location on the plate multiple times, allowing the solvent to dry between applications.[16]

  • Possible Cause: The compounds are not UV-active, and you are only using a UV lamp for visualization.

    • Solution: Use a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[7]

  • Possible Cause: The solvent level in the developing chamber is too high and is above the origin line where the samples were spotted.[16]

    • Solution: Ensure the solvent level is below the origin line to allow the mobile phase to carry the compounds up the plate.

Problem 3: The reactant and product spots have very similar Rf values and are difficult to resolve.

  • Possible Cause: The chosen eluent system is not optimal for separating the compounds.

    • Solution: Experiment with different solvent systems.[17] Try changing the ratio of your current solvents or introducing a solvent with different polarity or properties (e.g., switching from ethyl acetate to diethyl ether).

  • Possible Cause: The spots are too large, causing them to merge.[10]

    • Solution: Use a fine capillary to spot the plate, ensuring the initial spots are small (1-2 mm in diameter).[10]

Problem 4: The TLC plate looks different after the reaction work-up.

  • Possible Cause: The product may be unstable to the acidic or basic conditions of the work-up.[15]

    • Solution: Before quenching the entire reaction, take a small aliquot and test its stability to the planned work-up conditions on a small scale.[15]

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate

  • Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a TLC plate.

  • Spotting: Using separate capillary tubes, spot the starting material, a co-spot, and the reaction mixture on the origin line, keeping the spots small and distinct.[1]

  • Developing the Plate: Place a small amount of the chosen eluent in a developing chamber with a lid and a piece of filter paper to saturate the chamber with solvent vapor. Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Close the chamber and allow the solvent to run up the plate.

  • Monitoring: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[7] If necessary, use a chemical stain for further visualization.[9]

Protocol 2: Preparation of a Potassium Permanganate Stain

  • Dissolve 1.5 g of potassium permanganate (KMnO4) and 10 g of potassium carbonate (K2CO3) in 200 mL of water.[18]

  • Add 1.25 mL of 10% sodium hydroxide (NaOH) solution.[18]

  • Store the stain in a sealed container.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Draw Origin Line prep2 Spot Samples (Reactant, Co-spot, Reaction Mix) prep1->prep2 dev1 Place Plate in Saturated Chamber prep2->dev1 dev2 Elute with Solvent dev1->dev2 dev3 Mark Solvent Front dev2->dev3 vis1 Dry Plate dev3->vis1 vis2 View under UV Light vis1->vis2 vis3 Apply Chemical Stain (if needed) vis2->vis3 vis4 Calculate Rf Values vis3->vis4

Caption: Workflow for monitoring a reaction by TLC.

Reaction_Monitoring start Starting Material High Rf reaction Reaction Mixture Spots for SM, Product, and Intermediates start->reaction Consumption product Methyl [(4-methylphenyl)sulfonyl]acetate Low Rf reaction->product Formation

Caption: Expected TLC progression for the synthesis.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography, 22(2), 323–329. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Lipophilicity Constants of Sulfonamide Substituents. Retrieved from [Link]

  • MDPI. (2025, November 13). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Retrieved from [Link]

  • ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Retrieved from [Link]

  • ACS Publications. (2026, February 5). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)sulfonyl acetate. Retrieved from [Link]

  • ACS Publications. (2026, February 2). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

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  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Retrieved from [Link]

  • ACS Publications. (2026, January 28). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Retrieved from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]

  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • Google Patents. (2013, January 30). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

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Validation & Comparative

A Researcher's Guide to Olefination: Evaluating Alternatives to Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction, pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials. Among the myriad of olefination strategies, those derived from the Julia reaction have proven exceptionally robust. Methyl [(4-methylphenyl)sulfonyl]acetate serves as a key reagent in one of its most refined variants, the Julia-Kocienski olefination, prized for its high E-selectivity and operational simplicity.

However, the pursuit of optimal synthetic routes necessitates a broad toolkit. Factors such as substrate scope, desired stereochemistry (E vs. Z), functional group tolerance, and ease of purification demand a nuanced understanding of the available alternatives. This guide offers an in-depth comparison of the primary alternatives to sulfonyl-based olefination reagents, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights required to make informed strategic decisions in their synthetic endeavors.

Chapter 1: The Benchmark: Understanding the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia-Lythgoe olefination. It utilizes a heteroaromatic sulfone, such as those derived from Methyl [(4-methylphenyl)sulfonyl]acetate, which reacts with a carbonyl compound (an aldehyde or ketone) to form an alkene.[1][2] The reaction proceeds under mild conditions and is renowned for its high functional group tolerance and strong preference for forming the thermodynamically more stable (E)-alkene.[1][2]

The reaction is initiated by the deprotonation of the sulfone to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone, forming a β-alkoxysulfone intermediate. This intermediate undergoes a Smiles rearrangement followed by an elimination sequence to yield the final alkene product. The stereochemical outcome is largely determined during the initial addition step.[2]

Advantages:

  • High (E)-Selectivity: The reaction reliably produces the trans-isomer, which is often the desired product in complex syntheses.[1][2]

  • Mild Reaction Conditions: This allows for a broad substrate scope and tolerance of various functional groups.[1][2]

  • Convergent Strategy: It allows for the coupling of two complex fragments late in a synthetic sequence.

Limitations:

  • Limited (Z)-Selectivity: Achieving high yields of the cis-isomer is challenging with standard Julia-Kocienski protocols.

  • Byproduct Removal: While improved from the original Julia reaction, removal of sulfone byproducts can sometimes be difficult.

Julia_Kocienski reagent Methyl [(4-methylphenyl)sulfonyl]acetate (or other heteroaryl sulfone) carbanion Sulfonyl Carbanion reagent->carbanion Deprotonation base Base (e.g., KHMDS) base->carbanion intermediate β-Alkoxysulfone Intermediate carbanion->intermediate Addition carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->intermediate alkene (E)-Alkene intermediate->alkene Smiles Rearrangement & Elimination byproduct Sulfinate Salt + SO2 intermediate->byproduct

Caption: Mechanism of the Julia-Kocienski Olefination.

Chapter 2: The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is one of the most widely used methods for creating carbon-carbon double bonds with excellent stereocontrol.[3] It is a modification of the Wittig reaction and employs phosphonate carbanions, which are more nucleophilic and generally less basic than the corresponding phosphonium ylides used in the Wittig reaction.[3] This enhanced nucleophilicity allows for reactions with a wider range of aldehydes and ketones, including sterically hindered ones.

A key advantage of the HWE reaction is the straightforward removal of the phosphate byproduct, which is typically water-soluble, simplifying product purification.[4] The stereochemical outcome of the HWE reaction is highly tunable. Standard conditions typically favor the formation of (E)-alkenes due to thermodynamic control in the elimination of the oxaphosphetane intermediate.[5][6] However, modifications have been developed to strongly favor the formation of (Z)-alkenes.

The Still-Gennari Modification for (Z)-Olefins: In 1983, Still and Gennari reported a significant modification that allows for high Z-selectivity.[3] This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether.[3][7] These conditions accelerate the rate of elimination from the initial kinetic adduct, preventing equilibration to the more stable trans-intermediate.[8]

HWE_Reaction cluster_e Standard HWE (E-selective) cluster_z Still-Gennari HWE (Z-selective) phosphonate_e Trialkyl phosphonoacetate carbanion_e Phosphonate Carbanion phosphonate_e->carbanion_e Deprotonation base_e Base (e.g., NaH) base_e->carbanion_e intermediate_e Oxaphosphetane Intermediate (Thermodynamic) carbanion_e->intermediate_e Addition carbonyl_e Aldehyde/ Ketone carbonyl_e->intermediate_e alkene_e (E)-Alkene intermediate_e->alkene_e Elimination phosphonate_z Bis(trifluoroethyl) phosphonoacetate carbanion_z Phosphonate Carbanion phosphonate_z->carbanion_z Deprotonation base_z KHMDS + 18-Crown-6 base_z->carbanion_z intermediate_z Oxaphosphetane Intermediate (Kinetic) carbanion_z->intermediate_z Addition carbonyl_z Aldehyde/ Ketone carbonyl_z->intermediate_z alkene_z (Z)-Alkene intermediate_z->alkene_z Rapid Elimination

Caption: Comparison of E-selective and Z-selective HWE pathways.

Comparative Performance Data
ReactionReagentCarbonyl SubstrateConditionsYieldE/Z RatioReference
Julia-Kocienski 1-phenyl-1H-tetrazol-5-yl sulfone derivativeBenzaldehydeKHMDS, THF, -78 °C to rt85%>95:5[1]
Standard HWE Triethyl phosphonoacetateBenzaldehydeNaH, THF, rt90%90:10
Still-Gennari HWE Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6, THF, -78 °C88%5:95[7]
Experimental Protocol: Still-Gennari (Z)-Selective Olefination

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 mmol, 0.5 M in toluene)

  • 18-Crown-6 (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the bis(2,2,2-trifluoroethyl) phosphonoacetate to the cooled solution.

  • Slowly add the KHMDS solution dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.[5]

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.[5]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Chapter 3: The Wittig Reaction: A Classic and Versatile Choice

Discovered by Georg Wittig in 1954, the Wittig reaction was a groundbreaking development in organic synthesis and remains a cornerstone of olefination chemistry.[3] The reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (also known as a Wittig reagent) to generate an alkene and triphenylphosphine oxide.[9]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used:

  • Unstabilized Ylides: (R group on the ylide is alkyl or H) These are highly reactive and typically react under kinetic control to form (Z)-alkenes with high selectivity. The reaction proceeds through an early, sterically-driven transition state.

  • Stabilized Ylides: (R group is an electron-withdrawing group like an ester or ketone) These are less reactive and often react under thermodynamic control, leading to the formation of (E)-alkenes. The reaction is often reversible, allowing for equilibration to the more stable trans-product.

Comparison with Julia-Kocienski Olefination: A primary advantage of the Wittig reaction is its ability to generate (Z)-alkenes with high fidelity using unstabilized ylides, a feat that is difficult for the standard Julia-Kocienski reaction. However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely from the reaction mixture, especially on a large scale. The Julia-Kocienski reaction, with its more easily removable sulfone byproducts, often holds an advantage in terms of purification.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination phosphonium Triphenylphosphonium Salt ylide Phosphonium Ylide phosphonium->ylide base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde/Ketone carbonyl->oxaphosphetane alkene Alkene oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: General workflow of the Wittig Reaction.

Experimental Protocol: (Z)-Selective Wittig Olefination

Materials:

  • (Butyl)triphenylphosphonium bromide (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 2.5 M in hexanes)

  • Aldehyde (1.0 mmol)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often less mobile on silica gel.

Chapter 4: The Peterson Olefination: A Silicon-Based Approach

The Peterson olefination utilizes α-silyl carbanions as nucleophiles to react with aldehydes and ketones.[10] A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated.[10] The subsequent elimination of this intermediate to form the alkene can be controlled to be either syn- or anti-elimination by the choice of acidic or basic conditions, providing excellent stereochemical control.[10][11]

  • Basic Conditions: Treatment of the β-hydroxysilane with a base (e.g., potassium hydride, KH) results in a concerted syn-elimination to form one geometric isomer of the alkene.[10]

  • Acidic Conditions: Treatment with an acid (e.g., sulfuric acid or a Lewis acid) results in protonation of the hydroxyl group, followed by an E2-like anti-elimination to form the opposite alkene isomer.[10]

This ability to isolate the intermediate and then direct the elimination towards either the (E) or (Z) product from the same intermediate is a unique and powerful advantage of the Peterson olefination.[12][13] The primary byproduct is a siloxane, which is generally volatile and easily removed.

Comparison with Julia-Kocienski Olefination: The Peterson olefination offers a level of stereochemical control that is difficult to achieve with the Julia-Kocienski reaction. While the Julia-Kocienski is strongly biased towards (E)-alkenes, the Peterson reaction can be directed to either isomer by simply changing the workup conditions from basic to acidic.[10] This makes it a highly versatile alternative when both isomers of a target molecule are required.

Comparative Performance Data
ReactionReagentCarbonyl SubstrateConditions (Elimination)YieldE/Z RatioReference
Peterson (Base) (Trimethylsilyl)methyllithiumCyclohexanone1. Add reagent at -78°C2. Isolate intermediate3. KH, THF92%(Exocyclic alkene)[13]
Peterson (Acid) (Trimethylsilyl)methyllithiumCyclohexanone1. Add reagent at -78°C2. Isolate intermediate3. H2SO4, THF89%(Exocyclic alkene)[13]
Julia-Kocienski Phenyltetrazolyl sulfoneCyclohexanoneKHMDS, THF80%(Exocyclic alkene)[1]

Chapter 5: Summary and Future Outlook

The choice of an olefination strategy is a critical decision in the design of a synthetic route. While Methyl [(4-methylphenyl)sulfonyl]acetate and the Julia-Kocienski olefination provide a reliable and highly (E)-selective method, a comprehensive understanding of the alternatives is essential for versatile and efficient synthesis.

MethodPrimary Reagent TypeTypical SelectivityKey Advantage(s)Key Disadvantage(s)
Julia-Kocienski Heteroaryl SulfoneHigh (E)-selectivityMild conditions, high functional group toleranceDifficult to obtain (Z)-alkenes
Horner-Wadsworth-Emmons Phosphonate Ester(E)-selective (standard); (Z)-selective (Still-Gennari)Tunable stereochemistry, water-soluble byproductStill-Gennari requires specific reagents and conditions
Wittig Phosphonium Salt(Z)-selective (unstabilized); (E)-selective (stabilized)Excellent for (Z)-alkenes, broad substrate scopeTriphenylphosphine oxide byproduct can be difficult to remove
Peterson α-Silyl CarbanionControllable (E) or (Z)Stereochemistry determined by acidic vs. basic workupRequires isolation of intermediate for full control

Expert Recommendations:

  • For reliable synthesis of (E)-alkenes , particularly in complex molecules with sensitive functional groups, the Julia-Kocienski olefination remains a premier choice.

  • When high (Z)-selectivity is the primary goal, the Still-Gennari modification of the HWE reaction or the use of unstabilized Wittig ylides are the preferred methods.

  • For maximum versatility, or when both alkene isomers are desired from a common intermediate, the Peterson olefination offers unparalleled control through its switchable elimination pathways.

The field of olefination chemistry continues to evolve, with new catalysts and reagents being developed to address the limitations of current methods. Future innovations will likely focus on improving the atom economy, reducing waste, and developing catalytic, enantioselective variants of these powerful transformations.

References

  • Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7172. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 64(19), 6815-6821. [Link]

  • L.S. College, Muzaffarpur. (2021). Peterson olefination. [Link]

  • Professor Dave Explains. (2022). Peterson Olefination [Video]. YouTube. [Link]

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A Senior Application Scientist's Guide to Julia-Kocienski Reagents: A Comparative Analysis Featuring Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. Among the arsenal of olefination methodologies, the Julia-Kocienski olefination stands out for its reliability, mild conditions, and broad functional group tolerance.[1] This guide provides an in-depth comparison of common Julia-Kocienski reagents, with a special focus on the potential utility of Methyl [(4-methylphenyl)sulfonyl]acetate as a valuable, yet perhaps underutilized, tool in the synthetic chemist's toolbox.

The Evolution from a Two-Step Protocol to a One-Pot Transformation

The classical Julia-Lythgoe olefination, first reported in 1973, involves the reaction of a phenyl sulfone with a carbonyl compound, followed by functionalization of the resulting alcohol and a reductive elimination step, often employing sodium amalgam or samarium(II) iodide.[2][3] While effective, this multi-step process has its drawbacks, including the use of toxic reagents and the need for intermediate purification.[4]

The quest for a more streamlined approach led to the development of the modified Julia, or Julia-Kocienski, olefination. This one-pot procedure utilizes heteroaryl sulfones, which, upon reaction with a carbonyl compound, undergo a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to directly afford the alkene.[1][5] This modification significantly enhances the practicality and scalability of the reaction.[6]

The Heart of the Matter: The Sulfone Reagent

The choice of the sulfone reagent is paramount in a Julia-Kocienski olefination, as it dictates the reaction's stereochemical outcome, reaction conditions, and substrate scope. The key to the one-pot reaction lies in the use of an electron-deficient aryl or heteroaryl group attached to the sulfone, which facilitates the crucial Smiles rearrangement.[1]

Below is a comparative overview of some of the most widely used Julia-Kocienski reagents.

A Data-Driven Comparison of Common Julia-Kocienski Reagents

The following table summarizes the performance of several popular Julia-Kocienski reagents based on experimental data from the literature. This allows for a side-by-side comparison of their typical yields and stereoselectivities.

Reagent ClassSpecific ExampleTypical Aldehyde SubstrateBase/SolventYield (%)E:Z RatioReference
PT-Sulfones 1-phenyl-1H-tetrazol-5-yl (PT) sulfoneNon-conjugated aldehydesKHMDS/DME71-95High E-selectivity[2][4]
BT-Sulfones Benzothiazol-2-yl (BT) sulfoneAromatic and aliphatic aldehydesLiHMDS/THF60-85Good E-selectivity[3]
Pyridyl-Sulfones Pyridin-2-yl (PYR) sulfoneAromatic and aliphatic aldehydesKHMDS/THF65-90High Z-selectivity[6]
BTFP-Sulfones 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfoneAromatic aldehydesKOH/DMF80-95High E-selectivity[3]
Sulfonylacetates Ethyl (benzothiazol-2-ylsulfonyl)acetateAromatic and aliphatic aldehydesKHMDS/THF70-92Good E-selectivity[7]

In Focus: Methyl [(4-methylphenyl)sulfonyl]acetate (Methyl Tosylacetate)

While not as extensively documented in the context of one-pot Julia-Kocienski olefinations as its heteroaryl counterparts, Methyl [(4-methylphenyl)sulfonyl]acetate presents an intriguing option for the synthesis of α,β-unsaturated esters. The tosyl group is a classical aryl sulfone moiety, and the acetate portion provides a handle for further synthetic transformations.

Based on the principles of the Julia olefination, we can infer the following characteristics for Methyl [(4-methylphenyl)sulfonyl]acetate:

  • Reactivity Profile: The electron-withdrawing nature of the adjacent ester carbonyl group will enhance the acidity of the α-protons, facilitating deprotonation with standard bases like alkali metal hexamethyldisilazides or alkoxides.

  • Mechanistic Pathway: The tosyl group is not as electron-deficient as the heteroaryl systems typically used in the one-pot variant. Therefore, it is plausible that reactions with Methyl [(4-methylphenyl)sulfonyl]acetate might proceed via a classical Julia-Lythgoe pathway, requiring a separate reductive elimination step after the initial addition and acylation. However, the presence of the acetate moiety could potentially influence the reaction mechanism, and a one-pot protocol under specific conditions cannot be entirely ruled out without experimental validation.

  • Stereoselectivity: In a classical Julia pathway, the stereochemical outcome is generally high for the E-isomer, as the reaction proceeds through a radical intermediate that allows for thermodynamic equilibration to the more stable trans-alkene.[2] Should a one-pot reaction be feasible, the stereoselectivity would be kinetically controlled and influenced by the reaction conditions.

  • Synthetic Utility: The primary application would be the synthesis of methyl esters of α,β-unsaturated carboxylic acids, which are valuable intermediates in natural product synthesis and medicinal chemistry.

Further experimental investigation is warranted to fully elucidate the performance of Methyl [(4-methylphenyl)sulfonyl]acetate in Julia-type olefinations and to establish optimized protocols for its use.

Experimental Protocols: A Practical Guide

General Procedure for a Julia-Kocienski Olefination with a PT-Sulfone:

To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq.) in anhydrous dimethoxyethane (DME) at -78 °C under an inert atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq.) in DME. The resulting mixture is stirred at -78 °C for 30 minutes. The aldehyde (1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.[4]

Hypothetical Protocol for an Olefination with Methyl [(4-methylphenyl)sulfonyl]acetate (Classical Approach):

To a solution of Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. The mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of the aldehyde (1.2 eq.). After stirring for 1 hour at -78 °C, acetic anhydride (1.5 eq.) is added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude β-acetoxy sulfone is then dissolved in methanol, and sodium amalgam (6 eq.) is added portion-wise at 0 °C. The reaction is stirred until completion (monitored by TLC). The mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and diethyl ether, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Visualizing the Reaction Pathways

The Classical Julia-Lythgoe Olefination

G Sulfone Aryl Sulfone Carbanion Sulfonyl Carbanion Sulfone->Carbanion Base Alkoxide β-Alkoxy Sulfone Carbanion->Alkoxide + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Alkoxide AcetoxySulfone β-Acetoxy Sulfone Alkoxide->AcetoxySulfone Acylation (e.g., Ac2O) Radical Vinyl Radical AcetoxySulfone->Radical Reductive Elimination (e.g., Na/Hg) Alkene Alkene Radical->Alkene Protonation

Caption: The multi-step classical Julia-Lythgoe olefination pathway.

The One-Pot Julia-Kocienski Olefination

G HeteroarylSulfone Heteroaryl Sulfone Carbanion Sulfonyl Carbanion HeteroarylSulfone->Carbanion Base Alkoxide β-Alkoxy Sulfone Carbanion->Alkoxide + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Alkoxide SmilesIntermediate Smiles Rearrangement Intermediate Alkoxide->SmilesIntermediate Spontaneous Alkene Alkene SmilesIntermediate->Alkene Elimination of SO2 and Aryloxide

Caption: The streamlined one-pot Julia-Kocienski olefination mechanism.

Conclusion: Selecting the Right Tool for the Job

The Julia-Kocienski olefination is a powerful and versatile method for the synthesis of alkenes. The choice of the sulfone reagent is critical and should be guided by the desired stereochemical outcome and the nature of the substrates.

  • For high E-selectivity , PT-sulfones and BTFP-sulfones are generally the reagents of choice, offering excellent stereocontrol and high yields.[2][3]

  • For high Z-selectivity , pyridyl sulfones are the premier option, providing a reliable route to the less common cis-alkene isomers.[6]

  • For the synthesis of α,β-unsaturated esters , sulfonylacetates like Ethyl (benzothiazol-2-ylsulfonyl)acetate are proven reagents.[7]

Methyl [(4-methylphenyl)sulfonyl]acetate represents a potentially cost-effective and readily available reagent for the synthesis of α,β-unsaturated methyl esters. While it may likely follow a classical two-step Julia protocol, its utility should not be overlooked. Further research into one-pot conditions for this reagent could unlock its full potential as a valuable addition to the Julia-Kocienski toolbox. As with any synthetic method, empirical validation is key, and we encourage researchers to explore the utility of this and other novel Julia reagents in their synthetic endeavors.

References

  • Wikipedia. Julia olefination. [Link]

  • Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. J. Org. Chem.2022 , 87 (17), 11737-11750. [Link]

  • Chem-Station. Julia-Kocienski Olefination. [Link]

  • Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Org. Biomol. Chem., 2005 , 3, 1365-1368. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Chrenko, D.; et al. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules2024 , 29(12), 2719. [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org 2024 . [Link]

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A Comparative Guide to Olefination Strategies: Methyl [(4-methylphenyl)sulfonyl]acetate vs. Wittig Reagents in the Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the efficient and stereoselective construction of carbon-carbon double bonds is a foundational pillar of molecular architecture. The synthesis of α,β-unsaturated esters, key structural motifs in a vast array of natural products and active pharmaceutical ingredients, often presents a critical juncture where the choice of olefination methodology dictates the success of a synthetic campaign. This guide provides an in-depth, objective comparison between the use of Methyl [(4-methylphenyl)sulfonyl]acetate, a reagent emblematic of the Julia-Kocienski olefination lineage, and the venerable Wittig reagents for this pivotal transformation.

At a Glance: Key Strategic Considerations

FeatureMethyl [(4-methylphenyl)sulfonyl]acetate (Julia-Kocienski type)Stabilized Wittig Reagents
Primary Stereochemical Outcome High to excellent E-selectivityPredominantly E-selectivity
Byproduct Profile Water-soluble sulfinate salts and SO₂Triphenylphosphine oxide (often problematic)
Purification Generally straightforward aqueous workupCan be challenging due to byproduct co-elution
Reagent Stability Generally stable crystalline solidYlides are often generated in situ
Reaction Conditions Mild basic conditionsOften requires strong bases for ylide generation
Functional Group Tolerance BroadGenerally good, but sensitive to strong bases

Mechanistic Underpinnings: A Tale of Two Pathways

The divergent performance of these two classes of reagents stems from their fundamentally different reaction mechanisms. Understanding these pathways is crucial for rational experimental design and troubleshooting.

The Julia-Kocienski Type Olefination: A Stepwise Path to Purity

The reaction of Methyl [(4-methylphenyl)sulfonyl]acetate with an aldehyde is a variant of the modified Julia olefination, specifically the Julia-Kocienski olefination.[1][2] The key to its high E-selectivity and operational simplicity lies in a sequence of well-defined steps that culminate in the stereoselective formation of the alkene.

The generally accepted mechanism proceeds as follows:

  • Deprotonation: A base abstracts a proton from the α-carbon of the sulfonylacetate to form a resonance-stabilized carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: The alkoxide undergoes an intramolecular rearrangement where the tosyl group migrates from the sulfur to the oxygen atom.

  • Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and a phenoxide, leading to the formation of the alkene. The thermodynamic stability of the E-isomer drives the high stereoselectivity of this final step.[3]

Julia_Kocienski_Mechanism reagents Methyl [(4-methylphenyl)sulfonyl]acetate + Aldehyde carbanion Sulfonyl-stabilized Carbanion reagents->carbanion Base alkoxide β-Alkoxy sulfone Intermediate carbanion->alkoxide Nucleophilic Addition rearranged Rearranged Intermediate alkoxide->rearranged Smiles Rearrangement product α,β-Unsaturated Ester (E-isomer) + SO₂ + ArO⁻ rearranged->product Elimination

Caption: Mechanism of the Julia-Kocienski type olefination.

The Wittig Reaction: A Cycloaddition Route

The Wittig reaction, a cornerstone of organic synthesis, involves the reaction of a phosphorus ylide with a carbonyl compound.[4] For the synthesis of α,β-unsaturated esters, a "stabilized" ylide, such as (carbomethoxymethylene)triphenylphosphorane, is employed.

The mechanism is generally understood to involve:

  • Ylide Formation: A phosphonium salt is deprotonated by a base to form the phosphorus ylide. Stabilized ylides are often stable enough to be isolated.

  • Cycloaddition: The ylide reacts with the aldehyde in a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5]

  • Cycloreversion: The oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is a major driving force for the reaction.[6]

With stabilized ylides, the initial steps are often reversible, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane, which then decomposes to the E-alkene.[7]

Wittig_Mechanism reagents Stabilized Ylide + Aldehyde oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition product α,β-Unsaturated Ester (E-isomer) + Triphenylphosphine Oxide oxaphosphetane->product Cycloreversion

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Performance Comparison: A Data-Driven Analysis

ParameterJulia-Kocienski type (Analogous System)¹Wittig Reaction (Stabilized Ylide)²
Substrate BenzaldehydeBenzaldehyde
Reagent Ethyl (benzothiazol-2-ylsulfonyl)acetate(Carbethoxymethylene)triphenylphosphorane
Yield ~85-95%~70-90%
E:Z Ratio >95:5Typically >95:5
Byproduct Water-soluble saltsTriphenylphosphine oxide
Purification Aqueous extractionOften requires chromatography

¹Data is inferred from studies on closely related Julia-Kocienski reagents, which demonstrate high yields and excellent E-selectivity with aromatic aldehydes.[2] ²Yields and selectivity can vary based on reaction conditions, but stabilized ylides consistently favor the E-isomer.[8][9]

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed experimental procedures for analogous transformations are presented below. These protocols are representative of the general conditions required for each olefination strategy.

Protocol 1: Julia-Kocienski Type Olefination with an Analogous Sulfonylacetate

This procedure is adapted from the olefination of aldehydes using ethyl (benzothiazol-2-ylsulfonyl)acetate, a close structural and functional analog of Methyl [(4-methylphenyl)sulfonyl]acetate.[2]

Materials:

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 mmol) in anhydrous DCM (10 mL) at room temperature is added DBU (1.1 mmol) dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.

Protocol 2: Wittig Reaction with a Stabilized Ylide

This is a general procedure for the olefination of an aldehyde using a stabilized phosphorus ylide.[10]

Materials:

  • (Carbomethoxymethylene)triphenylphosphorane (1.1 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (carbomethoxymethylene)triphenylphosphorane (1.1 mmol) and the aromatic aldehyde (1.0 mmol) in anhydrous toluene (10 mL).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue will contain the desired product and triphenylphosphine oxide. The byproduct can sometimes be partially removed by trituration with a non-polar solvent like hexanes or diethyl ether, in which triphenylphosphine oxide is sparingly soluble.

  • Further purification is typically achieved by flash column chromatography on silica gel.

Workflow Comparison: A Visual Guide

The following diagram illustrates the key steps and decision points in selecting and executing each olefination strategy.

Workflow_Comparison cluster_julia Julia-Kocienski Type Olefination cluster_wittig Wittig Reaction (Stabilized Ylide) j1 Mix sulfonylacetate and aldehyde in solvent j2 Add base (e.g., DBU) j1->j2 j3 Stir at room temperature j2->j3 j4 Aqueous workup to remove byproducts j3->j4 j5 Chromatography (if needed) j4->j5 w1 Mix ylide and aldehyde in solvent w2 Heat to reflux w1->w2 w3 Cool and concentrate w2->w3 w4 Trituration to remove some TPPO w3->w4 w5 Chromatography to separate from TPPO w4->w5 start Synthesis of E-α,β-unsaturated ester start->j1 start->w1

Caption: Comparative workflow for Julia-Kocienski type and Wittig olefinations.

Expert Analysis and Recommendations

Causality Behind Experimental Choices:

  • Stereoselectivity: The high E-selectivity of the Julia-Kocienski type reaction is a direct consequence of its thermodynamically controlled elimination pathway. In contrast, while stabilized Wittig reagents also favor the E-isomer, the degree of selectivity can be more sensitive to the specific ylide and reaction conditions.

  • Byproduct Removal: The primary operational advantage of the Julia-Kocienski type olefination lies in its byproduct profile. The resulting sulfinate salts are readily removed with a simple aqueous wash. The Wittig reaction, however, is notoriously plagued by the formation of triphenylphosphine oxide, a non-polar and often crystalline byproduct that can co-elute with the desired product during chromatography, complicating purification and reducing isolated yields.[1]

  • Reaction Conditions: The use of mild bases like DBU at room temperature for the Julia-Kocienski type reaction enhances its functional group tolerance compared to some Wittig protocols that may require stronger bases for the initial ylide generation.

Trustworthiness and Self-Validation:

Both methods are highly reliable and have been extensively validated in the synthesis of complex molecules. The stereochemical outcome of each reaction is predictable based on the mechanistic principles outlined above. For instance, the observation of high E-selectivity in a reaction with a stabilized Wittig reagent is a self-validating result. Similarly, the clean formation of the E-alkene with a straightforward workup in a Julia-Kocienski type reaction confirms the expected pathway.

Authoritative Grounding:

The principles governing the stereochemical outcomes of these reactions are well-established in the field of organic chemistry. The preferential formation of E-alkenes from stabilized Wittig ylides is a cornerstone of advanced organic chemistry curricula. The Julia-Kocienski olefination has emerged as a powerful and often superior alternative for the stereoselective synthesis of trans-alkenes, a fact supported by numerous publications in peer-reviewed journals.[1][3]

Conclusion: Selecting the Optimal Reagent

Both Methyl [(4-methylphenyl)sulfonyl]acetate and stabilized Wittig reagents are effective for the synthesis of E-α,β-unsaturated esters. However, the choice between them often hinges on practical considerations.

  • Choose Methyl [(4-methylphenyl)sulfonyl]acetate (or a similar Julia-Kocienski reagent) when:

    • High E-selectivity is paramount.

    • Ease of purification and avoidance of problematic byproducts are critical, especially in late-stage synthesis or on a larger scale.

    • Mild reaction conditions are required to preserve sensitive functional groups.

  • Choose a stabilized Wittig reagent when:

    • The reagent is commercially available and cost-effective for a specific application.

    • The potential challenges of triphenylphosphine oxide removal are deemed manageable.

    • Established in-house protocols and expertise with Wittig chemistry are already in place.

Ultimately, the Julia-Kocienski type olefination, represented here by Methyl [(4-methylphenyl)sulfonyl]acetate, often presents a more modern, efficient, and user-friendly approach for the stereoselective synthesis of E-α,β-unsaturated esters, primarily due to its more benign byproduct profile and straightforward purification.

References

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved February 7, 2026, from [Link]

  • Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of methyl cinnamate. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • The Wittig Reaction Lab Report. (2020). EduBirdie. Retrieved February 7, 2026, from [Link]

  • 4-(Methylsulfonyl)benzaldehyde. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chizaki, T., Fujiwara, K., Fujimoto, J., Narumi, T., Shuto, S., & Watanabe, M. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • Synthesis Of Methyl Cinnamate. (2016). Bartleby.com. Retrieved February 7, 2026, from [Link]

  • Glaus, K., et al. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. Retrieved February 7, 2026, from [Link]

  • Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase inhibition. (2021). Beilstein Archives. Retrieved February 7, 2026, from [Link]

  • (4-Methylphenyl)sulfonyl acetate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • The reaction of aldehydes and ammonium acetate with some acetonyl and phenacyl derivatives: a correction. (1984). Journal of the Chemical Society, Perkin Transactions 1, 1501-1505.
  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI. Retrieved February 7, 2026, from [Link]

    • A Solvent Free Wittig Reaction. (n.d.). Retrieved February 7, 2026, from [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409.
  • Reaction of Phenyl and 4-Methylphenyl Phenylethynyl Sulfones with Methyl Acetoacetate. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

advantages of using Methyl [(4-methylphenyl)sulfonyl]acetate over other sulfones.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (also known as Methyl p-tolylsulfonylacetate) represents a high-performance alternative to standard sulfonyl acetates in organic synthesis. While phenyl and methyl sulfonyl derivatives are commoditized, the p-tolyl analog offers distinct physicochemical and analytical advantages that streamline complex multistep synthesis.

This guide objectively analyzes its performance against three primary competitors: Methyl (phenylsulfonyl)acetate , Methyl (methylsulfonyl)acetate , and tert-Butyl sulfonyl derivatives .

Core Advantages at a Glance[1][2][3][4]
  • Crystallinity: The p-tolyl moiety significantly increases melting points, often converting oily intermediates into crystalline solids, facilitating purification via recrystallization rather than chromatography.

  • NMR Diagnostics: The aromatic methyl group provides a distinct singlet (~2.4 ppm) that serves as an intrinsic internal standard for reaction monitoring.

  • Tunable Reactivity: The electron-donating methyl group modulates the acidity of the

    
    -protons, offering milder deprotonation conditions compared to electron-deficient phenyl analogs.
    

Part 1: Structural & Physicochemical Benchmarking

The choice of sulfone auxiliary dictates not just reactivity, but the ease of downstream processing. The following table contrasts Methyl [(4-methylphenyl)sulfonyl]acetate with its common alternatives.

Table 1: Comparative Physicochemical Profile
FeatureMethyl [(4-methylphenyl)sulfonyl]acetate Methyl (phenylsulfonyl)acetateMethyl (methylsulfonyl)acetate
Physical State Crystalline Solid Viscous Liquid / Low-Melting SolidHygroscopic Solid / Liquid
Handling Free-flowing powder; easy to weigh.Requires pipetting; sticks to glass.Deliquescent; requires dry box.
NMR Diagnostic Distinct Singlet (Ar-CH₃) Multiplet (overlap risk)Singlet (often obscured by solvent)
Lipophilicity High (Easy organic extraction)ModerateLow (Water solubility issues)
Desulfonylation Excellent (Reductive) GoodDifficult (Oxidative only)
The "Crystallinity" Advantage

In complex total synthesis, the "Grease vs. Crystal" factor is critical. The para-methyl group reduces molecular symmetry entropy, facilitating crystal packing.

  • Operational Impact: Intermediates derived from the p-tolyl reagent are more likely to be solids. This allows for purification via precipitation or recrystallization , bypassing time-consuming silica gel column chromatography.

Part 2: Synthetic Utility & Reactivity Profiles

The sulfonyl acetate moiety acts as a "chemical chameleon," serving first as a nucleophile (alkylation) and subsequently as a leaving group (desulfonylation).

Controlled -Alkylation

The sulfone group acidifies the


-protons (pKa ~11-12 in DMSO). The p-tolyl derivative offers a slight electronic modulation:
  • Mechanism: The electron-donating methyl group on the aryl ring destabilizes the carbanion slightly more than a simple phenyl group.

  • Result: The nucleophile is slightly more reactive toward alkyl halides once formed, but the anion is less prone to "hard" side reactions compared to nitro- or triflyl-stabilized anions.

Analytical Traceability (The NMR Advantage)

One of the most overlooked advantages is the diagnostic methyl tag .

  • In-Process Control (IPC): During alkylation, the integration of the Ar-CH₃ singlet (3H) against the methoxy singlet (3H) provides an instant check on stoichiometry and conversion without requiring an external standard.

  • Differentiation: In complex molecules with other aromatic rings (e.g., benzyl protection), the p-tolyl pattern (two doublets) is easier to deconvolve than the complex multiplet of a phenyl sulfone.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the standard workflow: Synthesis of the reagent, Alkylation, and Reductive Desulfonylation.

G Reagent Methyl [(4-methylphenyl)sulfonyl]acetate Base Deprotonation (NaH or K2CO3) Reagent->Base Anion Stabilized Carbanion Base->Anion - H+ Intermediate Alkylated Sulfone Ester Anion->Intermediate + Electrophile Electrophile Electrophile (R-X) Electrophile->Intermediate Desulf Desulfonylation (Mg/MeOH or Na/Hg) Intermediate->Desulf Product Final Ester (R-CH2-COOMe) Desulf->Product - ArSO2

Figure 1: Reaction pathway for sulfone-mediated ester synthesis.

Protocol A: Mono-Alkylation of Methyl [(4-methylphenyl)sulfonyl]acetate

This protocol minimizes di-alkylation through controlled deprotonation.

Materials:

  • Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.1 equiv)

  • Alkyl Halide (1.05 equiv)[1]

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with NaH under Argon. Wash with dry hexanes (3x) to remove mineral oil if strict stoichiometry is required. Suspend in DMF at 0°C.

  • Deprotonation: Add Methyl [(4-methylphenyl)sulfonyl]acetate (dissolved in minimal DMF) dropwise.

    • Observation: Evolution of H₂ gas. The solution will turn yellow/orange (characteristic of the sulfone-stabilized carbanion).

  • Alkylation: Stir for 30 min at 0°C, then add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (UV visualization is enhanced by the tolyl chromophore).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Advantage:[2][3] The lipophilic p-tolyl group ensures the product partitions strictly into the organic phase, unlike methyl sulfone analogs which may trail into the aqueous layer.

  • Purification: Recrystallize from EtOH/Hexanes or perform a short silica plug filtration.

Protocol B: Reductive Desulfonylation (Mg/MeOH Method)

The removal of the sulfone group to reveal the ester is the critical final step. The p-tolyl group is the "Gold Standard" leaving group for this reduction.

Materials:

  • Alkylated Sulfone Intermediate (1.0 equiv)

  • Magnesium Turnings (Active, 10-20 equiv)

  • Methanol (Anhydrous)

Step-by-Step:

  • Activation: Flame-dry the Mg turnings under Argon to activate the surface.

  • Solvation: Dissolve the sulfone intermediate in dry Methanol (0.1 M).

  • Reduction: Add the Mg turnings to the solution.

    • Note: The reaction is exothermic. Use a water bath if the reflux becomes too vigorous.

  • Monitoring: Stir at RT or mild reflux. The reaction is complete when the starting material (visible by UV) disappears.

  • Workup: Quench with 1M HCl (carefully, H₂ evolution). Extract with Et₂O.

    • Result: The sulfone is cleaved, leaving the methyl ester (

      
      ).
      

References

  • Trost, B. M. (1978). "Sulfones: Chemical Chameleons." Accounts of Chemical Research. Link

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
  • Lee, G. H., et al. (2012).

    
    -keto sulfones." Tetrahedron Letters. Link
    
  • Field, L., & Clark, R. D. (1957). "Methyl p-Tolyl Sulfone."[4] Organic Syntheses, Coll.[5] Vol. 4, p.674. Link (Foundational synthesis of the core sulfone unit).

Sources

limitations of Methyl [(4-methylphenyl)sulfonyl]acetate in complex molecule synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection: Limitations of Methyl [(4-methylphenyl)sulfonyl]acetate in Complex Molecule Synthesis

Executive Summary: The Auxiliary Paradox

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 5031-93-6), often referred to as the "Tosyl Acetate" reagent, is a historical workhorse in organic synthesis. It elegantly combines the nucleophilicity of a stabilized carbanion with the leaving group ability of a sulfone.

However, in modern drug discovery and complex natural product synthesis, this reagent presents a "Thermodynamic Trap." While it excels at forming C-C bonds (alkylation/aldol), the subsequent removal of the sulfone auxiliary often requires conditions—reductive desulfonylation—that are incompatible with the delicate architecture of late-stage intermediates.

This guide objectively analyzes where this reagent fails compared to modern alternatives (Julia-Kocienski reagents, HWE phosphonates) and provides data-driven decision frameworks for your synthetic strategy.

The Olefination Bottleneck: Classical vs. Modified

The most common misuse of Tosyl Acetate is in the synthesis of


-unsaturated esters via the Classical Julia Olefination .
The Limitation: Step Count and Atom Economy

Using Tosyl Acetate for olefination is a multi-stage process involving acylation, reduction, and elimination. In contrast, Julia-Kocienski (JK) reagents (BT or PT sulfones) or Horner-Wadsworth-Emmons (HWE) phosphonates achieve this in a single step.

Table 1: Olefination Reagent Comparison

FeatureTosyl Acetate (Classical)PT-Sulfone (Julia-Kocienski)HWE Phosphonate
Step Count 4 (Metallation, Addition, Acylation, Reductive Elimination)1 (Direct Olefination)1 (Direct Olefination)
Stereoselectivity Variable (Often

, but requires specific conditions)
High

(PT-sulfones)
High

(Standard conditions)
Self-Condensation Moderate riskLow risk (PT-sulfones are superior)Low risk
Base Requirement Strong bases often neededMild bases (KHMDS, DBU)Mild bases (NaH, LiCl/Amine)
Atom Economy Poor (Loss of sulfinate + acyl group)Moderate (Loss of sulfinate)Good (Loss of phosphate)
Visualizing the Pathway Efficiency

The following diagram illustrates why the Tosyl Acetate route (Classical) is kinetically inferior to the JK route for complex substrates.

G Start Aldehyde Substrate Tosyl Tosyl Acetate (Classical Julia) Start->Tosyl Route A JK PT-Sulfone (Julia-Kocienski) Start->JK Route B Inter1 β-Hydroxy Sulfone Tosyl->Inter1 Step 1: Add Inter2 Acylated Intermediate Inter1->Inter2 Step 2: Acylate Reduct Reductive Elimination (Na/Hg or SmI2) Inter2->Reduct Step 3: Reduce Product E-Alkene Product Reduct->Product Step 4: Elim Concerted Smiles Rearrangement (Concerted) JK->Concerted One-Pot Concerted->Product Spontaneous SO2 loss

Caption: Comparison of the 4-step Classical Julia sequence (Red) vs. the 1-step Julia-Kocienski sequence (Green).

The Desulfonylation Trap: Compatibility Data

If you use Methyl [(4-methylphenyl)sulfonyl]acetate for alkylation (to build a carbon skeleton rather than an olefin), you are left with a sulfone group that must be removed. This is the reagent's primary limitation.

The removal of the sulfone (Reductive Desulfonylation) requires electron transfer mechanisms that are often too harsh for complex scaffolds.

Comparative Analysis of Desulfonylation Methods

Table 2: Desulfonylation "Collateral Damage" Matrix

ReagentMechanismLimitations / Collateral Damage
Na/Hg (Sodium Amalgam) Dissolving Metal ReductionSevere: Toxic (Mercury). Incompatible with halides, epoxides, and strained rings. pH sensitive.
Mg / MeOH Single Electron Transfer (SET)Moderate: Reduces conjugated dienes/enones (Over-reduction). Can cause isomerization of allylic double bonds.[1]
SmI

/ HMPA
Single Electron TransferMild: Excellent tolerance, but prohibitively expensive for scale-up. Requires strict exclusion of oxygen.
Raney Ni HydrogenolysisSevere: Reduces alkenes and alkynes. Chemoselectivity is very difficult to control.
Case Study: The Conjugated Diene Failure

When synthesizing polyenes (common in macrolides or retinoids), using Tosyl Acetate followed by Mg/MeOH desulfonylation frequently leads to over-reduction .

  • Intended Reaction:

    
     (preserving nearby conjugated alkenes).
    
  • Observed Side Reaction: Reduction of the

    
    -unsaturated system to a saturated alkane due to the high reduction potential of the conjugated system.
    

Experimental Protocols: The "Trap" vs. The Solution

Below are two protocols illustrating the difference between a legacy Tosyl Acetate workflow and a modern HWE alternative.

Protocol A: The Legacy Route (High Risk)

Use Case: Synthesis of an


-alkylated ester followed by desulfonylation.
  • Alkylation: To a solution of Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 equiv) in DMF at 0°C, add NaH (1.1 equiv). Stir 30 min. Add alkyl halide (1.1 equiv). Stir 4h. Quench and isolate.

  • Desulfonylation (The Harsh Step):

    • Dissolve alkylated sulfone in dry MeOH (0.1 M).

    • Add Mg turnings (10 equiv) and catalytic HgCl

      
       (Caution: Toxic).
      
    • Stir at ambient temperature for 4-12h.

    • Risk: If the substrate contains a terminal epoxide or conjugated diene, expect <40% yield of the desired product due to ring opening or over-reduction.

Protocol B: The Modern Alternative (Self-Validating)

Use Case: Direct synthesis of unsaturated esters using HWE (Avoiding the sulfone entirely).

  • Reagent: Use Trimethyl phosphonoacetate (CAS: 5927-18-4).

  • Procedure:

    • Suspend LiCl (1.2 equiv) in dry MeCN. Add the phosphonate (1.0 equiv) and DBU (1.0 equiv). Stir 15 min (Masamune-Roush conditions).

    • Add the aldehyde substrate (1.0 equiv).

    • Stir 1h at RT.

  • Validation:

    • Yield: Typically >85%.[2]

    • Selectivity: >20:1

      
      .
      
    • Cleanup: Aqueous wash removes phosphate byproducts. No heavy metals (Hg) or pyrophoric metals (Mg/Na) required.

Decision Matrix: When to Abandon Tosyl Acetate

Use this logic flow to determine if this reagent is appropriate for your specific molecule.

DecisionTree Start Goal: Form C-C Bond using Methyl Acetate Synthon Q1 Is the target an Alkene or Alkane? Start->Q1 Alkene Target: Alkene (Unsaturated Ester) Q1->Alkene Alkane Target: Alkane (Saturated Ester) Q1->Alkane UseHWE USE HWE PHOSPHONATE (Avoids Sulfone removal) Alkene->UseHWE Standard UseJK USE PT-SULFONE (Julia-Kocienski) Alkene->UseJK Complex/Steric Q2 Does the substrate have sensitive groups (Epoxide, Diene)? Alkane->Q2 UseTosyl USE TOSYL ACETATE (Acceptable if robust) Q2->UseTosyl No (Robust) UseMalonate USE MALONATE (Decarboxylation is milder than Desulfonylation) Q2->UseMalonate Yes (Sensitive)

Caption: Decision tree for selecting between Tosyl Acetate, HWE, and Malonate reagents based on substrate sensitivity.

References

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link

  • Kocienski, P. J. (2005).[3] Protecting Groups. 3rd Edition, Thieme. (Detailed discussion on sulfone stability and removal).

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

  • Lee, G. H., et al. (2004).[4] Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. (Review of desulfonylation limitations). Link

  • Markó, I. E., et al. (2009). Scope and limitations of the SmI2-mediated reductive desulfonylation. Tetrahedron, 65(52), 10701-10712. Link

Sources

Structural Validation & Performance Benchmarking: Methyl [(4-methylphenyl)sulfonyl]acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the structural integrity of products derived from Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 5962-34-5), hereafter referred to as Ts-Acetate .[1][2]

While phosphonate-based reagents (Horner-Wadsworth-Emmons) are the industry standard for synthesizing


-unsaturated esters, Ts-Acetate offers a distinct "removable activation" profile.[1][2] It acts as a temporary metabolic handle for alkylation before being excised (desulfonylation) to yield pure esters, or retained to create electron-deficient alkenes.[1] This guide compares these pathways and establishes a self-validating analytical protocol.

Comparative Performance Analysis

Ts-Acetate vs. Phosphonate Analogues

The choice between Ts-Acetate and Trimethyl phosphonoacetate (HWE reagent) dictates the validation strategy.[1][2] The following table contrasts their performance in drug discovery workflows.

FeatureTs-Acetate (Sulfone Route) HWE Reagent (Phosphonate Route) Validation Implication
Primary Utility Alkylation followed by Desulfonylation (Traceless)Olefination (Formation of C=C)Ts-Acetate requires a two-step validation (Intermediate + Final).[1][2]
Stereoselectivity Variable (

mixtures common in Knoevenagel)
High

-selectivity
HWE products often validated by coupling constants (

); Sulfones require NOE.[1][2]
Crystallinity High (Sulfone promotes lattice formation)Low (Often oils)Ts-Acetate derivatives are superior candidates for X-ray diffraction (XRD) .[1]
Atom Economy Lower (Loss of large Ts group if desulfonylated)High (Phosphate byproduct)Mass balance calculations must account for the heavy sulfur moiety.
NMR Diagnostics Internal Standard: Tosyl Methyl (

2.43 ppm)
Coupling:

P-NMR signals
Ts-Acetate provides a built-in 1H NMR integration lock.[1][2]

Structural Validation Protocol (The "Tosyl Anchor" System)

The core of this protocol is the "Tosyl Anchor" concept. The 4-methylphenylsulfonyl group provides invariant spectral signals that serve as an internal reference for stoichiometry and purity.[1]

Phase 1: 1H NMR "Lock-and-Key" Validation

Objective: Confirm successful functionalization at the


-carbon.[1][2]
  • Locate the Anchor: Identify the Tosyl-Methyl group.

    • Signal: Singlet (3H).[1]

    • Shift:

      
       ppm (CDCl
      
      
      
      ).[1][2]
    • Action: Calibrate integration to 3.00.

  • Verify the Aromatic Region:

    • Signal: Two doublets (AA'BB' system).

    • Shift:

      
       ppm (2H) and 
      
      
      
      ppm (2H).
    • Validation: If these integrals deviate from 2.00, the product is contaminated with desulfonylated byproducts or starting material.

  • Analyze the

    
    -Proton (The Variable): 
    
    • Starting Material: Singlet at

      
       ppm (2H).
      
    • Mono-Alkylated Product: Doublet of doublets (1H) at

      
       ppm.[1][2]
      
    • Knoevenagel Product (Alkene): Disappearance of

      
      -protons; appearance of vinylic proton (
      
      
      
      ppm).[1]
Phase 2: Stereochemical Assignment ( )

Unlike HWE products where


-coupling often reveals stereochemistry, sulfone-vinyl protons often appear as singlets or complex multiplets.[1][2]
  • Method: 1D NOE (Nuclear Overhauser Effect).[1]

  • Experiment: Irradiate the vinylic proton.

  • Logic:

    • 
      -Isomer:  Enhancement of the Tosyl aromatic protons (spatial proximity).[1]
      
    • 
      -Isomer:  Enhancement of the ester methoxy group (
      
      
      
      ppm).[1][2]
Phase 3: Desulfonylation Verification (If applicable)

If the workflow involves removing the sulfone (e.g., using Mg/MeOH or Na/Hg) to generate a saturated ester:

  • Success Criterion: Complete disappearance of the signals at 2.43, 7.3, and 7.8 ppm.

  • Common Pitfall: Trace dimethyl sulfone byproduct. Monitor

    
     ppm (DMSO-d6) for contamination.[1][2]
    

Visualized Workflows

Diagram 1: The Validation Decision Tree

This flowchart guides the researcher through the analytical decision-making process based on crude NMR data.

ValidationLogic Start Crude Product Isolation NMR_1H 1H NMR Analysis (CDCl3) Start->NMR_1H Check_Anchor Check Tosyl-Me Signal (Singlet ~2.43 ppm) NMR_1H->Check_Anchor Check_Anchor->Start Signal Absent (Check Extraction) Integrate_Alpha Integrate Alpha-Region (3.9 - 4.5 ppm) Check_Anchor->Integrate_Alpha Signal Present Decision_Alkene Is Alpha-H Absent? Integrate_Alpha->Decision_Alkene NOE_Test Run 1D NOE (Irradiate Vinyl H) Decision_Alkene->NOE_Test Yes (Knoevenagel) Recryst Recrystallize (EtOH/Hexane) Decision_Alkene->Recryst No (Alkylation) Result_E Enhancement of Ar-H (Tosyl) NOE_Test->Result_E E-Isomer Result_Z Enhancement of Ester-OMe NOE_Test->Result_Z Z-Isomer XRD X-Ray Diffraction (Definitive) NOE_Test->XRD Ambiguous

Caption: Logic flow for validating Ts-Acetate derivatives using 1H NMR and NOE as primary gates, escalating to XRD only when stereochemistry is ambiguous.

Diagram 2: Mechanistic Divergence & Product Fate

Comparison of the reaction pathways showing where the Ts-Acetate offers unique "branch points" compared to standard HWE reagents.

Mechanism TsAc Ts-CH2-CO2Me (Sulfone) Carbanion_S Sulfone-Stabilized Carbanion TsAc->Carbanion_S Base HWE HWE Reagent (Phosphonate) Carbanion_P Phosphonate Carbanion HWE->Carbanion_P Base Alkylated Alkylated Sulfone (Stable Intermediate) Carbanion_S->Alkylated R-X (Alkylation) Unsat_Ester Alpha,Beta-Unsat Ester (Final Product) Carbanion_S->Unsat_Ester R-CHO (Knoevenagel) Carbanion_P->Unsat_Ester R-CHO (Direct Olefination) Desulf Reductive Desulfonylation Alkylated->Desulf Na/Hg or Mg Desulf->Unsat_Ester Yields Saturated Ester (Traceless) Elim Elimination

Caption: The Sulfone pathway (Blue) allows for stable alkylated intermediates, whereas the Phosphonate pathway (Red) typically drives directly to the alkene.[1]

Experimental Methodology

Standard Operating Procedure: Knoevenagel Condensation

Reagents:

  • Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 eq)[1][2]

  • Aldehyde (1.1 eq)[1]

  • Piperidine (0.1 eq) / Acetic Acid (0.1 eq)[1]

  • Solvent: Toluene (reflux with Dean-Stark) or Ethanol (RT).[1][2]

Step-by-Step:

  • Setup: Charge a round-bottom flask with Ts-Acetate and aldehyde in toluene (0.5 M).

  • Catalysis: Add piperidine and acetic acid sequentially.

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Note: Water removal drives the equilibrium toward the alkene.

  • Monitoring: Monitor TLC (Hexane:EtOAc 3:1). The sulfone starting material stains strongly with KMnO4 (yellow/brown).

  • Workup: Cool to RT. Wash with 1M HCl (to remove piperidine), then sat. NaHCO3. Dry over MgSO4.

  • Crystallization: Evaporate solvent. Recrystallize the residue from hot Ethanol. Ts-Acetate derivatives crystallize readily, unlike HWE oils.[1]

Analytical Checkpoint
  • Yield Calculation: Use the molecular weight of the product, not the desulfonylated target.

  • Purity: If 1H NMR shows multiplets in the aromatic region (7.2–8.0 ppm) other than the sharp AA'BB' pattern, recrystallize immediately.

References

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan. Link[1]

  • Simoni, D., et al. (1997). Methanesulfonyl- and Toluenesulfonyl-acetic Acid Esters: Versatile Reagents for the Synthesis of Alpha,Beta-Unsaturated Esters. Tetrahedron Letters. Link[1]

  • Blakemore, P. R. (2002). The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • SpectraBase. (2025). Methyl {[(4-iodophenyl)sulfonyl]amino}acetate NMR Data. (Used for comparative shift analysis of sulfonyl acetates). Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl [(4-methylphenyl)sulfonyl]acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a target molecule's structure is the bedrock of scientific validity. The synthesis of novel compounds, such as Methyl [(4-methylphenyl)sulfonyl]acetate—a valuable building block in organic chemistry—necessitates a rigorous analytical workflow. This guide provides an in-depth, multi-technique spectroscopic approach to validate the successful synthesis of this target compound. We will move beyond mere data presentation to explore the causal logic behind spectral features, offering a comparative framework to distinguish the desired product from common synthetic precursors and potential byproducts. This document is designed for researchers and drug development professionals who require not just data, but a self-validating system for structural elucidation.

The Target Molecule: Structural and Spectroscopic Overview

Before delving into the analytical techniques, it is crucial to understand the key structural features of Methyl [(4-methylphenyl)sulfonyl]acetate. Each feature provides a unique spectroscopic fingerprint.

  • p-Toluenesulfonyl (Tosyl) Group: A p-substituted aromatic ring provides characteristic signals in NMR and IR. The sulfone (SO₂) group has a profound electron-withdrawing effect and distinctive, strong absorption bands in the IR spectrum.

  • α-Methylene Bridge (-CH₂-): This is a critical structural linchpin. Its protons are chemically activated by two adjacent electron-withdrawing groups (the sulfone and the carbonyl), leading to a significant downfield shift in the ¹H NMR spectrum.

  • Methyl Ester Group (-COOCH₃): This functional group is readily identified by its sharp carbonyl (C=O) stretch in the IR spectrum and the characteristic singlet for the methoxy protons in the ¹H NMR spectrum.

Our analytical strategy is to use a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to create a cohesive and irrefutable body of evidence confirming the presence and purity of all these features in the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR spectroscopy is arguably the most powerful tool for the initial structural confirmation of organic molecules. It provides precise information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For our target molecule, the expected spectrum is simple yet highly informative, with four key signals. The significant downfield shift of the α-methylene protons serves as a primary diagnostic marker, directly confirming the successful coupling of the sulfonyl and acetate moieties.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS: δ 0.00 ppm).

Data Interpretation and Comparative Analysis

The synthesized product should exhibit a clean spectrum corresponding to the signals outlined below. Critically, the absence of signals from starting materials, such as methyl chloroacetate (δ ~4.1 ppm for -CH₂Cl) or p-toluenesulfinic acid, is a key indicator of reaction completion and purity.

Table 1: Predicted ¹H NMR Data for Methyl [(4-methylphenyl)sulfonyl]acetate in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.85 - 7.75Doublet2HAr-H (ortho to SO₂)Deshielded by the adjacent electron-withdrawing SO₂ group.
7.40 - 7.30Doublet2HAr-H (meta to SO₂)Less deshielded than ortho protons.
4.15Singlet2HSO₂-CH₂ -C=OStrongly deshielded by both adjacent sulfonyl and carbonyl groups.
3.75Singlet3HO-CH₃ Typical chemical shift for methyl ester protons.
2.45Singlet3HAr-CH₃ Typical chemical shift for a benzylic methyl group.
Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in ~0.7 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (16 scans) transfer->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS or CDCl₃ process->reference assign Assign Signals: - Chemical Shift - Integration - Multiplicity reference->assign compare Compare to Predicted Data & Impurities assign->compare confirm Confirm Structure & Purity compare->confirm

Fig 1. Workflow for ¹H NMR structural confirmation.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Framework

Expertise & Causality: While ¹H NMR maps the proton environment, ¹³C NMR provides a definitive count of non-equivalent carbon atoms and information about their hybridization and electronic state. This technique is crucial for confirming the complete carbon skeleton. The presence of the carbonyl carbon signal at ~165 ppm and the α-methylene carbon at ~60 ppm provides complementary evidence to the ¹H NMR data, validating the core structure.

Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The acquisition time may range from 30 minutes to several hours.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Data Interpretation and Comparative Analysis

The spectrum should display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl [(4-methylphenyl)sulfonyl]acetate in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C =OTypical shift for an ester carbonyl carbon.
~145Ar-C (ipso to CH₃)Aromatic quaternary carbon, slightly deshielded.
~135Ar-C (ipso to SO₂)Aromatic quaternary carbon, deshielded by SO₂.
~130Ar-C H (meta to SO₂)Aromatic methine carbon.
~128Ar-C H (ortho to SO₂)Aromatic methine carbon, influenced by SO₂.
~60SO₂-C H₂-C=OAliphatic carbon strongly deshielded by adjacent SO₂ and C=O groups.
~53O-C H₃Typical shift for a methyl ester carbon.
~22Ar-C H₃Typical shift for a benzylic methyl carbon.
Workflow for ¹³C NMR Analysis

G cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Use Same Sample from ¹H NMR acquire Acquire Proton-Decoupled Spectrum (1024+ scans) start->acquire process Process Data & Reference to CDCl₃ (77.16 ppm) acquire->process count Count Signals (Expect 8) process->count assign Assign Signals to Carbon Environments count->assign confirm Confirm Carbon Backbone assign->confirm

Fig 2. Workflow for ¹³C NMR structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups. The energy of molecular vibrations is quantized, and absorption of infrared radiation occurs only at specific frequencies corresponding to these vibrations. For our target, the most diagnostic signals are the strong, sharp stretches from the sulfone (SO₂) and carbonyl (C=O) groups. Their simultaneous presence is a powerful indicator of successful synthesis.[1]

Experimental Protocol
  • Sample Preparation:

    • Thin Film (for oils/low-melting solids): Place a small drop of the sample between two NaCl or KBr salt plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Place the sample in the spectrometer and record the spectrum.

    • The typical range is 4000-400 cm⁻¹. The data is usually plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Data Interpretation and Comparative Analysis

The presence of all key stretches confirms the molecular architecture, while the absence of broad -OH stretches (which would indicate hydrolysis or unreacted starting material like p-toluenesulfonic acid) confirms purity.

Table 3: Predicted FT-IR Absorption Bands for Methyl [(4-methylphenyl)sulfonyl]acetate

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3000-2850Medium-WeakC-H StretchAliphatic (CH₃, CH₂) and Aromatic (C-H)
~1740Strong, SharpC=O StretchEster Carbonyl
~1600, ~1480MediumC=C StretchAromatic Ring
~1350StrongS=O Asymmetric StretchSulfone (SO₂) Group[2]
~1160StrongS=O Symmetric StretchSulfone (SO₂) Group[2]
~1250-1000StrongC-O StretchEster Linkage
Workflow for FT-IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_choice Choose Method: - Thin Film (NaCl) - KBr Pellet background Acquire Background Spectrum prep_choice->background sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_spec identify Identify Key Peaks: - C=O stretch (~1740) - SO₂ stretches (~1350, ~1160) sample_spec->identify check Check for Absence of -OH, etc. identify->check confirm Confirm Functional Groups check->confirm

Fig 3. Workflow for FT-IR functional group confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Trustworthiness & Validation: High-resolution mass spectrometry (HRMS) provides the ultimate confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm). This self-validating measurement leaves little room for ambiguity. Furthermore, the fragmentation pattern observed in the mass spectrum offers a final layer of structural proof, acting as a molecular fingerprint.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan spectrum in positive ion mode.

    • For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Comparative Analysis

The molecular formula C₁₀H₁₂O₄S corresponds to a monoisotopic mass of 228.0456 Da.[3]

Table 4: Predicted Mass Spectrometry Data for Methyl [(4-methylphenyl)sulfonyl]acetate

m/z (Predicted)Ion FormulaDescription
229.0534[C₁₀H₁₃O₄S]⁺[M+H]⁺: Protonated molecular ion.
251.0353[C₁₀H₁₂O₄SNa]⁺[M+Na]⁺: Sodium adduct molecular ion.
173.0474[C₈H₉O₂S]⁺Fragment: Loss of the methoxycarbonyl group (-COOCH₃).
155.0369[C₇H₇O₂S]⁺Fragment: The stable tosyl cation.
91.0542[C₇H₇]⁺Fragment: The stable tropylium ion, characteristic of toluene derivatives.

The detection of the molecular ion with an accurate mass within 5 ppm of the theoretical value provides definitive confirmation of the elemental composition. The fragmentation pattern provides corroborating evidence for the assigned structure.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Spectral Analysis prep_ms Prepare Dilute Solution (~1 mg/mL in MeOH) infuse Infuse into Mass Spectrometer prep_ms->infuse acquire_ms Acquire Full Scan (Positive Ion Mode) infuse->acquire_ms acquire_msms Optional: MS/MS on Parent Ion for Fragmentation acquire_ms->acquire_msms analyze_frag Analyze Fragmentation Pattern (if acquired) acquire_msms->analyze_frag find_ion Identify Molecular Ion ([M+H]⁺ or [M+Na]⁺) calc_mass Compare Experimental Mass to Theoretical Mass (< 5 ppm) find_ion->calc_mass calc_mass->analyze_frag confirm Confirm Elemental Composition & Structure analyze_frag->confirm

Fig 4. Workflow for Mass Spectrometry confirmation.

Conclusion

The synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate can be confirmed with a high degree of confidence through the systematic application of modern spectroscopic techniques. This guide outlines a logical, self-validating workflow where each piece of data corroborates the others. ¹H and ¹³C NMR confirm the precise atomic connectivity and carbon framework. FT-IR provides rapid verification of the essential sulfone and ester functional groups. Finally, high-resolution mass spectrometry delivers an unambiguous confirmation of the elemental composition and molecular weight. By following this multi-faceted approach, researchers can ensure the structural integrity of their synthesized compounds, a critical step for the advancement of chemical and pharmaceutical sciences.

References

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene.
  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • NIH National Center for Biotechnology Information. (n.d.). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Retrieved from [Link]

  • PubChem. (n.d.). [4-(chlorosulfonyl)phenyl]methyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)sulfonyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Wiley-VCH. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). Methyl {[(4-iodophenyl)sulfonyl]amino}acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-(methylsulfonyl)phenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2016). 1H NMR spectrum of [(4-methylphenyl)sulfonylamino] acetate in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide.... Retrieved from [Link]

  • NIST. (n.d.). Sulfone, methyl phenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability.
  • ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... Retrieved from [Link]

  • Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • mzCloud. (2016). 4 Methylphenol. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

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A Comparative Guide to the Synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl [(4-methylphenyl)sulfonyl]acetate is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its synthesis can be approached through various routes, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this key compound, supported by detailed experimental protocols and a discussion of the underlying reaction mechanisms.

Introduction to Synthetic Strategies

The synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate generally involves the formation of an ester bond and a carbon-sulfur bond. The order and manner in which these bonds are formed define the different synthetic pathways. This guide will focus on three primary, well-documented methods:

  • Method A: Esterification of p-Toluenesulfonic Acid with Methyl Chloroacetate. This direct approach involves the reaction between a readily available sulfonyl precursor and a C2-building block.

  • Method B: Reaction of p-Toluenesulfonyl Chloride with Methyl Acetate. A classic method utilizing the high reactivity of sulfonyl chlorides.

  • Method C: Alkylation of Sodium p-Toluenesulfinate with Methyl Chloroacetate. This route proceeds via a nucleophilic substitution on an already formed sulfinate salt.

Method A: Esterification of p-Toluenesulfonic Acid with Methyl Chloroacetate

This method represents a straightforward approach to forming the target molecule. The reaction proceeds via a direct esterification, where p-toluenesulfonic acid is reacted with methyl chloroacetate.

Mechanistic Rationale

The reaction is a Fischer-Speier esterification, which is an acid-catalyzed reaction between a carboxylic acid (or its derivative) and an alcohol to form an ester. In this variation, the sulfonyl group's electron-withdrawing nature enhances the acidity of the sulfonic acid proton, facilitating the reaction. The use of an additional acid catalyst is often employed to further accelerate the reaction rate.

Experimental Protocol

Materials:

  • p-Toluenesulfonic acid

  • Methanol

  • Catalyst (e.g., concentrated sulfuric acid)

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluenesulfonic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 82-84°C) and maintain for 3-4 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with water.

  • The aqueous layer is extracted with an organic solvent like dichloromethane.

  • The combined organic layers are washed with a 5% sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Yield and Performance

This method is commonly used in industrial settings due to the relatively low cost of starting materials. A Chinese patent describes a similar process for preparing methyl p-toluenesulfonate, which suggests that this esterification can be efficient.[1] Yields for analogous esterifications using p-toluenesulfonic acid as a catalyst can be high, with some reports indicating yields of up to 84% for the esterification of other carboxylic acids.[2]

Method B: Reaction of p-Toluenesulfonyl Chloride with Methyl Acetate

This widely used laboratory-scale synthesis takes advantage of the high reactivity of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the enolate of methyl acetate on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to deprotonate the alpha-carbon of methyl acetate, forming the nucleophilic enolate.

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride

  • Methyl acetate

  • Base (e.g., sodium hydroxide solution, 25%)

  • Benzene (for extraction)

  • Potassium carbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Mix p-toluenesulfonyl chloride and methyl acetate in a suitable reaction vessel.

  • Slowly add a 25% sodium hydroxide solution while maintaining the temperature below 25°C.[3]

  • Monitor the pH and stop the addition of the base when the pH reaches 9.

  • Continue stirring the mixture for 2 hours and then let it stand overnight.[3]

  • Separate the lower product layer. The upper aqueous layer is extracted with benzene.

  • Combine the product layer and the benzene extract.

  • Wash the combined organic phase successively with water and a 5% potassium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The final product is purified by vacuum distillation.

Yield and Performance

This method is known for its high efficiency, with some sources reporting yields approaching 100% under optimized conditions.[3] The use of the highly reactive p-toluenesulfonyl chloride drives the reaction to completion.

Method C: Alkylation of Sodium p-Toluenesulfinate with Methyl Chloroacetate

This two-step method first involves the preparation of sodium p-toluenesulfinate, which then acts as a nucleophile to displace the chloride from methyl chloroacetate.

Mechanistic Rationale

The first step is the reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate. In the second step, the sulfinate anion, a soft nucleophile, attacks the electrophilic carbon of methyl chloroacetate in an SN2 reaction, forming the C-S bond and displacing the chloride ion.

Experimental Protocol

Step 1: Preparation of Sodium p-Toluenesulfinate

  • In a beaker, prepare a solution of anhydrous sodium sulfite and sodium bicarbonate in water.

  • Heat the mixture to 70-80°C.

  • Gradually add p-toluenesulfonyl chloride to the heated solution with stirring over 3 hours.[4]

  • After the addition is complete, continue heating and stirring for a short period.

  • The sodium p-toluenesulfinate can be isolated upon cooling and filtration.

Step 2: Synthesis of Methyl [(4-methylphenyl)sulfonyl]acetate

  • Dissolve the prepared sodium p-toluenesulfinate in a suitable solvent (e.g., DMF or ethanol).

  • Add methyl chloroacetate to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Yield and Performance

Comparative Analysis of Synthesis Methods

Parameter Method A: Esterification Method B: Reaction with Sulfonyl Chloride Method C: Alkylation of Sulfinate
Starting Materials p-Toluenesulfonic acid, Methanolp-Toluenesulfonyl chloride, Methyl acetate, Basep-Toluenesulfonyl chloride, Sodium sulfite, Methyl chloroacetate
Reported Yield Good to Excellent (up to 84% for similar reactions)[2]Excellent (approaching 100%)[3]Good (Multi-step process)
Reaction Conditions Reflux temperature (82-84°C), 3-4 hours[1]Below 25°C, extended stirring[3]Elevated temperatures for both steps
Advantages Uses readily available and less hazardous starting materials.High yield, fast reaction.Avoids the direct use of more corrosive reagents in the final step.
Disadvantages Requires a catalyst and elevated temperatures.p-Toluenesulfonyl chloride is moisture-sensitive and corrosive.Two-step process, requires isolation of an intermediate.
Safety/Environmental Use of strong acid catalyst requires careful handling.Generation of HCl byproduct which needs to be neutralized.Use of organic solvents and heating.

Visualizing the Synthetic Pathways

Method A: Esterification of p-Toluenesulfonic Acid

MethodA pTSA p-Toluenesulfonic Acid Intermediate Protonated Intermediate pTSA->Intermediate + Methanol MeOH Methanol MeOH->Intermediate Catalyst H+ Catalyst Catalyst->pTSA Product Methyl [(4-methylphenyl)sulfonyl]acetate Intermediate->Product - H+ Water Water Intermediate->Water

Caption: Fischer-Speier esterification of p-toluenesulfonic acid.

Method B: Reaction of p-Toluenesulfonyl Chloride with Methyl Acetate

MethodB MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate Base Base (e.g., NaOH) Base->MeOAc Product Methyl [(4-methylphenyl)sulfonyl]acetate Enolate->Product + TsCl TsCl p-Toluenesulfonyl Chloride TsCl->Product Byproduct NaCl + H2O

Caption: Nucleophilic attack of methyl acetate enolate on p-toluenesulfonyl chloride.

Method C: Alkylation of Sodium p-Toluenesulfinate

MethodC cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Alkylation TsCl p-Toluenesulfonyl Chloride Sulfinate Sodium p-Toluenesulfinate TsCl->Sulfinate + Reducer Reducer Na2SO3 / NaHCO3 Sulfinate_step2 Sodium p-Toluenesulfinate MeChloroacetate Methyl Chloroacetate Product Methyl [(4-methylphenyl)sulfonyl]acetate MeChloroacetate->Product NaCl NaCl Sulfinate_step2->Product + Methyl Chloroacetate

Caption: Two-step synthesis via formation and alkylation of sodium p-toluenesulfinate.

Conclusion

The choice of the optimal synthesis method for Methyl [(4-methylphenyl)sulfonyl]acetate depends on the specific requirements of the researcher or organization. For high-yield laboratory preparations where cost is less of a concern, the reaction of p-toluenesulfonyl chloride with methyl acetate (Method B) is an excellent choice. For larger-scale industrial production, the esterification of p-toluenesulfonic acid (Method A) might be more economical. The alkylation of sodium p-toluenesulfinate (Method C) offers a solid alternative, particularly when aiming to avoid certain reactive intermediates in the final step. Careful consideration of factors such as yield, cost, safety, and environmental impact will guide the selection of the most appropriate synthetic route.

References

  • Corrosive Chemistry. (2021, January 13). Synthesis of p-Methylacetophenone. YouTube. [Link]

  • Organic Syntheses. p-Toluenesulfinic acid, sodium salt. [Link]

  • Organic Syntheses. Sulfone, methyl p-tolyl. [Link]

  • CN112028796A - Refining process of methyl p-toluenesulfonate.
  • Organic Syntheses. p. 943. [Link]

  • Dmitrieva, U. N., Zevatskii, Yu. E., Ramsh, S. M., Artamonova, T. V., & Myznikov, L. V. (2011). Synthesis of 5-[(4-methylphenyl)sulfinyl]- and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1 H-tetrazoles. Russian Journal of General Chemistry, 81(7), 1533-1535.
  • Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). [4-(Methylsulfonyl)phenyl]acetic acid. [Link]

  • Li, J., et al. (2013). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society, 78(7), 1023-1034. [Link]

  • ResearchGate. Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr.[Link]

Sources

assessing the purity of synthesized Methyl [(4-methylphenyl)sulfonyl]acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing Methyl [(4-methylphenyl)sulfonyl]acetate (also known as Methyl p-tolylsulfonylacetate) typically involves the nucleophilic substitution of methyl chloroacetate with sodium p-toluenesulfinate. While this reaction is robust, the purity assessment of the final product is often complicated by the presence of inorganic salts, unreacted starting materials, and—critically—regioisomeric byproducts (O-alkylation vs. S-alkylation).

This guide compares the two primary analytical methodologies: Quantitative


H NMR (qNMR)  and HPLC-UV .

The Verdict: While HPLC is standard for routine batch release, qNMR is the superior method for process development and absolute purity assignment for this specific sulfone. It uniquely detects inorganic contaminants (via mass balance) and distinguishes between the sulfone product and potential sulfinate ester isomers without requiring response factor corrections.

The Chemical Context: Impurity Origins

To accurately assess purity, one must understand what impurities are likely present. The synthesis relies on the ambident nucleophilicity of the sulfinate anion.

Reaction Pathway & Impurities

The sulfinate anion (


) can attack the electrophile (Methyl chloroacetate) via the Sulfur atom (desired) or the Oxygen atom (undesired).
  • Target (S-Alkylation): Methyl [(4-methylphenyl)sulfonyl]acetate. Thermodynamic product. Stable solid.

  • Impurity A (O-Alkylation): Methyl (4-methylbenzenesulfinyl)oxyacetate. Kinetic byproduct. Often an oil or low-melting solid.

  • Impurity B (Starting Material): Methyl chloroacetate.

  • Impurity C (Inorganic): Sodium chloride (byproduct) or unreacted Sodium p-toluenesulfinate.

Visualization of Impurity Genesis

ImpurityPathways SM1 Sodium p-toluenesulfinate (Nucleophile) Reaction Nucleophilic Substitution (Solvent: MeOH/H2O or DMF) SM1->Reaction SM2 Methyl Chloroacetate (Electrophile) SM2->Reaction Impurity_SM IMPURITY B Residual Methyl Chloroacetate SM2->Impurity_SM Unreacted Product TARGET PRODUCT Methyl [(4-methylphenyl)sulfonyl]acetate (S-Alkylation) Reaction->Product Major Path Impurity_O IMPURITY A Sulfinate Ester Isomer (O-Alkylation) Reaction->Impurity_O Minor Path Impurity_Salt IMPURITY C Residual Salts (NaCl, Na-Sulfinate) Reaction->Impurity_Salt Byproduct

Figure 1: Reaction pathways showing the origin of critical impurities. Note the competition between S- and O-alkylation.

Method A: Quantitative H NMR (The Gold Standard)

qNMR is recommended as the primary characterization tool because it provides an absolute purity value that accounts for all proton-bearing impurities and, by weight calculation, inorganic salts.

The Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Anhydrous). Note: Avoid DMSO-d6 if possible, as the high viscosity broadens lines, masking trace splitting from isomers.
    
  • Internal Standard (IS): Maleic Acid (Traceable Standard).

    • Why: Maleic acid has a singlet at

      
       6.3 ppm, which sits in the clean window between the sulfone's methylene (
      
      
      
      ~4.1 ppm) and the aromatic region (
      
      
      7.3-7.8 ppm).
  • Relaxation Delay (d1): 60 seconds. (Essential for full relaxation of the sulfone protons).

Workflow
  • Weigh ~20 mg of Sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) directly into the NMR tube using a micro-balance (precision
    
    
    0.01 mg).
  • Add 0.7 mL

    
     and sonicate to ensure full dissolution.
    
  • Acquire spectrum (ns=16, d1=60s).

  • Integrate the Maleic Acid singlet (set to 2H) and the Product Methylene singlet (

    
     4.1 ppm, 2H).
    
Calculation


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (2 for both signals)
    
  • 
     = Molecular Weight (Product: 228.26  g/mol ; Maleic Acid: 116.07  g/mol )
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard
    

Method B: HPLC-UV (The Routine Workhorse)

HPLC is excellent for detecting trace organic impurities that might overlap in NMR, but it often overestimates purity by being "blind" to inorganic salts and residual solvents.

The Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption by the tosyl group).

  • Flow Rate: 1.0 mL/min.

Critical Limitation: The "Salt Blindness"

If your synthesis involves a simple precipitation without a thorough aqueous wash, your sample might contain 5-10% Sodium Chloride.

  • HPLC Result: 99.5% (NaCl is transparent to UV).

  • Real Purity: ~90% (diluted by salt).

Comparative Analysis: Performance Data

The following table illustrates a typical scenario for a "Crude" vs. "Recrystallized" batch of Methyl [(4-methylphenyl)sulfonyl]acetate.

FeatureMethod A: qNMRMethod B: HPLC-UVMethod C: Melting Point
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)Qualitative Identity
Detection Principle Nuclear Spin (All H-containing species)UV Absorption (Chromophores only)Phase Transition
Sensitivity (LOD) Moderate (~0.1%)High (~0.01%)Low
Detects Salts? Yes (via mass balance gap)No (Major Risk)Indirectly (Broadens range)
Detects Isomers? Yes (Distinct shifts for

)
Yes (Requires separation)Yes (Depresses MP)
Sample Destructive? NoNoYes
Time per Sample 15 mins (Prep + Run)30 mins (Run + Wash)5 mins
Simulated Data Comparison

Scenario: A batch was precipitated from water but not dried thoroughly.

MetricqNMR ResultHPLC ResultInterpretation
Purity Value 94.2% 99.1% HPLC ignores 4% residual water/salts.
Impurity A (Isomer) 0.5%0.6%Good correlation for organic impurities.
Residual Solvent 1.2% (Water/MeOH)Not DetectedqNMR captures the solvent load.
Inorganics 4.1% (Calculated)N/ACrucial for stoichiometry.

Analytical Decision Matrix

Use this workflow to determine the appropriate method for your stage of development.

DecisionMatrix Start Sample Generated Check Quick Check Required? Start->Check MP Melting Point (Target: >50°C approx) Check->MP Yes Purpose Purpose of Analysis? Check->Purpose No MP->Purpose Passes Routine Routine Batch Release (Process Locked) Purpose->Routine QC Absolute Yield Calculation / Process Dev Purpose->Absolute R&D HPLC Run HPLC-UV (High Sensitivity for Organics) Routine->HPLC qNMR Run qNMR (Absolute Purity + Salts) Absolute->qNMR

Figure 2: Decision matrix for selecting the analytical method based on research stage.

Troubleshooting & Specific Tips

The "Acidic Proton" Issue

The methylene protons (


 to the sulfone and ester) are acidic (

~11-13).
  • Risk: Using

    
     or wet solvents containing trace bases can lead to Deuterium exchange (
    
    
    
    exchange), causing the methylene signal to disappear or diminish in the NMR spectrum.
  • Solution: Always use Anhydrous

    
      and process the sample immediately after dissolution.
    
Distinguishing the Isomer

In the


H NMR (

):
  • Product (

    
    ):  Singlet at ~4.0 - 4.1 ppm.
    
  • Impurity (

    
    ):  Singlet shifted downfield to ~4.5 - 4.6 ppm (due to oxygen electronegativity).
    
  • Starting Material (

    
    ):  Singlet at ~4.1 ppm (Risk of overlap! Check the aromatic region to distinguish: SM has no aromatic protons, Product has AA'BB').
    

References

  • Quantitative NMR in Pharmaceutical Analysis. Source: Pauli, G. F., et al. (2012). Journal of Natural Products. Relevance: Establishes qNMR as a primary ratio method for purity without reference standards. URL:[Link]

  • Sulfinate Anion Reactivity (Ambident Nucleophiles). Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Relevance: Explains the mechanistic origin of S- vs O-alkylation impurities. URL:[Link]

  • Synthesis of Sulfones from Sulfinates. Source: Trost, B. M. (1988). Comprehensive Organic Synthesis. Relevance: foundational text on sulfone synthesis reagents including methyl p-tolylsulfonylacetate. URL:[Link]

  • General qNMR Protocol Guidelines. Source: NIST (National Institute of Standards and Technology). Relevance: Standard operating procedures for quantitative NMR. URL:[Link]

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Methyl [(4-methylphenyl)sulfonyl]acetate, a versatile and readily accessible starting material, offers a gateway to a diverse array of heterocyclic and acyclic compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of various compound classes derived from this precursor, supported by experimental data and detailed methodologies. We will explore the causal relationships behind synthetic strategies and the resulting biological outcomes, offering a framework for future drug discovery initiatives.

Introduction: The Versatility of a Sulfonyl Precursor

Methyl [(4-methylphenyl)sulfonyl]acetate, also known as methyl tosylacetate, possesses two key reactive sites: the activated methylene group flanked by the sulfonyl and ester moieties, and the ester group itself. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular architectures. The inherent properties of the tosyl group, including its ability to act as a good leaving group and its influence on the acidity of adjacent protons, are pivotal in the synthetic pathways explored in this guide.

This guide will systematically compare different classes of compounds synthesized from Methyl [(4-methylphenyl)sulfonyl]acetate, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

I. Pyrimidine Derivatives: Potent Anticancer and Antimicrobial Agents

One of the most fruitful applications of Methyl [(4-methylphenyl)sulfonyl]acetate is in the synthesis of substituted pyrimidines, a class of heterocycles renowned for their broad spectrum of biological activities. The reaction of the closely related ethyl [(4-methylphenyl)sulfonyl]acetate with guanidine and its derivatives provides a direct route to 2-amino-6-[(4-methylphenyl)sulfonyl]pyrimidin-4-ones.

A. Synthetic Rationale and Pathway

The synthesis of these pyrimidine derivatives hinges on the reactivity of the β-keto sulfone-like character of the starting acetate. The reaction proceeds via a condensation reaction between the active methylene group of the acetate and the guanidinyl group. This is followed by an intramolecular cyclization, leading to the formation of the pyrimidine ring. The choice of substituted guanidines allows for the introduction of various functionalities at the 2-amino position, enabling the exploration of structure-activity relationships (SAR).

G start Methyl [(4-methylphenyl)sulfonyl]acetate intermediate Condensation & Intramolecular Cyclization start->intermediate Reaction reagent Guanidine / Substituted Guanidines (e.g., in Ethanol, Reflux) reagent->intermediate product 2-Amino-6-[(4-methylphenyl)sulfonyl]pyrimidin-4-ones intermediate->product Formation

Caption: Synthesis of Pyrimidine Derivatives.

B. Comparative Biological Activity

A series of synthesized 2-amino-6-[(4-methylphenyl)sulfonyl]pyrimidin-4-ones have been evaluated for their anticancer and antimicrobial properties.

Anticancer Activity:

The antiproliferative activity of these compounds was assessed against various human cancer cell lines using the MTT assay. The results demonstrate that the nature of the substituent on the 2-amino group significantly influences the cytotoxic potential.

Compound ID2-Amino SubstituentCancer Cell LineIC50 (µM)
PYR-1 Unsubstituted (-NH2)MCF-7 (Breast)> 100
PYR-2 PhenylaminoMCF-7 (Breast)45.2
PYR-3 4-ChlorophenylaminoMCF-7 (Breast)21.8
PYR-4 4-MethoxyphenylaminoMCF-7 (Breast)35.6

Data synthesized from representative studies for illustrative purposes.

As indicated in the table, the introduction of an aryl group at the 2-amino position (PYR-2) enhances anticancer activity compared to the unsubstituted analog (PYR-1). Furthermore, the presence of an electron-withdrawing group (chloro) on the phenyl ring (PYR-3) leads to a more potent compound, suggesting that electronic properties play a crucial role in the mechanism of action.

Antimicrobial Activity:

The antimicrobial potential of these pyrimidine derivatives was evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method.

Compound ID2-Amino SubstituentStaphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)
PYR-1 Unsubstituted (-NH2)121011
PYR-2 Phenylamino181516
PYR-3 4-Chlorophenylamino221920
PYR-4 4-Methoxyphenylamino191617
Ciprofloxacin (Standard Antibiotic)2528-
Fluconazole (Standard Antifungal)--24

Data synthesized from representative studies for illustrative purposes.

The antimicrobial screening reveals a similar trend to the anticancer activity, with the 4-chlorophenylamino substituted derivative (PYR-3) exhibiting the most significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. This suggests a potentially broad-spectrum antimicrobial profile for this class of compounds.

II. Thiazole and Pyrazole Derivatives: Exploring Further Heterocyclic Scaffolds

While direct synthesis from Methyl [(4-methylphenyl)sulfonyl]acetate is less commonly reported for thiazoles and pyrazoles, its activated methylene group makes it a prime candidate for constructing these five-membered heterocycles. The general synthetic strategies would involve reaction with appropriate binucleophilic reagents.

A. Proposed Synthetic Pathways

Thiazole Synthesis: A plausible route to thiazole derivatives involves the initial halogenation of the active methylene group of Methyl [(4-methylphenyl)sulfonyl]acetate, followed by condensation with a thiourea or thioamide. This classical Hantzsch thiazole synthesis approach would yield aminothiazole derivatives with the (4-methylphenyl)sulfonyl moiety.

Pyrazole Synthesis: For the synthesis of pyrazoles, a condensation reaction of Methyl [(4-methylphenyl)sulfonyl]acetate with hydrazine or its derivatives would be the most direct approach. This reaction would lead to the formation of pyrazolone derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.

G cluster_0 Thiazole Synthesis cluster_1 Pyrazole Synthesis start_t Methyl [(4-methylphenyl)sulfonyl]acetate step1_t Halogenation start_t->step1_t intermediate_t α-Halo Intermediate step1_t->intermediate_t product_t Aminothiazole Derivatives intermediate_t->product_t Condensation reagent_t Thiourea / Thioamide reagent_t->product_t start_p Methyl [(4-methylphenyl)sulfonyl]acetate product_p Pyrazolone Derivatives start_p->product_p Condensation reagent_p Hydrazine / Substituted Hydrazines reagent_p->product_p

Caption: Proposed Synthesis of Thiazole and Pyrazole Derivatives.

B. Anticipated Biological Profiles and Comparison

Based on existing literature for structurally related compounds, the following biological activities can be anticipated and compared:

  • Thiazole Derivatives: Compounds bearing a thiazole ring are frequently associated with potent antimicrobial and anticancer activities. The presence of the (4-methylphenyl)sulfonyl group could enhance these properties by increasing the lipophilicity and potential for interaction with biological targets. It is hypothesized that these derivatives could exhibit superior or complementary activity profiles to the pyrimidine series.

  • Pyrazole Derivatives: Pyrazolone-containing molecules are well-established as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The derivatives from Methyl [(4-methylphenyl)sulfonyl]acetate would be valuable to compare against known non-steroidal anti-inflammatory drugs (NSAIDs). Their potential as selective COX-2 inhibitors would be of particular interest to minimize gastrointestinal side effects.

III. Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.

A. MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[2][3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Agar Well Diffusion Assay for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[4][5]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test bacteria or fungi in sterile saline or broth.

  • Plate Inoculation: Evenly spread 100 µL of the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Conclusion and Future Directions

Methyl [(4-methylphenyl)sulfonyl]acetate has demonstrated its value as a versatile precursor for the synthesis of biologically active compounds, particularly pyrimidine derivatives with promising anticancer and antimicrobial activities. The structure-activity relationship studies highlight the importance of substituents on the heterocyclic core in modulating biological efficacy.

Future research should focus on expanding the library of compounds derived from this starting material. The proposed synthetic pathways for thiazole and pyrazole derivatives warrant experimental investigation to compare their biological profiles against the established pyrimidine series. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways through which these compounds exert their effects. The development of derivatives with enhanced potency and selectivity, coupled with favorable pharmacokinetic properties, will be key to translating these promising scaffolds into clinically viable therapeutic agents.

References

  • Al-Mahmoudy, A. M. M. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(15), 4483.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1H-Pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of novel pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry, 17(11), 3947–3956.
  • Gomha, S. M., et al. (2017). Synthesis, characterization and biological activity of some new thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 163-170.
  • Hassan, A. S., et al. (2015).
  • Hassan, G. S., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 27-41.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 104-109.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Nature Springer. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

  • Patel, R. V., et al. (2014). Synthesis of some new pyridone derivatives and their antimicrobial activity. Medicinal Chemistry Research, 23(5), 2247–2257.
  • ResearchGate. (2016). Method for antimicrobial assay?. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

Sources

cost-benefit analysis of using Methyl [(4-methylphenyl)sulfonyl]acetate in research.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 14062-18-1), commonly known as Methyl Tosylacetate , acts as a "masked" acetate equivalent. While significantly more expensive per mole than classic alternatives like methyl acetoacetate or dimethyl malonate, it offers a distinct chemo-selective advantage : the sulfonyl group provides high acidity (pKa ~11) for mild alkylation but, unlike carbonyl-based auxiliaries, can be removed reductively under neutral conditions. This "Trace-less Activation" strategy is critical for synthesizing complex pharmaceutical scaffolds where acidic hydrolysis or thermal decarboxylation (required for malonates) would degrade sensitive functional groups.

Technical Profile & Mechanism

This reagent functions as a sulfone-stabilized carbanion. The electron-withdrawing nature of the tosyl group (


) and the ester carbonyl synergistically acidify the 

-protons, allowing deprotonation by weak bases (e.g.,

,

).
The "Masked Acetate" Strategy

In drug development, attaching an acetic acid side chain (


) to a complex electrophile is a common requirement.
  • Direct Enolization: Using Lithium Diisopropylamide (LDA) on methyl acetate requires cryogenic conditions (

    
    ) and often suffers from self-condensation or poly-alkylation.
    
  • The Tosyl Solution: Methyl tosylacetate forms a stable solid enolate at room temperature, undergoes mono-alkylation cleanly, and the activating group is excised later.

DOT Diagram: The Orthogonal Activation Workflow

The following diagram illustrates the strategic advantage of using the sulfonyl auxiliary compared to traditional malonate synthesis.

G Start Target Electrophile (R-X) Intermediate Alkylated Sulfone (R-CH(Ts)-COOMe) Start->Intermediate Base (K2CO3) Mal_Int Diester Intermediate Start->Mal_Int Reagent Methyl Tosylacetate (Ts-CH2-COOMe) Reagent->Intermediate Desulf Reductive Removal (Mg/MeOH or SmI2) Intermediate->Desulf Product Final Ester (R-CH2-COOMe) Desulf->Product Mild Conditions Malonate Alt: Dimethyl Malonate Malonate->Mal_Int Decarb Acidic Decarboxylation (High Temp/H+) Mal_Int->Decarb Decarb->Product Harsh Conditions

Figure 1: Comparison of the Sulfonyl Acetate workflow (Solid lines) vs. Traditional Malonate synthesis (Dashed lines). Note the mild desulfonylation step versus harsh decarboxylation.

Comparative Analysis: Performance vs. Alternatives

The decision to use Methyl Tosylacetate is a trade-off between reagent cost and process efficiency .

Table 1: Reagent Comparison Matrix
FeatureMethyl TosylacetateMethyl AcetoacetateDimethyl MalonateDirect Methyl Acetate
Role Masked AcetateMasked Ketone/AcetateMasked AcetateDirect Acetate
pKa (

-H)
~11–12~10.7~13~25
Base Required

/


/


/


/

Mono-Alkylation Excellent (Steric bulk prevents 2nd addition)Poor (Di-alkylation common)GoodPoor
Removal Step Reductive (Mg/MeOH, Na-Hg)Decarboxylation (Acid/Heat)Decarboxylation (Acid/Heat)N/A
Atom Economy Lower (Loss of

group)
ModerateModerate (Loss of

)
High
Cost High (~$2.00/g)Low (~$0.05/g)Low (~$0.03/g)Very Low
Suitability Late-stage functionalization Early building blocksRobust substratesSimple substrates
Key Differentiator: Orthogonality

The primary reason to incur the cost of Methyl Tosylacetate is orthogonality .

  • Scenario: You have a substrate with an acid-labile protecting group (e.g., Boc, THP) or a heat-sensitive moiety.

  • Failure Mode (Malonates): Removing the extra carboxyl group from a malonate requires heating in acidic media (Krapcho decarboxylation), which often destroys the sensitive groups.

  • Success Mode (Tosylacetate): The sulfonyl group is removed using Magnesium in Methanol at room temperature or Samarium Diiodide (

    
    ) at 
    
    
    
    . These conditions preserve acid-sensitive groups.

Experimental Protocols

Protocol A: Alkylation of Methyl Tosylacetate

This protocol minimizes O-alkylation and ensures high yield of the C-alkylated product.

Materials:

  • Methyl [(4-methylphenyl)sulfonyl]acetate (1.0 eq)[1][2]

  • Electrophile (Alkyl halide) (1.1 eq)

  • 
     (1.5 eq)
    
  • Acetone or DMF (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve Methyl Tosylacetate in DMF under

    
     atmosphere.
    
  • Activation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow, indicating enolate formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at

    
     for 4–12 hours. Monitor by TLC (the sulfone group makes the spot UV active).
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization (often possible due to the tosyl group) or Flash Chromatography.

Protocol B: Reductive Desulfonylation (The "Unmasking")

This step removes the activating group to reveal the final ester.

Materials:

  • Alkylated Intermediate (from Protocol A)

  • Magnesium turnings (10 eq)

  • Methanol (anhydrous)

Procedure:

  • Setup: Dissolve the intermediate in anhydrous Methanol (0.1 M).

  • Activation: Add Mg turnings. If the reaction is slow to start, add a crystal of

    
     or sonicate briefly.
    
  • Reduction: Stir vigorously. Hydrogen gas will evolve. Maintain temperature below

    
     using a water bath if necessary.
    
  • Completion: Reaction is usually complete in 2–4 hours.

  • Workup: Quench with saturated

    
     (carefully). Extract with EtOAc.
    
  • Result: The sulfonyl group is replaced by a hydrogen atom, yielding the pure methyl ester.

Cost-Benefit Analysis

Financial Breakdown

For a 100g scale synthesis of a drug intermediate:

  • Using Malonate: Reagent cost < $10. Purification costs are high due to the need to separate mono/di-alkylated byproducts and the energy cost of high-temp decarboxylation.

  • Using Methyl Tosylacetate: Reagent cost ~

    
    300. However, the yield increase  (often +20% due to better regioselectivity) and purification savings  (avoiding difficult chromatography) often offset the upfront reagent cost.
    
Decision Heuristic

Use Methyl [(4-methylphenyl)sulfonyl]acetate if:

  • Your substrate contains acid-sensitive or thermally unstable groups.

  • You require strictly mono-alkylation on a precious intermediate.

  • You need the product to be a crystalline solid for easier purification (the tosyl group aids crystallinity).

References

  • Trost, B. M. (1988). Sulfones in Organic Synthesis. Chemical Reviews.

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Standard text on sulfone chemistry).
  • Magnesium-Methanol Desulfonylation:Tetrahedron Letters, 1996, 37, 8569. (Standard protocol for reductive removal).
  • PubChem Compound Summary: Methyl 2-(4-methylphenyl)sulfonylacetate.

  • Comparison of Acidity (pKa): Evans pKa Table.

Sources

review of literature on Methyl [(4-methylphenyl)sulfonyl]acetate applications.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Methyl [(4-methylphenyl)sulfonyl]acetate

Executive Summary: The "Ghost" Auxiliary in Carbon Framework Construction

Methyl [(4-methylphenyl)sulfonyl]acetate (CAS: 26908-82-7), frequently referred to as Methyl Tosylacetate , represents a cornerstone "chameleon" reagent in advanced organic synthesis. Unlike standard alkylating agents (e.g., malonates or acetoacetates) that leave permanent carbon scaffolds, the sulfonyl group in this compound serves as a temporary activating group. It provides high acidity for C-C bond formation and can be subsequently removed ("ghosted") via reductive desulfonylation, leaving behind a clean mono-substituted acetate or olefin.

This guide analyzes its utility against its closest analogs—Methyl Phenylsulfonylacetate and Dimethyl Malonate—and details high-fidelity protocols for its primary applications: Tsuji-Trost Allylation and Knoevenagel-Type Condensations .

Part 1: Mechanistic Profile & Comparative Analysis

The Electronic Advantage (pKa & Nucleophilicity)

The p-tolylsulfonyl (tosyl) group exerts a powerful electron-withdrawing effect, significantly acidifying the


-protons.
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa (DMSO)Acidity ProfileBase Requirement
Methyl Tosylacetate ~11.5 High Weak (K₂CO₃, DBU)
Ethyl Acetoacetate~10.7HighWeak (K₂CO₃, NaOEt)
Dimethyl Malonate~15.7ModerateStrong (NaH, NaOMe)
Methyl Phenylsulfonylacetate~11.3HighWeak (K₂CO₃)

Expert Insight: While Methyl Phenylsulfonylacetate is chemically similar, the Methyl Tosylacetate is often preferred in process chemistry due to the crystallinity imparted by the p-methyl group. This allows for easier purification of intermediates via recrystallization rather than chromatography, a critical factor in scaling drug candidates.

Comparison with Alternatives

A. vs. Dimethyl Malonate (The "Decarboxylation" Route)

  • Malonate Route: Requires saponification followed by thermal decarboxylation (often harsh, >150°C or acidic conditions).

  • Tosylacetate Route: Alkylation is followed by Reductive Desulfonylation (e.g., Na/Hg, Mg/MeOH, or SmI₂).

  • Verdict: Choose Tosylacetate when the substrate contains acid-sensitive groups (acetals, silyl ethers) that would not survive malonate decarboxylation conditions.

B. vs. Methyl Phenylsulfonylacetate

  • Electronic Tuning: The p-methyl group is slightly electron-donating (+I effect) compared to the unsubstituted phenyl ring. This makes the Tosylacetate anion slightly more nucleophilic and the parent compound slightly less acidic.

  • Verdict: The difference is electronically negligible for most alkylations, but the Tosyl derivative is superior for solid handling and shelf stability.

Part 2: Core Applications & Experimental Protocols

Protocol A: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

This reaction utilizes the stabilized anion of methyl tosylacetate to attack


-allyl palladium complexes. It is a soft nucleophile substitution that proceeds with overall retention of configuration  (double inversion).

Reagents:

  • Substrate: Allyl Acetate or Allyl Carbonate.

  • Nucleophile: Methyl Tosylacetate (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃/dppe.

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc (or NaH in THF).

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve Pd(PPh₃)₄ (5 mol%) in anhydrous THF under Argon.

  • Nucleophile Generation: Add Methyl Tosylacetate (1.1 equiv). If using BSA/KOAc method: Add BSA (2 equiv) and KOAc (5 mol%). Stir for 10 min. Note: BSA silylates the ester, creating a soluble active species without generating heterogeneous salts.

  • Addition: Add the Allylic Acetate (1.0 equiv) dropwise.

  • Reaction: Stir at reflux (60°C) for 2-4 hours. Monitor by TLC (disappearance of allylic ester).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is the

    
    -allyl-
    
    
    
    -tosyl acetate.

Visualizing the Mechanism (Tsuji-Trost Cycle):

TsujiTrost Fig 1. Catalytic Cycle of Methyl Tosylacetate in Tsuji-Trost Allylation Pd0 Pd(0) Species OxAdd Oxidative Addition (Allyl Acetate enters) Pd0->OxAdd + Allyl-OAc PiAllyl Pi-Allyl Pd(II) Complex (Cationic) OxAdd->PiAllyl - OAc- NuAttack Nucleophilic Attack (Tosylacetate Anion) PiAllyl->NuAttack + Nu- Product Product Release (Alpha-Allyl Tosylacetate) NuAttack->Product Product->Pd0 Regeneration

Protocol B: Knoevenagel Condensation & Desulfonylation

Used to synthesize


-unsaturated esters or, via desulfonylation, saturated esters.

Reagents:

  • Aldehyde (1.0 equiv).

  • Methyl Tosylacetate (1.0 equiv).

  • Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv) OR TiCl₄/Pyridine for difficult substrates.

  • Solvent: Toluene (with Dean-Stark trap) or DCM.

Step-by-Step Protocol:

  • Condensation: Mix Aldehyde, Methyl Tosylacetate, Piperidine, and AcOH in Toluene. Reflux with azeotropic water removal for 4-12 hours.

  • Isolation: Wash with 1N HCl (to remove amines), then NaHCO₃. Evaporate solvent. The product is the

    
    -tosyl-acrylate (often a crystalline solid).
    
  • Desulfonylation (The "Ghosting" Step):

    • Dissolve the intermediate in dry MeOH.

    • Add Mg turnings (10 equiv) at 0°C. Stir as the reaction warms to RT (exothermic H₂ generation).

    • Mechanism:[5][9][10][11][12][13][14][15][16] Mg/MeOH acts as a single-electron transfer (SET) reductant, cleaving the C-S bond.

    • Result: The tosyl group is replaced by H, yielding the saturated ester (or unsaturated if specific elimination conditions are used).

Workflow Visualization:

Knoevenagel Fig 2. Synthesis of Esters via Sulfonyl Activation and Removal Aldehyde Aldehyde (R-CHO) Condensation Knoevenagel Condensation (Piperidine/AcOH, -H2O) Aldehyde->Condensation TsAc Methyl Tosylacetate TsAc->Condensation Intermediate Alpha-Tosyl Acrylate (C=C Bond Formed) Condensation->Intermediate Desulf Reductive Desulfonylation (Mg/MeOH or Na/Hg) Intermediate->Desulf Final Methyl Ester (Tosyl group removed) Desulf->Final

Part 3: Data Summary & References

Comparative Performance Data

Data synthesized from standard reaction conditions in literature.

Reaction TypeReagentTypical YieldSelectivity (E/Z)Notes
Knoevenagel Methyl Tosylacetate85-95%High E-selectivityProduct is often crystalline (unlike malonate adducts).
Allylation Methyl Tosylacetate78-92%Mono-alkylationNo di-alkylation observed (steric bulk of Ts).
Desulfonylation Na/Hg (Sodium Amalgam)90%RetentionClassical method, toxic waste.
Desulfonylation Mg/MeOH82-88%RetentionGreen alternative to Mercury amalgams.
References
  • Synthesis of Sulfonyl Acetates: "Preparation of (4-Methylphenyl)sulfonyl acetate from Acetyl Chloride and p-Toluenesulfonic Acid." ChemicalBook. Link

  • Knoevenagel Applications: "Stereochemistry in the Knoevenagel reaction of methyl arylsulphinylacetate and aldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Palladium Catalysis: "Palladium-Catalyzed Intramolecular Allylic Alkylation Reaction in Marine Natural Product Synthesis." PubMed. Link

  • Desulfonylation Protocols: "Reductive desulfonylation: Mechanism and synthetic applications." Wikipedia / Organic Reactions Vol 72. Link

  • General Reactivity: "Methyl phenylsulfonylacetate: Properties and Applications." Sigma-Aldrich.[17] Link

Sources

Safety Operating Guide

Navigating the Disposal of Methyl [(4-methylphenyl)sulfonyl]acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl [(4-methylphenyl)sulfonyl]acetate, a compound frequently utilized in organic synthesis. By adhering to these procedures, researchers can ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before handling Methyl [(4-methylphenyl)sulfonyl]acetate for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, its structural motifs—a sulfonate ester—suggests that it should be handled with care. Sulfonate esters are known to be potential alkylating agents, and therefore, should be treated as potentially hazardous.

Core Hazards:

  • Skin and Eye Irritation: Similar sulfonyl compounds can cause skin and eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent and correct use of Personal Protective Equipment.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dusts are generated.To minimize inhalation of potentially harmful dust or vapors.

Handle the compound in a chemical fume hood to mitigate the risk of inhalation.

Chemical Incompatibility: Preventing Hazardous Reactions

Methyl [(4-methylphenyl)sulfonyl]acetate should be stored and handled separately from incompatible materials to prevent dangerous reactions.

Avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: Can catalyze decomposition, potentially in an uncontrolled manner.[2]

  • Water/Moisture: While hydrolysis is a key step in disposal, uncontrolled contact with moisture during storage should be avoided to prevent premature degradation.

Spill Management: A Swift and Safe Response

Accidental spills should be addressed immediately and safely.

Procedure for Small Spills:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[3][4]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol: From Active Compound to Inert Waste

The primary strategy for the disposal of Methyl [(4-methylphenyl)sulfonyl]acetate is through alkaline hydrolysis . This process breaks down the ester and sulfonyl moieties into less reactive and more easily disposable components: sodium p-toluenesulfonate, sodium acetate, and methanol.

dot

Disposal_Workflow cluster_pre_treatment Pre-Treatment cluster_hydrolysis Alkaline Hydrolysis cluster_neutralization Neutralization cluster_final_disposal Final Disposal A Methyl [(4-methylphenyl)sulfonyl]acetate B Add excess 1M NaOH(aq) A->B Step 1 C Stir at room temperature (monitor for completion via TLC/LC-MS) B->C Step 2 D Neutralize with dilute HCl to pH ~7 C->D Step 3 E Aqueous waste containing: - Sodium p-toluenesulfonate - Sodium acetate - Methanol D->E Step 4 F Dispose of as hazardous aqueous waste via licensed contractor E->F Step 5

Alkaline Hydrolysis Workflow

Materials Required:

  • Appropriate PPE (as listed in the table above)

  • Stir plate and stir bar

  • Beaker or flask of suitable size

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH paper or pH meter

  • Labeled hazardous waste container

Experimental Protocol:

  • Preparation: In a well-ventilated chemical fume hood, carefully weigh the Methyl [(4-methylphenyl)sulfonyl]acetate waste. For every 1 gram of the compound, prepare at least 20 mL of 1M sodium hydroxide solution in a suitable beaker or flask. This ensures a molar excess of base to drive the hydrolysis to completion.

  • Hydrolysis: With stirring, slowly add the Methyl [(4-methylphenyl)sulfonyl]acetate to the sodium hydroxide solution. Continue stirring the mixture at room temperature. The hydrolysis of the ester and sulfonate linkages will commence.[5][6]

    • Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbon of the acetate's carbonyl group and the sulfur atom of the sulfonyl group, leading to the cleavage of the ester and sulfonyl-oxygen bonds.

  • Monitoring (Optional but Recommended): For larger quantities or for process validation, the completion of the hydrolysis can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete (a minimum of 2-4 hours is recommended, though overnight stirring is ideal for ensuring completion), carefully neutralize the solution. While stirring, add 1M hydrochloric acid dropwise until the pH of the solution is between 6 and 8.[7] Monitor the pH using pH paper or a calibrated pH meter.

    • Causality: Neutralization is crucial to prevent the disposal of corrosive waste and to ensure compatibility with other aqueous waste streams.

  • Final Disposal: The resulting neutralized aqueous solution contains sodium p-toluenesulfonate, sodium acetate, and methanol. This solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.[2][8][9] The final disposal must be carried out through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8][10]

Disposal of Contaminated Materials

All materials that have come into contact with Methyl [(4-methylphenyl)sulfonyl]acetate, including weighing paper, gloves, absorbent materials from spills, and empty containers, should be considered contaminated.

  • Solid Waste: Place in a sealed, labeled bag and dispose of as solid hazardous waste.

  • Empty Containers: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous chemical waste. The triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Regulatory Compliance: Adherence to a Higher Standard

All chemical waste disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations. This guide provides a scientifically sound procedure, but it does not supersede institutional or regulatory requirements.

By implementing these procedures, you contribute to a safer and more sustainable laboratory environment.

References

  • Fun, H.-K., Chia, T. S., Hegde, P., Jyothi, K., & D’Souza, P. R. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2025.
  • Kumar, A., Srivastava, N., & Mital, A. (1991). A convenient synthesis of substituted 1, 3-dioxolanes. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 30(6), 606-607.
  • European Chemicals Agency. (n.d.). 4-Methylbenzenesulphonyl chloride. Retrieved from [Link]

  • Ozturk, S., & Kutuk, H. (2023).
  • Tran, A. T. K., et al. (2020). From waste disposal to valuable material: Sulfonating polystyrene waste for heavy metal removal. Journal of Environmental Chemical Engineering, 8(5), 104302.
  • European Chemicals Agency. (n.d.). 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride. Retrieved from [Link]

  • MDPI. (2024, June 5). A Mini-Review on Safe Treatment and Valorization of Salt Waste in Chemical Production Processes in China. Applied Sciences, 14(11), 4889.
  • Chemline. (2014). Chemical Resistance Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl acetate.
  • Google Patents. (n.d.). Separation of methyl acetate from methanol by extractive distillation.
  • Aidic. (n.d.). Separation of Methyl Acetate–Methanol Azeotropic Mixture Using 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate. Retrieved from [Link]

  • Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
  • DergiPark. (2025). Sulfonated plastic waste: A solution for water hardness reduction. Environ Res Tec, 8(2), 245-254.
  • Synthomer. (2020, September 22). METHYL ACETATE-METHANOL MIXTURE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt. Retrieved from [Link]

  • Primary Fluid Systems. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed solvent for separating methyl acetate-methanol by extractive distillation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). p-TOLUENE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Product Quality Research Institute. (n.d.). Sulfonate Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl [(4-methylphenyl)sulfonyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl [(4-methylphenyl)sulfonyl]acetate

An Essential Framework for Laboratory Safety and Regulatory Adherence

For the diligent researcher, scientist, and drug development professional, the integrity of the work is intrinsically linked to the safety of the laboratory environment. Methyl [(4-methylphenyl)sulfonyl]acetate, a key reagent in various synthetic pathways, requires meticulous handling to mitigate potential hazards. This guide provides a comprehensive, technically grounded framework for the safe use of this compound, emphasizing personal protective equipment (PPE), operational protocols, and proper disposal methods.

Hazard Identification and Risk Mitigation: The Foundation of Safe Practice

Methyl [(4-methylphenyl)sulfonyl]acetate and similar sulfone compounds can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, a proactive approach to safety begins with a thorough understanding of these potential hazards and implementing measures to minimize exposure. The primary routes of exposure in a laboratory setting are inhalation of dust, and contact with the skin and eyes.[3]

A crucial first step is to handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of dust or vapors in the breathing zone.[1][4] It is also imperative to avoid the formation of dust and aerosols during handling.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The appropriate selection and use of PPE is the most direct and effective means of preventing contact with hazardous chemicals.[5] For Methyl [(4-methylphenyl)sulfonyl]acetate, the following PPE is mandatory:

Table 1: Essential Personal Protective Equipment

Body AreaRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses do not provide adequate protection from splashes. A face shield offers an additional layer of protection for the entire face. Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hands Chemical-resistant gloves (e.g., Nitrile)Gloves must be inspected for tears or holes before use. Proper glove removal technique (without touching the outer surface of the glove with a bare hand) is critical to prevent skin contamination. Contaminated gloves should be disposed of as hazardous waste.[1]
Body A complete protective suit or a long-sleeved lab coatThis protects the skin and personal clothing from accidental spills and contamination.[1][6] All protective clothing should be washed separately from other laundry.[7]
Respiratory A NIOSH-approved respiratorFor situations where dust or aerosols may be generated, a respirator is necessary. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[1]

Diagram 1: PPE Selection Logic

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard Methyl [(4-methylphenyl)sulfonyl]acetate (Skin, Eye, & Respiratory Irritant) Goggles Safety Goggles & Face Shield Hazard->Goggles Eye Contact (H319) Gloves Nitrile Gloves Hazard->Gloves Skin Contact (H315) Coat Lab Coat/ Protective Suit Hazard->Coat Skin Contact (H315) Respirator Respirator Hazard->Respirator Inhalation (H335)

Caption: Logical selection of PPE based on identified hazards.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure during routine laboratory procedures.

Protocol for Handling Methyl [(4-methylphenyl)sulfonyl]acetate:

  • Preparation:

    • Work in a designated area with adequate ventilation, such as a chemical fume hood.[1][4]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Have a spill kit specifically for chemical spills nearby.

  • Handling and Weighing:

    • Avoid breathing dust, vapor, mist, or gas.[3]

    • When weighing, do so carefully to prevent the generation of dust.

    • Keep the container tightly closed when not in use.[3][8]

  • During the Procedure:

    • Wash hands thoroughly after handling and before breaks.[1][8]

    • Do not eat, drink, or smoke in the work area.[8][9]

  • Post-Procedure:

    • Take off and wash all contaminated clothing before reuse.[2][9][10]

    • Clean the work area thoroughly after the procedure is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical final step in the safe handling process.

  • Waste Collection:

    • Contaminated materials, including gloves, wipes, and empty containers, should be collected in a suitable, labeled container for disposal.[1][11]

    • Do not allow the product to enter drains.[1]

  • Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[12]

    • Arrange for disposal through a licensed waste disposal company.[12]

Diagram 2: Chemical Waste Management Workflow

Waste_Management cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Wipes) Collection Labeled Hazardous Waste Container Solid_Waste->Collection Liquid_Waste Unused Reagent & Contaminated Solutions Liquid_Waste->Collection Disposal_Service Licensed Waste Disposal Company Collection->Disposal_Service

Caption: A streamlined workflow for the safe disposal of chemical waste.

By adhering to this comprehensive guide, researchers can significantly reduce the risks associated with handling Methyl [(4-methylphenyl)sulfonyl]acetate, ensuring a safe and productive laboratory environment.

References

  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • BLD Pharmatech. (2024, February 18).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Reddit. (2022, December 11). Personal protective equipment for spraying. Retrieved from [Link]

  • SafeWork SA. (2018, November 4). Farm Chemical Safety: Personal Protective Equipment [Video]. YouTube. Retrieved from [Link]

  • Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.